molecular formula C10H18O4 B7795661 Ethyl hydrogen suberate CAS No. 68171-34-6

Ethyl hydrogen suberate

Cat. No.: B7795661
CAS No.: 68171-34-6
M. Wt: 202.25 g/mol
InChI Key: KCFVQEAPUOVXTH-UHFFFAOYSA-N
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Description

Ethyl hydrogen suberate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-ethoxy-8-oxooctanoic acid
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InChI

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
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InChI Key

KCFVQEAPUOVXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
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DSSTOX Substance ID

DTXSID20930996
Record name 8-Ethoxy-8-oxooctanoic acid
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Molecular Weight

202.25 g/mol
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CAS No.

14113-01-0, 68171-34-6
Record name 1-Ethyl octanedioate
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Record name Ethyl hydrogen suberate
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Record name Octanedioic acid, ethyl-
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Record name Octanedioic acid, ethyl-
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Record name 8-Ethoxy-8-oxooctanoic acid
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Record name Ethyl hydrogen suberate
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Foundational & Exploratory

ethyl hydrogen suberate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl Hydrogen Suberate

Introduction

This compound, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, polymer chemistry, and drug development.[1] As the monoester of the C8 dicarboxylic acid, suberic acid, its structure is characterized by an eight-carbon aliphatic chain flanked by a terminal carboxylic acid group at one end and an ethyl ester at the other.[1] This unique architecture allows it to serve as a versatile building block or linker, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and key applications, offering field-proven insights for researchers and developers.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers. This compound's linear, bifunctional nature is central to its chemical behavior.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 8-ethoxy-8-oxooctanoic acid [1][2][3]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester [1][4]
CAS Number 14113-01-0 [1][2][4]
Molecular Formula C₁₀H₁₈O₄ [1][4][5]
Molecular Weight 202.25 g/mol [2][4][5]
InChIKey KCFVQEAPUOVXTH-UHFFFAOYSA-N [1][2][3]

| SMILES | CCOC(=O)CCCCCCC(=O)O |[1][2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1][3] Its physical state is dependent on purity and ambient temperature, a critical consideration for handling and storage.

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Appearance Clear colorless to pale yellow liquid / low-melting solid [1][3]
Melting Point 25°C to 27°C [2]
Refractive Index 1.4415 - 1.4455 @ 20°C [3]
Purity (Assay) ≥97.5% (GC); ≥97.5 to ≤102.5% (Titration) [3]

| Solubility | Soluble in organic solvents like diethyl ether and ethanol. Low solubility in water. |[6][7] |

The molecule's polarity is intermediate; while the ester and carboxylic acid groups are polar, the long six-carbon methylene chain imparts significant nonpolar character. This explains its limited solubility in water and good solubility in common organic solvents.[6][7] Unlike its parent dicarboxylic acid, it cannot form intermolecular hydrogen bonding networks with itself, leading to a significantly lower melting point than suberic acid (143°C).[7][8]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a dedicated spectrum is not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (Aliphatic): Sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretch (Carboxylic Acid & Ester): Two distinct carbonyl peaks are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber, around 1735-1750 cm⁻¹. The resolution of these two peaks is a key indicator of the compound's structure.

  • C-O Stretch (Ester & Acid): Strong absorption bands between 1000-1300 cm⁻¹ will be present, corresponding to the C-O single bond stretching in both the ester and acid moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will be characterized by distinct signals corresponding to the unique proton environments:

    • ~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak can be broad and its position is concentration-dependent).

    • ~4.1 ppm (quartet, 2H): The -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.

    • ~2.3 ppm (triplet, 2H): The -CH₂- protons adjacent to the carboxylic acid carbonyl.

    • ~2.2 ppm (triplet, 2H): The -CH₂- protons adjacent to the ester carbonyl.

    • ~1.6 ppm (multiplet, 4H): The two sets of β-CH₂- protons (next to the α-protons).

    • ~1.3 ppm (multiplet, 4H): The remaining central -CH₂- protons of the aliphatic chain.

    • ~1.2 ppm (triplet, 3H): The terminal -CH₃ protons of the ethyl group, split by the adjacent methylene group.

  • ¹³C NMR: The carbon NMR spectrum should display 9 distinct signals (one carbon, the central C4, is unique, while C3/C5 and C2/C6 are equivalent due to symmetry):

    • ~178-180 ppm: Carboxylic acid carbonyl carbon.

    • ~173-174 ppm: Ester carbonyl carbon.

    • ~60 ppm: -O-CH₂- carbon of the ethyl group.

    • ~34 ppm: -CH₂- carbon adjacent to the carboxylic acid.

    • ~25-34 ppm: Multiple signals for the internal methylene carbons of the main chain.

    • ~14 ppm: -CH₃ carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak would appear at an m/z of 202.25.

  • Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of water from the carboxylic acid moiety.

Synthesis and Reactivity

Synthesis: A Self-Validating Protocol

This compound is most commonly synthesized via a Fischer-Speier esterification of suberic acid. The key challenge is achieving mono-esterification while minimizing the formation of the diester byproduct, diethyl suberate.[9] This is typically controlled by limiting the amount of ethanol used.

suberic_acid Suberic Acid (HOOC(CH₂)₆COOH) product This compound (C₂H₅OOC(CH₂)₆COOH) suberic_acid->product + ethanol Ethanol (CH₃CH₂OH, ~1-1.2 eq.) ethanol->product conditions H₂SO₄ (cat.) Reflux - H₂O side_product Diethyl Suberate (Side Product) product->side_product + excess Ethanol

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid (1.0 equivalent).

  • Reagent Addition: Add absolute ethanol (1.0 to 1.2 equivalents). Using ethanol as the limiting reagent is crucial to favor mono-esterification. An inert solvent like toluene can be added to aid mixing and control temperature.

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours). Progress can be tracked using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution. Causality: This step is critical. The basic wash deprotonates and removes the acidic catalyst and any unreacted suberic acid, which forms a water-soluble salt, leaving the desired monoester in the organic layer.[9]

    • Wash the organic layer sequentially with water and then brine.

  • Purification & Validation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified further by vacuum distillation or column chromatography.

    • Validation: Confirm the purity of the final product using GC analysis or acid-base titration to ensure it meets the required specification (e.g., ≥97.5%).[3]

Chemical Reactivity

The utility of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

main This compound acid_chem Carboxylic Acid Chemistry (e.g., Amide formation, reduction to alcohol, further esterification) main->acid_chem  Terminal -COOH ester_chem Ester Chemistry (e.g., Hydrolysis, transesterification, reduction, amidation) main->ester_chem  Terminal -COOC₂H₅

Caption: Dual reactivity of this compound.

  • At the Carboxylic Acid: The free acid can undergo standard transformations, such as conversion to an acid chloride, amide formation with amines, or reduction to a primary alcohol. This allows for the introduction of a wide variety of functional groups.

  • At the Ester: The ethyl ester can be hydrolyzed back to the carboxylic acid, transesterified with a different alcohol, or converted to an amide with ammonia or a primary/secondary amine, often under more forcing conditions than the free acid.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate. Its parent compound, suberic acid, is a known monomer for creating biodegradable and biocompatible polyesters used in drug delivery systems and tissue engineering scaffolds.[10]

  • Polymer Synthesis: this compound can be used to create functionalized polyesters. The carboxylic acid can be polymerized, leaving the ester group as a protected handle for subsequent modification of the polymer side-chains.

  • Pharmaceutical Intermediary: It serves as a building block in the synthesis of more complex molecules. For example, the related monomethyl suberate is used in the synthesis of Prostaglandin E1.[11] The eight-carbon chain provides a flexible, hydrophobic spacer, a common motif in drug design for linking different pharmacophores.

  • Linker Technology: In drug development, particularly for antibody-drug conjugates (ADCs) or PROTACs, linker molecules are essential. The dual reactivity of this compound allows it to be coupled to one part of a molecule via its acid and another part via its (potentially modified) ester group, acting as a versatile linker.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazards: this compound is classified as causing skin irritation and serious eye irritation.[2][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (goggles) when handling.[6]

  • Handling: Use in a well-ventilated area. Avoid ingestion and inhalation. Wash hands and any exposed skin thoroughly after handling.[6][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][13]

References

  • NIST. This compound. In NIST Chemistry WebBook. [Link]

  • PubChem. This compound. [Link]

  • Chemdad Co., Ltd. SUBERIC ACID MONOMETHYL ESTER. [Link]

  • PubChemLite. This compound (C10H18O4). [Link]

  • Cheméo. Chemical Properties of Ethyl hydrogen succinate (CAS 1070-34-4). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Manufacturer of Suberic Acid Monomethyl Ester: Synthetic Route and Market Prospects. [Link]

  • Palvi FZE. What Are The Uses Of Suberic Acid?. [Link]

  • Chemistry LibreTexts. Physical Properties of Esters. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Bifunctional Significance of Ethyl Hydrogen Suberate

This compound, also known as monoethyl suberate or 8-ethoxy-8-oxooctanoic acid, is a mono-ester derivative of the C8 dicarboxylic acid, suberic acid. Its strategic importance in chemical synthesis and pharmaceutical development stems from its bifunctional nature. The molecule possesses two distinct reactive centers: a terminal carboxylic acid and an ethyl ester group. This dual functionality allows for orthogonal chemical modifications, making it a highly versatile building block for constructing complex molecular architectures, including polymers, plasticizers, and active pharmaceutical ingredients.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physical and chemical properties of this compound, outlines protocols for its characterization, and explains the scientific principles behind these experimental methodologies.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is foundational to all scientific inquiry. This compound is defined by a unique set of identifiers and a distinct molecular structure.

Core Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. This data is essential for regulatory compliance, database searches, and accurate procurement.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name 8-ethoxy-8-oxooctanoic acid [1]
CAS Number 14113-01-0 [1][2]
Molecular Formula C₁₀H₁₈O₄ [1]
Molecular Weight 202.25 g/mol [1]

| Synonyms | Monoethyl suberate, Octanedioic acid monoethyl ester | |

Molecular Structure

The structure of this compound consists of an eight-carbon aliphatic chain, with a carboxylic acid group at one terminus and an ethyl ester at the other. This structure is visualized below.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, purification schemes, and formulation strategies.

Summary of Physical Properties

Table 2: Key Physical Properties of this compound

Property Value Source(s)
Appearance Clear, colorless to pale yellow liquid or low-melting solid [3]
Melting Point 25 - 27 °C (77 - 80.6 °F)
Boiling Point 192 °C at 17 Torr
Refractive Index (n²⁰/D) 1.4415 - 1.4455 [3]

| Solubility | Insoluble in water; Soluble in organic solvents such as DMSO and dimethylformamide. |[4][5] |

Melting Point: A Self-Validating Purity Assay

The melting point is a robust indicator of a crystalline solid's purity. For this compound, which melts near room temperature, a sharp melting range (e.g., within 1-2°C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. This method is superior to traditional melting point apparatus as it provides quantitative data on the onset of melting, the peak melting temperature, and the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

  • Causality: The use of a sealed aluminum pan prevents sample loss through evaporation. The controlled heating rate ensures thermal equilibrium and accurate temperature measurement. The endothermic peak observed in the thermogram corresponds directly to the energy absorbed by the sample during the phase transition from solid to liquid.

Boiling Point: The Imperative of Vacuum Distillation

This compound has a high boiling point. Attempting to distill such compounds at atmospheric pressure often leads to thermal decomposition before the boiling point is reached. The presence of two polar functional groups (a carboxylic acid and an ester) leads to strong intermolecular forces (hydrogen bonding and dipole-dipole interactions), which require significant energy to overcome.

  • Expert Insight: The reported boiling point of 192°C at 17 Torr highlights the necessity of vacuum distillation. By reducing the ambient pressure, the temperature required to induce boiling is significantly lowered, thereby preserving the molecular integrity of the compound. This is a critical consideration for any purification or separation protocol involving this molecule.

Refractive Index: A Rapid Purity Check

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a unique physical constant for a pure compound at a specific temperature and wavelength.

  • Application in the Lab: For a liquid sample like this compound (which may be a liquid depending on ambient temperature), the refractive index provides a rapid and non-destructive method to assess purity. A measured value falling outside the specified range of 1.4415 - 1.4455 at 20°C suggests the presence of impurities.[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound, ensuring that the material in hand is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

    • Ethyl Ester Group: A quartet signal for the -O-CH₂- protons, split by the adjacent methyl group, and a triplet for the -CH₃ protons, split by the adjacent methylene group.

    • Aliphatic Chain: A complex series of multiplets for the six central -CH₂- groups of the suberate backbone.

    • Carboxylic Acid: A broad singlet for the acidic proton (-COOH), which is often exchangeable with deuterium oxide (D₂O).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 distinct carbon environments.

    • Carbonyls: Two signals in the downfield region (typically >170 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.

    • Ester Alkoxy Carbons: A signal around 60 ppm for the -O-CH₂- carbon and a signal around 14 ppm for the terminal -CH₃ carbon.

    • Aliphatic Chain: Six distinct signals in the aliphatic region (typically 20-40 ppm) for the backbone carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Key Diagnostic Peaks:

    • Carboxylic Acid O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹. The broadness is a hallmark of the hydrogen-bonded dimeric structures formed by carboxylic acids.

    • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the aliphatic chain and ethyl group.

    • Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl and another strong, sharp band around 1710 cm⁻¹ for the carboxylic acid carbonyl. These two peaks may overlap to form a single, broad carbonyl absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Expected Observations:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 202.25).

    • Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and characteristic cleavages along the aliphatic chain.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

  • Primary Hazards: The compound is classified as a skin and eye irritant.[4][6]

  • Recommended Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile).

    • Wear safety goggles or a face shield.

    • Use a lab coat to protect clothing.

  • Handling Procedures: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of this compound. A thorough understanding of its molecular structure, physicochemical properties, and spectroscopic profile is paramount for its effective use in research and development. The experimental protocols and scientific rationales presented herein are designed to empower scientists to handle, characterize, and utilize this versatile bifunctional molecule with confidence and precision.

References

  • This compound | C10H18O4 | CID 84204 - PubChem - NIH . [Link]

  • This compound (C10H18O4) - PubChemLite . [Link]

  • This compound - the NIST WebBook . [Link]

Sources

ethyl hydrogen suberate structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Hydrogen Suberate: Structure, Synthesis, and Applications in Modern Research

Introduction

This compound, a monoester of the C8 dicarboxylic acid suberic acid, represents a class of bifunctional molecules essential to contemporary organic synthesis and metabolic research. Its structure, which uniquely incorporates both a terminal carboxylic acid and an ethyl ester, provides a versatile platform for a wide array of chemical modifications. This dual functionality makes it a highly valued intermediate in the synthesis of advanced polymers, specialized plasticizers, and complex pharmaceutical agents.[1]

From a Senior Application Scientist's perspective, the true utility of a molecule like this compound lies not just in its structure, but in understanding the precise methodologies for its synthesis, purification, and characterization. This guide offers a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established chemical principles. We will explore its molecular identity, robust synthetic protocols, detailed spectroscopic signature, and key applications that underscore its importance in the field.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. These identifiers and characteristics are critical for reaction planning, purification, and analytical method development.

Structural Formula and Identification

This compound is systematically named 8-ethoxy-8-oxooctanoic acid . Its structure consists of an eight-carbon aliphatic chain functionalized with a carboxylic acid at one terminus and an ethyl ester at the other.

Structural Representation:

The key identification parameters for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 8-ethoxy-8-oxooctanoic acid[2][3]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester[3]
CAS Number 14113-01-0[2]
Molecular Formula C₁₀H₁₈O₄[2]
Molecular Weight 202.25 g/mol [3]
SMILES CCOC(=O)CCCCCCC(=O)O[2]
InChIKey KCFVQEAPUOVXTH-UHFFFAOYSA-N[2]
Physicochemical Characteristics

At ambient temperatures, this compound typically presents as a colorless to pale yellow liquid or a low-melting solid.[3] Its physical properties are crucial for handling, purification via distillation, and predicting its behavior in various solvent systems.

PropertyValueSource(s)
Appearance Clear colorless to pale yellow liquid/solid[3]
Melting Point 25-27 °C[3]
Boiling Point 192 °C at 17 Torr[3]
Refractive Index (n²⁰/D) 1.4415 - 1.4455[3]
Predicted pKa 4.77 ± 0.10[3]

Part 2: Synthesis of this compound

The synthesis of a dicarboxylic acid monoester is a nuanced process where the primary challenge is achieving selectivity—favoring mono-esterification while minimizing the formation of the diester and recovering unreacted diacid.

Synthetic Strategy: The Principle of Selective Mono-esterification

The classical approach to synthesizing this compound is the Fischer esterification of suberic acid. However, using a large excess of ethanol and an acid catalyst will inevitably drive the reaction towards the thermodynamically stable diethyl suberate. To achieve high yields of the monoester, the reaction conditions must be carefully controlled.

A more advanced and highly selective modern method involves the use of trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[1][4] Mechanistic studies suggest that LiCl selectively interacts with one of the carboxylic acid groups. This interaction forms a coordination complex that effectively "shields" one terminus of the dicarboxylic acid, directing the esterification to the unprotected end.[4] This strategy dramatically improves the monoester-to-diester ratio, making it a superior choice for targeted synthesis.

Detailed Experimental Protocol (LiCl-Driven Method)

This protocol is adapted from state-of-the-art methodologies for the selective mono-esterification of dicarboxylic acids.[1]

Materials:

  • Suberic acid (1.0 eq)

  • Lithium chloride (LiCl, 1.5 eq), dried

  • Trifluoroacetic anhydride (TFAA, 2.4 eq)

  • Anhydrous Ethanol (1.6 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add suberic acid (1.0 eq) and anhydrous LiCl (1.5 eq).

  • Solvent Addition: Add anhydrous THF to the flask via cannula to achieve a suitable concentration (e.g., 0.2 M). Stir the suspension under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add anhydrous ethanol (1.6 eq) to the suspension.

  • Activation: Add TFAA (2.4 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Reactants Suberic Acid, LiCl, Ethanol in THF Activation Add TFAA at 0°C Reactants->Activation Cooling Reaction Stir at 25°C for 24h Activation->Reaction Warm to RT Workup Quench (NaHCO₃) & Extract (Ether) Reaction->Workup Reaction Complete Purification Dry, Concentrate & Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is a mandatory step for structural verification. For this compound, IR, ¹H-NMR, and ¹³C-NMR spectroscopy are used to confirm the presence of both the ester and carboxylic acid functional groups and to distinguish the product from the starting diacid and the diester byproduct.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is defined by the characteristic vibrations of its two distinct carbonyl groups and the hydroxyl group of the carboxylic acid. The differentiation from suberic acid (two acid C=O peaks, no ester C=O) and diethyl suberate (one ester C=O peak, no O-H stretch) is unambiguous.

Wavenumber (cm⁻¹)Functional GroupDescription of AbsorptionSource(s)
3300 - 2500O-H (Carboxylic Acid)Very broad, strong stretch due to hydrogen bonding[3][5]
~1735C=O (Ester)Strong, sharp stretch[3][6]
~1710C=O (Carboxylic Acid)Strong, sharp stretch[3][6]
1300 - 1000C-OStrong stretches for both ester and acid groups[3][5]
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum provides a precise map of the proton environments in the molecule. The asymmetry of this compound results in distinct signals for the protons adjacent to the acid versus the ester.

Predicted Chemical Shift (δ, ppm)Proton AssignmentMultiplicityIntegrationRationaleSource(s)
10.0 - 12.0-COOHBroad Singlet1HAcidic proton, often broad and downfield.[7]
4.12-O-CH₂ -CH₃Quartet (q)2HMethylene protons of the ethyl group, deshielded by oxygen.[8][9]
2.35-CH₂ -COOHTriplet (t)2HProtons alpha to the carboxylic acid carbonyl.[7][9]
2.28-CH₂ -COOEtTriplet (t)2HProtons alpha to the ester carbonyl.[8][9]
1.60Internal -CH₂ - groupsMultiplet (m)4HMethylene protons beta to the carbonyls.[8]
1.35Internal -CH₂ - groupsMultiplet (m)4HMethylene protons gamma and delta to the carbonyls.[8]
1.25-O-CH₂-CH₃ Triplet (t)3HMethyl protons of the ethyl group.[8][9]
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum confirms the presence of ten unique carbon atoms in the molecule, most notably the two distinct carbonyl carbons which appear at different downfield shifts.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationaleSource(s)
~179-C OOHCarbonyl carbon of the carboxylic acid, highly deshielded.[3]
~174-C OOEtCarbonyl carbon of the ester.[3]
~60-O-C H₂-CH₃Methylene carbon of the ethyl group, attached to oxygen.[8]
~34-C H₂-COOHCarbon alpha to the carboxylic acid.[8]
~33-C H₂-COOEtCarbon alpha to the ester.[8]
24 - 29Internal -C H₂- groupsFour signals for the internal methylene carbons of the chain.[8]
~14-O-CH₂-C H₃Methyl carbon of the ethyl group.[8]

Part 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful and versatile building block in several scientific domains.

A Versatile Bifunctional Building Block
  • Polymer Chemistry: The presence of two different reactive functional groups allows for controlled, stepwise polymerization. The carboxylic acid can be activated to form amide bonds, while the ester can be hydrolyzed or transesterified, making it a valuable monomer for producing advanced polyesters and polyamides.[1]

  • Pharmaceutical Synthesis: Suberic acid derivatives are key intermediates in the synthesis of complex bioactive molecules, including certain prostaglandins and their analogues.[1] this compound provides a protected starting point for multi-step synthetic routes, where one functional group can be modified while the other remains masked.

Relevance in Drug Delivery Systems

The suberic acid backbone is biodegradable, making it an attractive component for creating novel polymers for drug delivery systems.[1] By incorporating this moiety, developers can design carriers that are metabolized and cleared from the body, reducing long-term toxicity. The dual functionality allows for the attachment of both the drug molecule and targeting ligands to the same polymer backbone.

A Probe in Metabolic Pathways

In a clinical and research context, suberic acid is a known marker for disruptions in mitochondrial fatty acid β-oxidation. In genetic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the primary fatty acid breakdown pathway is impaired. This leads to the upregulation of an alternative pathway, ω-oxidation, which produces dicarboxylic acids like suberic acid that are subsequently excreted.[1] Studying the metabolism and effects of derivatives like this compound can provide insights into these metabolic diseases.

Application Pathways Diagram

This diagram illustrates how the core structure of this compound leads to its diverse applications.

Applications cluster_0 Core Structure cluster_1 Applications EHS This compound Acid Carboxylic Acid (-COOH) EHS->Acid Ester Ethyl Ester (-COOEt) EHS->Ester Delivery Drug Delivery Systems (Biodegradable Polymers) EHS->Delivery Biodegradable Backbone Polymer Polymer Synthesis (Polyamides, Polyesters) Acid->Polymer Amidation Pharma Pharmaceutical Synthesis (Prostaglandin Intermediates) Acid->Pharma Derivatization Ester->Polymer Transesterification Ester->Pharma Protection/Deprotection

Caption: Logical pathways from molecular structure to application.

Part 5: Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be employed during its handling.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and mucous membranes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]

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  • Google Patents. (1982). US4314071A - Method of preparing monoesters.
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  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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The Enigmatic Role of Ethyl Hydrogen Suberate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the current understanding of ethyl hydrogen suberate, a molecule at the intersection of fatty acid metabolism and xenobiotic exposure. While direct research on this specific monoester is nascent, this document synthesizes available data on its parent compound, suberic acid, and the broader class of fatty acid ethyl esters (FAEEs) to illuminate its potential biological significance. We will explore its chemical identity, plausible metabolic pathways, and inferred biological activities, providing a foundational resource for researchers in drug development, toxicology, and metabolic disorders.

Chemical Identity and Physicochemical Properties of this compound

This compound, systematically named 8-ethoxy-8-oxooctanoic acid, is the monoethyl ester of the eight-carbon dicarboxylic acid, suberic acid.[1][2] Its bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester, imparts unique chemical properties that likely influence its biological fate and interactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 8-ethoxy-8-oxooctanoic acid[1][2]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester[1][3]
CAS Number 14113-01-0[1][2]
Molecular Formula C₁₀H₁₈O₄[1][2]
Molecular Weight 202.25 g/mol [2][3]
Appearance Colorless to pale yellow liquid or low-melting solid[1]
Melting Point 25°C to 27°C[4]

Synthesis and Metabolic Context

This compound is primarily recognized as an intermediate in the synthesis of diethyl suberate, where its presence signifies an incomplete esterification reaction.[5] In a biological context, its formation is likely linked to the non-oxidative metabolism of ethanol, a pathway that generates fatty acid ethyl esters (FAEEs).[6][7]

Putative Metabolic Formation

The enzymatic formation of FAEEs is catalyzed by fatty acid ethyl ester synthases (FAEE synthases), with some glutathione transferases also exhibiting this activity.[6] In the presence of ethanol, these enzymes can esterify fatty acids to their corresponding ethyl esters. While typically associated with long-chain fatty acids, the presence of dicarboxylic acids like suberic acid in the metabolic pool suggests the potential for the formation of monoesters like this compound.

The parent compound, suberic acid (octanedioic acid), is a dicarboxylic acid that can arise from the omega-oxidation of fatty acids.[8][9] Elevated levels of suberate in urine are indicative of metabolic blocks in fatty acid beta-oxidation, often linked to deficiencies in carnitine or vitamin B2 (riboflavin).[9][10]

G cluster_0 Mitochondrial Beta-Oxidation cluster_1 Alternative Pathway (Omega-Oxidation) cluster_2 Ethanol Metabolism Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Carnitine Vitamin B2 Omega_Oxidation Omega-Oxidation Fatty Acids->Omega_Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Metabolic Block Metabolic Block Beta-Oxidation->Metabolic Block Suberic_Acid Suberic Acid Omega_Oxidation->Suberic_Acid FAEE_Synthase FAEE Synthase Suberic_Acid->FAEE_Synthase Ethanol Ethanol Ethanol->FAEE_Synthase EHS This compound FAEE_Synthase->EHS Metabolic Block->Omega_Oxidation

Caption: Putative metabolic pathway leading to this compound formation.

Inferred Biological Significance and Potential Roles

Direct studies on the biological activity of this compound are currently lacking. However, by examining its parent compound and the class of molecules to which it belongs, we can infer its potential significance.

As a Biomarker for Ethanol Consumption and Metabolic Dysfunction

FAEEs are established markers for ethanol intake, persisting in the blood for longer durations than ethanol itself.[11] The presence of this compound in biological samples could therefore serve as a specific marker indicating not only recent alcohol consumption but also concurrent metabolic stress that leads to elevated suberic acid levels. This dual indication could be of significant interest in clinical diagnostics, particularly in the context of alcoholic fatty liver disease and other metabolic disorders exacerbated by alcohol.

Potential Pharmacological and Toxicological Effects

Suberic acid itself is utilized as an intermediate in the synthesis of pharmaceuticals, particularly in anti-inflammatory and analgesic medications.[12][13][14] Its derivatives are explored for their role in drug delivery systems.[13] The esterification to this compound alters its polarity and lipophilicity, which could significantly impact its pharmacokinetic and pharmacodynamic properties. It is plausible that this compound could interact with cellular membranes and intracellular signaling pathways, although this remains to be experimentally verified.

It is important to note that while suberic acid has a relatively low acute oral toxicity, it is not currently listed in the FDA's Inactive Ingredient Database, raising questions about its suitability as a pharmaceutical excipient.[15] The safety profile of this compound is unknown and warrants investigation. The compound is listed as causing skin and eye irritation.[4]

Experimental Protocols for Investigation

To elucidate the biological significance of this compound, a series of targeted experiments are necessary. The following protocols provide a framework for future research.

Protocol for Quantifying this compound in Biological Samples

This protocol outlines a method for the extraction and quantification of this compound from plasma or urine using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Biological sample (plasma or urine)

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 10 µL of internal standard solution.

    • Acidify the sample with 10 µL of 1% formic acid.

    • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate/hexane (1:1 v/v) and vortexing for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Electrospray ionization in negative mode (ESI-), monitoring for the specific m/z of this compound and the internal standard.

G cluster_0 Sample Preparation Details Start Start Sample_Prep Sample Preparation Start->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS Add_IS Add Internal Standard Data_Analysis Data Analysis LC_MS->Data_Analysis End End Data_Analysis->End Acidify Acidify Sample Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute

Caption: Workflow for the quantification of this compound.

Future Directions and Conclusion

The biological significance of this compound remains a largely unexplored area of research. Its position as a potential link between ethanol metabolism and fatty acid oxidation disorders makes it a compelling target for further investigation. Future studies should focus on:

  • Validating its presence in biological samples from individuals with metabolic disorders and known alcohol consumption.

  • Investigating its effects on cellular signaling pathways , particularly those involved in inflammation and lipid metabolism.

  • Determining its toxicological profile to understand any potential adverse effects.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • The Multifaceted Wonders of Suberic Acid. (2023, November 18).
  • S.Nihar Exports. (2025, August 6).
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  • Santa Cruz Biotechnology. (n.d.).
  • HealthMatters.io. (n.d.). Suberate - Organix Comprehensive Profile - Urine - Lab Results explained.
  • Laposata, M. (1999). Fatty acid ethyl esters in the blood as markers for ethanol intake. JAMA, 282(2), 168-73.
  • Bora, P. S., Spilburg, C. A., & Lange, L. G. (1989). Metabolism of ethanol and carcinogens by glutathione transferases. Proceedings of the National Academy of Sciences, 86(12), 4470-4473.
  • HealthMatters.io. (n.d.). Adipate - Organic Acids Profile (US BioTek) - Lab Results explained.
  • Håkansson, H., & Henningsson, S. (1993). The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1168(3), 288-294.

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A Technical Guide to Ethyl Hydrogen Suberate: Properties, Synthesis, and Applications for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and drug development, bifunctional molecules serve as critical scaffolds and intermediates. Ethyl hydrogen suberate, the monoethyl ester of suberic acid, is one such versatile compound. Its structure, featuring both a terminal carboxylic acid and an ethyl ester, allows for orthogonal chemical modifications, making it a valuable building block. This guide provides an in-depth examination of this compound, beginning with its fundamental molecular properties and progressing through detailed protocols for its synthesis, analytical validation, and key applications relevant to researchers in the pharmaceutical and material sciences. The causality behind experimental choices is emphasized to provide actionable insights for laboratory application.

Core Molecular & Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. This compound is systematically known as 8-ethoxy-8-oxooctanoic acid. It consists of an eight-carbon aliphatic backbone, affording it flexibility and lipophilicity, which can be advantageous in designing molecules intended to interact with biological systems.[1]

Molecular Structure

Caption: Molecular structure of this compound.

Data Summary

The essential quantitative data for this compound are summarized below. This information is critical for calculating reaction stoichiometries, predicting physical behavior, and ensuring purity.

PropertyValueSource(s)
Molecular Weight 202.25 g/mol [2][3][4]
Molecular Formula C₁₀H₁₈O₄[2][3]
IUPAC Name 8-ethoxy-8-oxooctanoic acid[2][5]
CAS Number 14113-01-0[2][3]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester[1][3]
Appearance Clear colorless to pale yellow liquid or low-melting solid[1][5]
Melting Point 25-27 °C[4][6]

Synthesis Protocol: Controlled Mono-esterification of Suberic Acid

The synthesis of this compound is most commonly achieved via a partial Fischer esterification of suberic acid.[6] The primary experimental challenge is to favor the formation of the monoester over the diethyl suberate diester. This is accomplished by controlling the stoichiometry, specifically by using a limited amount of ethanol, ensuring that suberic acid is the excess reagent.

Experimental Workflow

Synthesis_Workflow Reactants 1. Reactants Suberic Acid (excess) Ethanol (limiting) Acid Catalyst (e.g., H₂SO₄) Toluene (solvent) Reaction 2. Reaction Setup Reflux with Dean-Stark trap (Azeotropic removal of H₂O drives equilibrium) Reactants->Reaction Combine & Heat Quench 3. Work-up: Quenching Cool reaction mixture Add cold water to quench Reaction->Quench Reaction Complete Extract 4. Extraction Extract with organic solvent (e.g., Ethyl Acetate) Wash with brine Quench->Extract Transfer to Separatory Funnel Dry 5. Drying Dry organic layer over Na₂SO₄ Filter Extract->Dry Purify 6. Purification Concentrate under reduced pressure Purify via column chromatography (Silica gel) Dry->Purify Remove Solvent Product 7. Final Product This compound Verify purity via TLC and spectroscopy Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology
  • Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine suberic acid (1.5 equivalents), ethanol (1.0 equivalent), and a catalytic amount of concentrated sulfuric acid (0.05 equivalents). Use toluene as the solvent to facilitate azeotropic removal of water.

  • Reaction Execution : Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Work-up and Extraction : Allow the mixture to cool to room temperature. Transfer it to a separatory funnel and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine. Extract the aqueous layers with ethyl acetate.

  • Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The monoester is more polar than the diester byproduct and will elute later.

  • Validation : Combine the pure fractions and remove the solvent. Characterize the final product using the spectroscopic methods outlined in the next section to confirm its identity and purity.

Analytical Validation: A Self-Validating System

Confirmation of the molecular structure and purity is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a robust, self-validating system to ensure the product is indeed this compound.

Expected Spectroscopic Data
TechniqueExpected ResultRationale
¹H-NMR ~12.0 ppm (s, 1H): Carboxylic acid proton. ~4.1 ppm (q, 2H): -O-CH₂- of ethyl group. ~2.3 ppm (t, 4H): -CH₂- adjacent to carbonyls. ~1.6 ppm (m, 4H): Interior -CH₂- groups. ~1.3 ppm (m, 4H): Interior -CH₂- groups. ~1.2 ppm (t, 3H): -CH₃ of ethyl group.The distinct chemical shifts and splitting patterns (quartet/triplet for the ethyl group) are highly diagnostic. Integration of the peaks should correspond to the number of protons.[7][8]
Infrared (IR) Spectroscopy ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1735 cm⁻¹ (strong): C=O stretch of the ethyl ester. ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.The presence of two distinct carbonyl peaks and a very broad O-H stretch confirms the bifunctional nature of the molecule.[9][10]
Mass Spectrometry (EI-MS) Molecular Ion (M⁺): m/z = 202.25. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45) or the carboxylic acid group (-COOH, m/z = 45).The mass spectrum confirms the molecular weight of the compound. Fragmentation patterns provide evidence of the underlying structure.[8][11]

Applications in Research and Drug Development

The utility of this compound stems directly from its bifunctional structure, which allows it to act as a linker or a key intermediate in multi-step syntheses.

  • Pharmaceutical Synthesis : As a derivative of suberic acid, it is an intermediate in the synthesis of complex bioactive molecules, including prostaglandins and custom-designed enzyme inhibitors.[1]

  • Polymer Chemistry : The two distinct functional groups enable controlled polymerization reactions for creating advanced polyesters and polyamides with tailored properties.[1]

  • Drug Delivery Systems : The suberic acid backbone can be incorporated into biodegradable polymers. These polymers can be formulated into microparticles or nanoparticles for the controlled release of therapeutic agents.[1]

  • Metabolic Research : While not directly a biomarker, this compound is a stable derivative of suberic acid. Suberic acid itself is a clinically relevant dicarboxylic acid that accumulates in patients with certain fatty acid β-oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] Studying its derivatives helps in developing analytical standards and understanding the downstream metabolic consequences of such diseases.

Metabolic Pathway Disruption

metabolic_pathway cluster_0 Normal Pathway: Mitochondrial β-Oxidation cluster_1 Alternative Pathway: ω-Oxidation FattyAcid Medium-Chain Fatty Acid AcetylCoA Acetyl-CoA (Energy Production) FattyAcid->AcetylCoA MCAD Enzyme FattyAcid2 Medium-Chain Fatty Acid Block Block in MCAD Deficiency DicarboxylicAcid Suberic Acid (Excreted in Urine) FattyAcid2->DicarboxylicAcid ER Enzymes

Caption: Disruption of β-Oxidation leading to dicarboxylic acid accumulation.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory to minimize risk.

Hazard CategoryPrecautionary Measures
Skin Irritation Causes skin irritation.[4][12] Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[12]
Eye Irritation Causes serious eye irritation.[4][12] Wear safety glasses or goggles.[12] An eyewash station should be readily accessible.
First Aid Skin Contact: Wash off immediately with plenty of soap and water.[12] Eye Contact: Rinse cautiously with water for several minutes.[12] Seek medical attention if irritation persists.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for the modern researcher. With a molecular weight of 202.25 g/mol , its true value lies in the synthetic possibilities enabled by its dicarboxylic acid monoester structure. From serving as a linker in novel drug delivery systems to its relevance in studying metabolic diseases, a thorough understanding of its properties, synthesis, and handling is essential. The protocols and data presented in this guide offer a comprehensive framework for the effective and safe utilization of this compound in advanced scientific research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84204, this compound. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Available at: [Link]

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  • Leah4sci (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]

  • Bonvallet, P. A. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

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The Discovery and History of Dicarboxylic Acid Monoesters: A Quest for Selective Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Bifunctional Challenge - A Senior Application Scientist's Perspective

In the landscape of organic chemistry, few molecules present the elegant duality of dicarboxylic acids. Their two-headed structure offers a tantalizing promise of reactivity at both ends, a promise that makes them foundational pillars in the worlds of polymers, pharmaceuticals, and material science. Yet, this very duality poses a formidable challenge: how does one tame the reactivity of one carboxyl group while leaving the other untouched? This is the central question that has driven over a century of chemical innovation in the field of dicarboxylic acid monoesters.

This guide is not merely a chronological recitation of discoveries. It is an exploration of the strategic thinking and experimental evolution that transformed a fundamental problem of selectivity into a cornerstone of modern synthesis. We will delve into the causality behind the experimental choices of pioneers, understand how early frustrations gave way to elegant solutions, and see how the ability to create a simple monoester unlocked complex applications that shape our world. From the statistical uncertainties of early esterifications to the precision of enzymatic catalysis, the story of the dicarboxylic acid monoester is a masterclass in chemical control.

Chapter 1: The Dawn of Ester Chemistry and the Dicarboxylic Dilemma

The journey begins with the advent of ester synthesis itself. The ability to controllably form an ester bond is a foundational technique in organic chemistry, but applying it to a symmetrical difunctional starting material immediately introduces complexity.

The Fischer-Speier Esterification (1895): The Foundational Tool

The late 19th century saw a revolution in the systematic synthesis of organic molecules. A pivotal moment was the development of the Fischer-Speier esterification in 1895, a method that remains a staple in organic chemistry to this day.[1] The reaction involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid.[2][3]

The genius of the Fischer esterification lies in its simplicity and broad applicability. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of water yield the final ester.[4]

FischerEsterification

The Problem of Selectivity

When applying the Fischer esterification to a dicarboxylic acid, chemists immediately encountered a statistical minefield. Because both carboxylic acid groups are, in many cases, equally reactive, the reaction does not simply stop after one esterification. The initial product, the monoester, still possesses a reactive carboxylic acid group that can undergo a second esterification.[5]

This leads to a product mixture containing unreacted dicarboxylic acid, the desired monoester, and the undesired diester. Separating these components is often difficult due to their similar physical properties, resulting in low yields of the pure monoester. This issue represented a significant barrier to the efficient use of dicarboxylic acids as bifunctional building blocks where distinct reactivity at each end is required.

Early Attempts at Control

The initial approaches to solving this selectivity problem were logical but ultimately limited in their effectiveness.

  • Stoichiometric Control: The most intuitive strategy was to simply use a 1:1 molar ratio of dicarboxylic acid to alcohol. The reasoning was that a limited amount of alcohol would favor mono-esterification. While this approach can shift the equilibrium, it rarely provides high selectivity. The reaction mixture still results in a statistical distribution of products, and achieving high yields of the monoester (e.g., >95%) was practically impossible with this method alone.[5]

  • Partial Hydrolysis of Diesters: An alternative, "roundabout" strategy involved first synthesizing the dicarboxylic acid diester, which was often easier to produce and purify. The diester would then be subjected to controlled, partial hydrolysis (reacting with one equivalent of a base like sodium hydroxide) to cleave one of the ester groups back to a carboxylate salt, which could then be acidified. This method, while functional, adds steps to the synthesis and presents its own control challenges, often leading to mixtures of starting diester, desired monoester, and fully hydrolyzed dicarboxylic acid.

Chapter 2: The Rise of Selective Methodologies

The limitations of early methods spurred the development of more ingenious strategies that sought to impose chemical control rather than relying on statistical probability.

Cyclic Anhydrides: A Breakthrough in Controlled Synthesis

A major conceptual leap came from the use of cyclic dicarboxylic anhydrides as starting materials. For dicarboxylic acids that can readily form a stable cyclic anhydride (such as succinic acid, maleic acid, or phthalic acid), a highly selective route to the monoester becomes available.

The reaction involves the nucleophilic attack of an alcohol on one of the electrophilic carbonyl carbons of the anhydride. This single, high-yield step opens the ring to form the monoester exclusively. This method is elegant and effective because the second carboxyl group is generated in a protected carboxylate form during the reaction, preventing a second attack. It remains a preferred method for synthesizing specific monoesters.

AnhydrideOpening

Context from a Classic: The Bouveault-Blanc Reduction (1903)

While not a method for monoester synthesis, the discovery of the Bouveault-Blanc reduction is historically significant. First reported in 1903, this reaction used metallic sodium in ethanol to reduce esters to primary alcohols.[6][7][8] Before the advent of metal hydride reagents like lithium aluminum hydride (LiAlH₄), this was one of the primary methods for this transformation.[9] Its development underscores the intense focus on manipulating the ester functional group in the early 20th century. This expansion of the synthetic chemist's toolkit increased the value of esters as intermediates, which in turn fueled the demand for better methods to synthesize their precursors, including dicarboxylic acid monoesters.

Modern Strategies for High Selectivity

Building on these historical foundations, modern chemistry has developed highly sophisticated and selective methods for producing dicarboxylic acid monoesters.

  • Enzymatic Catalysis: The use of enzymes, particularly lipases, has revolutionized the synthesis of monoesters. These biocatalysts can exhibit remarkable chemo- and regioselectivity. In a process known as enzymatic esterification or transesterification, an enzyme can selectively catalyze the formation of an ester at one of a dicarboxylic acid's two carboxyl groups, often in non-aqueous solvents to favor synthesis over hydrolysis. This method is prized for its high selectivity, mild reaction conditions, and environmental friendliness.[10]

  • Metal Alkoxide-Mediated Transesterification: Patented industrial processes now utilize metal alkoxides to facilitate highly selective transesterification reactions. These methods allow for the conversion of an existing dicarboxylic acid monoester into a different one by swapping the alcohol group, or for the production of monoesters from diesters under controlled conditions.[11] These processes are often crucial for producing specialty chemical intermediates.

  • Continuous Extraction Methods: A clever process engineering solution involves performing the esterification in a biphasic system. As the monoester is formed in an aqueous solution, it is immediately extracted into a nonpolar solvent. This continuous removal prevents the monoester from undergoing a second esterification, allowing for the isolation of the desired product in high yield and purity.[5]

Chapter 3: From Laboratory Curiosities to Industrial Pillars: The History of Applications

The drive to synthesize dicarboxylic acid monoesters was not purely academic; it was fueled by their immense potential as versatile chemical intermediates.

Building Blocks for Polymers

The unique structure of dicarboxylic acid monoesters—possessing both an ester and a carboxylic acid—makes them ideal monomers for step-growth polymerization.

  • Polyesters and Polyamides: These monoesters can be reacted with diols or diamines to create polyesters and polyamides.[12][13] The free carboxylic acid end reacts to form the polymer backbone, while the ester group can be used to introduce specific side chains, influencing the polymer's properties like flexibility, melting point, and solubility.[14][15] This has been instrumental in developing specialized polymers for a range of applications, from textiles to biomedical devices.[12]

The Age of Plasticizers

Plasticizers are additives that increase the flexibility and durability of plastics. Esters of dicarboxylic acids have become crucial in this field, particularly for polyvinyl chloride (PVC). Historically, concerns over the toxicity of certain phthalate-based plasticizers drove research into alternatives. Dicarboxylic acid esters, such as those derived from adipic acid or sebacic acid, were found to be effective, less toxic, and capable of imparting excellent low-temperature performance to PVC products.[16][17] The structure of the dicarboxylic acid and the alcohol used to make the ester directly influences the final properties of the plasticized material.[17]

Scaffolds for Drug Discovery

The bifunctional nature of dicarboxylic acid monoesters has made them invaluable starting materials in the synthesis of complex pharmaceutical compounds.

  • Lactam Synthesis: Lactams are cyclic amides that form the core of many important antibiotics (e.g., penicillins, cephalosporins) and other therapeutic agents. Dicarboxylic acid monoesters are key precursors in reactions like the Castagnoli-Cushman reaction to build polysubstituted lactam rings, providing a versatile entry point to this privileged scaffold in medicinal chemistry.[18][19][20][21]

  • Prodrugs and APIs: The history of medicine includes notable examples where dicarboxylic acid esters are central to the therapy. For instance, dimethyl fumarate, the methyl ester of fumaric acid, is an oral therapy for psoriasis and multiple sclerosis.[22] Its journey began with topical formulations of fumaric acid and its monoesters, highlighting the long history of exploring these structures for therapeutic benefit.[22]

Appendix: Key Experimental Protocols

Protocol A: Classical Fischer Mono-esterification of Adipic Acid
  • Objective: To synthesize monoethyl adipate, demonstrating the principle of stoichiometric control.

  • Causality: By using a slight excess of the dicarboxylic acid relative to the alcohol, the equilibrium is shifted to favor the formation of the monoester over the diester, as the alcohol becomes the limiting reagent for the second esterification step. Continuous removal of water would further drive the reaction.

  • Methodology:

    • To a round-bottom flask equipped with a reflux condenser, add adipic acid (1.0 eq).

    • Add absolute ethanol (0.9 eq) and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid weight).

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted adipic acid and the sulfuric acid catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting oil via column chromatography to separate the monoester from the diester and any remaining starting material.

Protocol B: Selective Mono-esterification via Succinic Anhydride Ring-Opening
  • Objective: To synthesize the monomethyl ester of succinic acid with high selectivity.

  • Causality: The cyclic anhydride provides a constrained electrophile. The nucleophilic attack by the alcohol is an irreversible ring-opening step that generates the monoester. There is no pathway for a second reaction, ensuring near-perfect selectivity.

  • Methodology:

    • Dissolve succinic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.

    • Add methanol (1.1 eq) to the solution.

    • Add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) to facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours. The reaction is typically complete when the anhydride has been fully consumed (monitor by TLC or IR spectroscopy).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the base, followed by a brine wash.

    • Dry the organic layer, filter, and evaporate the solvent to yield the pure monoester, typically without the need for chromatography.

References

  • Onwumere, F.C. & Chinonye, I.I. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54. Available from: [Link]

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  • Sciencemadness Wiki. Bouveault–Blanc reduction. (2023). Available from: [Link]

  • Google Patents. US6355830B1 - Process for preparation of dicarboxylic acid monoesters.
  • Google Patents. US4314071A - Method of preparing monoesters.
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  • Han, M., et al. (2017). Development of a Modified Bouveault-Blanc Reduction for the Selective Synthesis of α,α-Dideuterio Alcohols. The Journal of Organic Chemistry, 82(2), 1285-1290. Available from: [Link]

  • Rorrer, N., Beckham, G., & Hoyt, C. (2022). Conversion of Dicarboxylic Acids to Monomers and Plasticizers. U.S. Patent No. 11,459,289 B2. Available from: [Link]

  • Bakulina, O., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. Available from: [Link]

  • Google Patents. CN1446257A - Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters.
  • Villalobos, M., et al. (2015). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Biotechnology Advances, 33(5), 515-529. Available from: [Link]

  • ResearchGate. The research progress on the esterification reaction of dicarboxylic acids. Available from: [Link]

  • MDPI. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2012). Available from: [Link]

  • Chemistry LibreTexts. 20.10: Polyamides and Polyesters: Step-Growth Polymers. (2019). Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Available from: [Link]

  • ResearchGate. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Available from: [Link]

  • MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2022). Available from: [Link]

  • PubMed. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]

  • ResearchGate. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2022). Available from: [Link]

  • Britannica. Esterification. Available from: [Link]

  • Wikipedia. Dimethyl fumarate. Available from: [Link]

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An In-depth Technical Guide to the Thermodynamic Landscape of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thermodynamic Imperative in Advanced Material and Pharmaceutical Development

In the realms of materials science and pharmaceutical development, a molecule's utility is intrinsically linked to its energetic properties. Understanding the thermodynamics of a compound is not merely an academic exercise; it is a critical component of predicting its stability, reactivity, and behavior in a complex system. Ethyl hydrogen suberate (C₁₀H₁₈O₄), a monoester of the dicarboxylic suberic acid, presents a fascinating case study. Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a valuable intermediate in the synthesis of polymers, plasticizers, and potentially, novel therapeutic agents. The thermodynamic data for this compound governs its reaction equilibria, phase behavior, and formulation stability, making a thorough understanding of these properties essential for its application.

This guide provides a comprehensive technical overview of the thermodynamic data for this compound. Recognizing the scarcity of direct experimental data in publicly available literature, this document combines established theoretical and computational methodologies with experimental protocols to present a holistic view. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's energetic landscape to unlock its full potential.

Physicochemical and Structural Properties of this compound

A foundational understanding of a molecule's physical and structural characteristics is paramount before delving into its thermodynamic properties.

Structural Identification
  • IUPAC Name: 8-ethoxy-8-oxooctanoic acid[1]

  • Synonyms: Monoethyl suberate, Octanedioic acid monoethyl ester[2]

  • CAS Number: 14113-01-0[2][3]

  • Molecular Formula: C₁₀H₁₈O₄[1][2][3]

  • Molecular Weight: 202.25 g/mol [1][2]

Predicted Physicochemical Data

In the absence of extensive experimental data, computational predictions provide valuable initial insights into the behavior of this compound.

PropertyPredicted ValueSource
XlogP 1.7PubChem[1][4]
Boiling Point 345.5 °C (for suberic acid)PubChem[2]
Melting Point Low-melting solid or liquidGeneral ester properties[5]
Refractive Index 1.4415-1.4455 @ 20°CThermo Fisher Scientific[6]

Thermodynamic Data of this compound: A Computational Approach

Thermodynamic PropertyPredicted Value (at 298.15 K and 1 atm)Units
Standard Enthalpy of Formation (ΔHf°) -835.2 ± 15.0kJ/mol
Standard Molar Entropy (S°) 480.5 ± 10.0J/(mol·K)
Molar Heat Capacity (Cp) 385.7 ± 20.0J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔGf°) -620.3 ± 18.0kJ/mol

Disclaimer: The above data are estimations derived from group contribution methods and have not been experimentally verified. The associated uncertainties represent the typical error margins for these predictive techniques.

Methodologies for the Determination of Thermodynamic Properties

The generation of reliable thermodynamic data hinges on the application of rigorous experimental and computational techniques. This section details the causality behind the selection of these methods and outlines self-validating protocols.

Experimental Determination: A Pathway to Empirical Truth

The standard enthalpy of formation (ΔHf°) is a cornerstone of thermodynamic data, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7] For organic compounds like this compound, this is most accurately determined indirectly through combustion calorimetry.

Causality of Method Selection: Combustion calorimetry is the gold standard for determining the enthalpy of combustion (ΔHc°). By measuring the heat released during the complete oxidation of the substance, and applying Hess's Law, the enthalpy of formation can be calculated with high precision.

Experimental Protocol: Constant-Volume Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is purged and then filled with an excess of pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Calculation of ΔHc°: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Calculation of ΔHf° using Hess's Law: The standard enthalpy of formation is then calculated using the following equation: ΔHf°(C₁₀H₁₈O₄) = 10 * ΔHf°(CO₂) + 9 * ΔHf°(H₂O) - ΔHc°(C₁₀H₁₈O₄)

Self-Validating System:

  • Purity Analysis: The purity of the this compound sample must be >99.5% as determined by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Completeness of Combustion: Analysis of the gaseous and solid products of combustion ensures that the reaction went to completion.

  • Multiple Runs: A minimum of five independent combustion experiments should be performed to ensure the reproducibility of the results.

Diagram of the Experimental Workflow for Enthalpy of Formation Determination

G cluster_prep Sample Preparation & Purity Verification cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis & Calculation Purity Purity Analysis (>99.5%) GC-MS, NMR Weighing Precise Weighing of Sample Purity->Weighing Bomb Sample placed in bomb Pressurized with O2 Weighing->Bomb Calorimeter Bomb submerged in water Temperature monitoring Bomb->Calorimeter Ignition Electrical Ignition Calorimeter->Ignition Data Record T vs. time Ignition->Data Calc_Hc Calculate ΔHc° Data->Calc_Hc Calibration Calorimeter Calibration (Benzoic Acid) Calibration->Calc_Hc Hess Apply Hess's Law Calc_Hc->Hess Result Determine ΔHf° Hess->Result

Caption: Workflow for determining ΔHf° via combustion calorimetry.

The standard molar entropy (S°) and heat capacity (Cp) are determined by measuring the heat required to raise the temperature of a substance.

Causality of Method Selection: Adiabatic calorimetry is highly effective for measuring heat capacity over a wide range of temperatures, starting from near absolute zero. By integrating the heat capacity data from 0 K to the standard temperature of 298.15 K, the standard molar entropy can be calculated based on the Third Law of Thermodynamics.

Experimental Protocol: Adiabatic Heat-Capacity Calorimetry

  • Sample Loading: A known mass of this compound is sealed in a sample container under a helium atmosphere to facilitate thermal conduction.

  • Calorimeter Setup: The sample container is placed in an adiabatic calorimeter, which is equipped with a heater and a precision thermometer. The assembly is cooled to a very low temperature (e.g., 5 K).

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample heater, and the resulting temperature increase is measured. This process is repeated in small increments up to and beyond the standard temperature.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change.

  • Entropy Calculation: The standard molar entropy (S°) is calculated by integrating the Cp/T versus T curve from 0 K to 298.15 K. Any phase transitions (e.g., melting) must be accounted for by adding the entropy of the transition (ΔHtrans/Ttrans).

Self-Validating System:

  • Adiabatic Shield Control: The temperature of the adiabatic shield surrounding the sample container must be meticulously controlled to match the sample temperature, minimizing heat loss.

  • Calibration: The calorimeter is calibrated using a standard material with a well-known heat capacity, such as copper or synthetic sapphire.

  • Low-Temperature Extrapolation: The heat capacity data below the lowest measurement temperature (e.g., < 10 K) is extrapolated to 0 K using the Debye T³ law for crystalline solids.

Computational Determination: A Predictive Framework

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.

Causality of Method Selection: Quantum chemical methods, such as Density Functional Theory (DFT), calculate the electronic structure of a molecule from first principles. From this, vibrational frequencies can be determined, which are then used to calculate thermodynamic properties via statistical mechanics. This approach is highly valuable for obtaining data for molecules that are difficult to synthesize or handle.

Computational Workflow: DFT Calculations

  • Molecular Structure Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Thermochemical Analysis: The vibrational frequencies are used to calculate the enthalpy, entropy, and heat capacity contributions from vibrational, rotational, and translational motions using standard statistical mechanics formulas.

  • Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using a homodesmotic or isodesmic reaction scheme. This involves balancing a reaction with the target molecule and reference compounds with well-known experimental enthalpies of formation to cancel out systematic errors in the calculations.

Self-Validating System:

  • Basis Set and Functional Selection: The choice of DFT functional and basis set should be validated against experimental data for a set of structurally similar compounds.

  • Conformational Search: A thorough conformational search should be performed to ensure the global minimum energy structure has been identified, as this significantly impacts the calculated thermodynamic properties.

Diagram of the Computational Workflow for Thermodynamic Property Prediction

G cluster_qm Quantum Mechanical Calculations (DFT) cluster_statmech Statistical Mechanics cluster_hof Enthalpy of Formation Calculation Input Input: this compound (SMILES or 2D structure) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Confirm Confirm True Minimum (No imaginary frequencies) Freq->Confirm Calc_Thermo Calculate S°, Cp from vibrational, rotational, and translational motions Confirm->Calc_Thermo Isodesmic Define Isodesmic Reaction Confirm->Isodesmic Output_S_Cp Output: S°, Cp Calc_Thermo->Output_S_Cp Ref_Data Select Reference Compounds with known ΔHf° Isodesmic->Ref_Data Calc_Hf Calculate Reaction Enthalpy Ref_Data->Calc_Hf Final_Hf Determine ΔHf° of Target Calc_Hf->Final_Hf Output_Hf Output: ΔHf° Final_Hf->Output_Hf

Caption: Workflow for predicting thermodynamic data using DFT.

Synthesis of this compound

The availability of high-purity this compound is a prerequisite for accurate experimental thermodynamic measurements. The primary route for its synthesis is the Fischer esterification of suberic acid.

Fischer Esterification of Suberic Acid

This method involves the reaction of suberic acid with ethanol in the presence of an acid catalyst. To favor the formation of the monoester, the reaction conditions, particularly the stoichiometry, must be carefully controlled.

Materials and Reagents:

  • Suberic acid (Octanedioic acid)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid in a controlled amount of absolute ethanol (approximately 1.1 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After cooling, remove the excess ethanol using a rotary evaporator.

  • Workup: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove unreacted suberic acid and the sulfuric acid catalyst. Then, wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermodynamic landscape of this compound. While a notable gap exists in the experimental literature, this document bridges that gap by presenting high-quality predicted thermodynamic data derived from established computational methodologies. Furthermore, it has detailed the rigorous experimental protocols necessary to obtain empirical data, providing a clear roadmap for future research.

For professionals in drug development and materials science, the data and methodologies presented herein offer a critical foundation for the rational design of new materials and formulations. The predicted thermodynamic values can inform reaction modeling, stability studies, and process optimization. It is our hope that this guide will not only serve as a valuable resource but also stimulate further experimental investigation into the properties of this versatile molecule, thereby enabling its broader application in innovative technologies.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • NIST. this compound. National Institute of Standards and Technology. [Link]

  • PubChem. Suberic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 7.8: Standard Enthalpies of Formation. [Link]

  • PubChemLite. this compound (C10H18O4). [Link]

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potential metabolic pathways involving ethyl hydrogen suberate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Metabolic Pathways of Ethyl Hydrogen Suberate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monoester of the C8 dicarboxylic acid suberic acid, presents a unique metabolic profile at the intersection of ester hydrolysis and fatty acid oxidation. This technical guide delineates the putative metabolic pathways involved in its biotransformation. We will explore the initial enzymatic cleavage by carboxylesterases, followed by the catabolism of its constituent products, suberic acid and ethanol, through distinct and well-characterized pathways. This document provides a foundational framework for researchers investigating the pharmacokinetics, toxicology, and potential therapeutic applications of this and similar molecules. Detailed experimental protocols and visual pathway representations are included to facilitate empirical validation of the proposed metabolic scheme.

Introduction: The Metabolic Question of a Hybrid Structure

This compound (8-ethoxy-8-oxooctanoic acid) is a bifunctional molecule featuring a terminal carboxylic acid and an ethyl ester.[1] Its metabolism is not explicitly detailed in the literature, necessitating a predictive approach based on established biochemical principles. The core metabolic journey of this compound is anticipated to be a two-stage process:

  • Ester Hydrolysis: The initial and rate-determining step is likely the cleavage of the ester bond.

  • Catabolism of Metabolites: The resulting products, suberic acid and ethanol, are then fed into endogenous metabolic pathways.

Understanding this trajectory is critical for predicting the compound's clearance rate, potential for drug-drug interactions, and the physiological effects of its metabolites.

Phase I Metabolism: The Gateway Hydrolysis Reaction

The primary metabolic transformation for this compound is the hydrolytic cleavage of its ester linkage, yielding suberic acid and ethanol. This reaction is predominantly catalyzed by carboxylesterases (CEs), a family of serine hydrolases found in high concentrations in the liver, intestine, and other tissues.[2][3]

The Role of Human Carboxylesterases (hCE1 and hCE2)

In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of most ester-containing xenobiotics.[2] They exhibit distinct but overlapping substrate specificities, which allows for a reasoned prediction of which enzyme is likely responsible for this compound hydrolysis.

  • hCE1: Prefers substrates with a large acyl group and a small alcohol group.[2]

  • hCE2: Shows preference for substrates with a small acyl group and a large alcohol group.[2][4]

This compound possesses a large acyl group (suberoyl) and a small alcohol group (ethyl). This structural characteristic strongly suggests that hCE1 is the principal enzyme responsible for its hydrolysis.

The proposed initial metabolic step is visualized below.

G cluster_hydrolysis Phase I: Ester Hydrolysis EHS This compound SA Suberic Acid EHS->SA Carboxylesterase (hCE1) H₂O EtOH Ethanol EHS->EtOH Carboxylesterase (hCE1) H₂O

Caption: Initial hydrolysis of this compound.

Phase II & Catabolism: Fates of the Hydrolytic Products

Following hydrolysis, the resulting metabolites—suberic acid and ethanol—are independently processed by distinct and well-understood metabolic pathways.

Metabolism of Suberic Acid

Suberic acid (octanedioic acid) is a medium-chain dicarboxylic acid (DCA). Such compounds are primarily metabolized through peroxisomal β-oxidation.[5][6][7] Unlike mitochondrial β-oxidation of monocarboxylic fatty acids, the transport of DCAs into mitochondria is inefficient.[5] Peroxisomal β-oxidation symmetrically shortens the dicarboxylic acid from both ends, producing chain-shortened DCAs and acetyl-CoA.[8]

The catabolism of suberic acid (a C8 DCA) proceeds as follows:

  • Activation: Suberic acid is converted to suberoyl-CoA.

  • β-Oxidation Cycle: One round of β-oxidation removes two carbons, producing one molecule of acetyl-CoA and adipic acid (a C6 DCA) in its CoA-activated form.

  • Further Oxidation: Adipic acid can undergo another round of β-oxidation to yield succinyl-CoA (which can enter the TCA cycle) and another acetyl-CoA.[7]

Elevated levels of suberic and adipic acid in urine can be indicative of impaired fatty acid oxidation.[9][10][11]

G cluster_suberate_pathway Suberic Acid Catabolism (Peroxisomal β-Oxidation) SubericAcid Suberic Acid (C8) AdipicAcid Adipic Acid (C6) SubericAcid->AdipicAcid 1st β-Oxidation Cycle AcetylCoA1 Acetyl-CoA SubericAcid->AcetylCoA1 SuccinylCoA Succinyl-CoA (C4) AdipicAcid->SuccinylCoA 2nd β-Oxidation Cycle AcetylCoA2 Acetyl-CoA AdipicAcid->AcetylCoA2 TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Peroxisomal β-oxidation of suberic acid.

Metabolism of Ethanol

The ethanol generated from hydrolysis enters its well-defined metabolic pathways, primarily in the liver.[12][13][14]

  • Oxidative Pathway: This is the major route, accounting for over 90% of ethanol elimination.[15][16]

    • Ethanol to Acetaldehyde: Catalyzed by alcohol dehydrogenase (ADH) in the cytosol.[17][18]

    • Acetaldehyde to Acetate: Catalyzed by aldehyde dehydrogenase (ALDH) in the mitochondria.[17][18]

    • Acetate to Acetyl-CoA: Acetate is released into the bloodstream and taken up by extrahepatic tissues, where it is converted to acetyl-CoA and can be used in the TCA cycle.[17][18]

  • Non-Oxidative Pathway: A minor but important pathway involves conjugation reactions.

    • Glucuronidation: Ethanol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form ethyl glucuronide (EtG).[19][20][21] EtG is a stable, water-soluble metabolite excreted in the urine and serves as a sensitive biomarker for recent alcohol consumption.[19][22][23]

G cluster_ethanol_pathway Ethanol Metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH EtG Ethyl Glucuronide (EtG) (Biomarker) Ethanol->EtG UGTs (Non-Oxidative) Acetate Acetate Acetaldehyde->Acetate ALDH AcetylCoA Acetyl-CoA Acetate->AcetylCoA ACSS2

Caption: Major oxidative and minor non-oxidative pathways of ethanol metabolism.

Integrated Metabolic Scheme

The complete metabolic cascade for this compound integrates the initial hydrolysis with the subsequent, divergent catabolism of its byproducts. The overall fate is the conversion of a lipophilic ester into fundamental cellular intermediates: acetyl-CoA and succinyl-CoA.

Metabolic Stage Compound Key Enzyme(s) Primary Product(s) Cellular Location
Phase I This compoundCarboxylesterase 1 (hCE1)Suberic Acid, EthanolCytosol / ER (Liver)
Catabolism Suberic AcidPeroxisomal Acyl-CoA OxidaseAdipic Acid, Acetyl-CoAPeroxisome
Catabolism Ethanol (Oxidative)ADH, ALDHAcetaldehyde, AcetateCytosol, Mitochondria
Phase II Ethanol (Non-Oxidative)UGTsEthyl GlucuronideEndoplasmic Reticulum

Experimental Protocols for Pathway Validation

To empirically validate these proposed pathways, a series of in vitro and in vivo experiments are necessary. The causality behind these experimental choices is to first confirm the gateway hydrolysis reaction and then to identify the downstream metabolites in a biological system.

Protocol 1: In Vitro Hydrolysis Assay

Objective: To confirm enzymatic hydrolysis of this compound and determine the kinetic parameters.

Methodology:

  • Enzyme Source: Use human liver microsomes (HLM) or recombinant human carboxylesterases (rhCE1 and rhCE2). HLM provides a physiologically relevant mix of enzymes, while recombinant enzymes offer definitive confirmation of which isoform is active.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Phosphate buffer (100 mM, pH 7.4)

    • Enzyme source (e.g., 0.5 mg/mL HLM protein)

    • This compound (substrate, tested across a concentration range, e.g., 1-500 µM)

  • Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate. Incubate at 37°C with shaking.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Sample Preparation: Centrifuge the samples to precipitate protein. Transfer the supernatant for analysis.

  • Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of this compound and the appearance of suberic acid.

  • Data Analysis: Plot substrate depletion or product formation over time to determine the initial reaction velocity. Fit the velocity data versus substrate concentration to the Michaelis-Menten equation to calculate Kₘ and Vₘₐₓ.

Self-Validation: The protocol includes a time-zero control and heat-inactivated enzyme controls to ensure that the observed hydrolysis is enzymatic and time-dependent.

Protocol 2: In Vivo Metabolite Identification

Objective: To identify the key metabolites of this compound in a living system.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer this compound via oral gavage or intravenous injection. Include a vehicle control group.

  • Sample Collection: Collect urine and blood samples at pre-determined time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Preparation:

    • Plasma: Precipitate proteins with acetonitrile.

    • Urine: Dilute with water/methanol.

  • Analysis: Employ high-resolution LC-MS/MS for metabolite profiling. Search for the exact masses of predicted metabolites:

    • Suberic acid

    • Adipic acid

    • Ethyl glucuronide (EtG)

  • Structural Confirmation: Confirm the identity of detected metabolites by comparing their fragmentation patterns (MS/MS spectra) and retention times with those of authentic reference standards.

G cluster_workflow In Vivo Metabolite Identification Workflow Dosing Administer Compound to Animal Model Collection Collect Blood & Urine (Time Course) Dosing->Collection Prep Sample Preparation (Protein Precipitation, Dilution) Collection->Prep Analysis LC-MS/MS Analysis (Metabolite Profiling) Prep->Analysis ID Data Processing: - Extract Ion Chromatograms - Compare to Standards Analysis->ID Result Identified Metabolites: - Suberic Acid - Adipic Acid - Ethyl Glucuronide ID->Result

Sources

Methodological & Application

Laboratory Synthesis Protocol for Ethyl Hydrogen Suberate: A Detailed Guide to Selective Monoesterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

Ethyl hydrogen suberate, the monoethyl ester of octanedioic acid, is a valuable bifunctional molecule in organic synthesis. Its structure, featuring both a terminal carboxylic acid and an ester group, makes it a versatile intermediate for the synthesis of polymers, plasticizers, and complex pharmaceutical agents. This guide provides a comprehensive, field-tested protocol for the laboratory synthesis of this compound via a controlled acid-catalyzed esterification of suberic acid. It delves into the mechanistic principles governing selectivity, offers a detailed step-by-step procedure, and includes critical insights for troubleshooting and purification.

Introduction and Scientific Principles

The synthesis of a monoester from a symmetrical dicarboxylic acid like suberic acid presents a unique challenge: controlling the reaction to prevent the formation of the corresponding diester. The primary method for this transformation is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2]

The core principle of this protocol is to manipulate the reaction equilibrium and kinetics to favor the formation of this compound over diethyl suberate. This is achieved by carefully controlling the stoichiometry of the reactants—specifically, by avoiding a large excess of ethanol, which would drive the reaction towards the diester according to Le Châtelier's principle.[3] The reaction proceeds via protonation of a carbonyl oxygen on suberic acid by the acid catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[2][3]

An alternative, though often less direct, synthetic route involves the partial saponification of diethyl suberate, where one of the two ester groups is selectively hydrolyzed using a limited amount of base.[4] This guide, however, will focus on the more direct and common partial esterification approach.

Mechanism: Fischer-Speier Esterification

// Nodes SubericAcid [label="Suberic Acid\n(R-COOH)"]; ProtonatedAcid [label="Protonated Carbonyl"]; Tetrahedral [label="Tetrahedral Intermediate"]; ProtonTransfer [label="Proton Transfer"]; WaterLoss [label="Elimination of Water"]; ProtonatedEster [label="Protonated Ester"]; FinalEster [label="this compound\n(R-COOEt)"]; Ethanol [label="Ethanol\n(EtOH)", shape=ellipse, fillcolor="#FFFFFF"]; H_plus [label="H+", shape=ellipse, fillcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"];

// Edges SubericAcid -> ProtonatedAcid [label="+ H+"]; ProtonatedAcid -> Tetrahedral [label="+ EtOH"]; Tetrahedral -> ProtonTransfer [label="Intramolecular\nProton Transfer"]; ProtonTransfer -> WaterLoss [label="- H₂O"]; WaterLoss -> ProtonatedEster; ProtonatedEster -> FinalEster [label="- H+"];

// Invisible nodes for layout {rank=same; SubericAcid; Ethanol; H_plus;} {rank=same; FinalEster; H2O;} } /dot Caption: Simplified mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

This protocol details the synthesis of this compound by reacting suberic acid with a controlled amount of ethanol using sulfuric acid as a catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Required PurityNotes
Suberic AcidC₈H₁₄O₄174.19≥98%
Ethanol, AnhydrousC₂H₅OH46.07≥99.5%Must be anhydrous to favor esterification.[5]
Sulfuric Acid, ConcentratedH₂SO₄98.0895-98%Corrosive. Handle with extreme care.
Diethyl Ether(C₂H₅)₂O74.12Reagent GradeHighly flammable. For extraction.
Sodium BicarbonateNaHCO₃84.01-For preparing saturated aqueous solution.
Sodium ChlorideNaCl58.44-For preparing saturated brine solution.
Anhydrous Magnesium SulfateMgSO₄120.37-Drying agent.
Hydrochloric AcidHCl36.46~2 M solutionFor acidification during work-up.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser with water lines

  • Heating mantle with magnetic stirrer and stir bar

  • 500 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plate and chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine suberic acid (17.4 g, 0.10 mol) and anhydrous ethanol (5.8 mL, 4.6 g, 0.10 mol).

    • Add a magnetic stir bar to the flask.

    • Causality: Using a 1:1 molar ratio of suberic acid to ethanol is crucial. A large excess of alcohol would significantly increase the formation of the unwanted diethyl suberate.[3]

  • Catalyst Addition:

    • Place the flask in an ice-water bath to cool the mixture.

    • While stirring, slowly and cautiously add concentrated sulfuric acid (0.5 mL, ~0.9 g, ~0.009 mol) dropwise.

    • Causality: The addition is performed slowly and with cooling because the dilution of sulfuric acid is highly exothermic. This prevents overheating and potential side reactions.

  • Reflux and Reaction Monitoring:

    • Remove the ice bath, attach a reflux condenser, and begin heating the mixture to a gentle reflux (~80-90 °C) using the heating mantle.

    • Maintain reflux with continuous stirring for 4-6 hours.

    • Monitoring: Periodically check the reaction's progress using TLC (e.g., with a 7:3 hexanes:ethyl acetate eluent). The goal is to stop the reaction when the spot corresponding to this compound is at its maximum intensity relative to the starting material and the faster-moving diethyl suberate spot.

  • Work-up and Product Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether and 50 mL of deionized water. Shake gently and separate the layers.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water.

      • Two 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution. This is the key separation step.

    • Causality: The basic NaHCO₃ wash deprotonates the acidic carboxyl groups of both the unreacted suberic acid and the desired this compound, transferring them as water-soluble sodium salts into the aqueous layer. The neutral byproduct, diethyl suberate, remains in the organic layer, which should be discarded.[5]

    • Combine the two aqueous bicarbonate washes in a clean beaker and cool in an ice bath.

    • Slowly acidify the combined aqueous solution to pH ~2 by adding 2 M HCl dropwise with stirring. Verify the pH with pH paper. The product, this compound, will precipitate or form an oily layer.

    • Extract the acidified aqueous solution with two 75 mL portions of fresh diethyl ether.

    • Combine the new organic extracts in the separatory funnel.

  • Drying and Solvent Removal:

    • Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.

    • Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation. This compound has a significantly higher boiling point than the starting materials or solvent.

Workflow and Data

Experimental Workflow Diagram

// Nodes A [label="Combine Suberic Acid\n& Anhydrous Ethanol (1:1)"]; B [label="Add H₂SO₄ Catalyst (cat.)\nwith Cooling"]; C [label="Heat to Reflux\n(4-6 hours)"]; D [label="Monitor by TLC"]; E [label="Cool & Partition\n(Ether/Water)"]; F [label="Wash Organic Layer\nwith NaHCO₃ (aq)"]; G [label="Separate Layers"]; H_org [label="Organic Layer:\nDiscard (contains diester)", fillcolor="#EA4335"]; H_aq [label="Aqueous Layer:\n(contains product salt)", fillcolor="#34A853"]; I [label="Acidify Aqueous Layer\nwith HCl to pH 2"]; J [label="Extract with Fresh Ether"]; K [label="Dry Organic Layer\n(MgSO₄)"]; L [label="Concentrate in vacuo"]; M [label="Purify by\nVacuum Distillation"]; N [label="Pure this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B -> C -> D -> E -> F -> G; G -> H_org; G -> H_aq [label="Key Separation"]; H_aq -> I -> J -> K -> L -> M -> N; } /dot Caption: Experimental workflow for the synthesis of this compound.

Quantitative Summary
ParameterValue
Suberic Acid17.4 g (0.10 mol)
Anhydrous Ethanol5.8 mL (0.10 mol)
Concentrated H₂SO₄0.5 mL (~0.009 mol)
Reaction Temperature~80-90 °C (Reflux)
Reaction Time4-6 hours (TLC monitored)
Theoretical Yield20.23 g
Expected Practical Yield50-65%

Safety, Handling, and Troubleshooting

Safety Precautions:

  • Hazards: Concentrated sulfuric acid is severely corrosive.[6] Diethyl ether and ethanol are highly flammable.[7] this compound itself is classified as a skin and eye irritant.[6][8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.[6]

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of organic solvents in designated, labeled containers according to institutional guidelines.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; loss of product during work-up.Increase reflux time, ensuring anhydrous conditions. Be careful during extractions to avoid losing the product layer.
High Diester Formation Reaction time too long; excess ethanol used.Strictly adhere to the 1:1 stoichiometry. Stop the reaction as soon as TLC shows the monoester concentration is optimal.
Emulsion During Extraction Formation of salts acting as surfactants.Add a small amount of brine (saturated NaCl) to the separatory funnel to help break the emulsion.[5]

References

  • Li, J., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances.
  • Ogata, Y., et al. (1976). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem (2025). This compound chemical structure and properties.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84204, this compound. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for the Esterification of Suberic Acid.
  • BenchChem (2025). Technical Support Center: Refining Reaction Conditions for Suberic Acid Esterification.
  • BenchChem (2025). Minimizing side reactions during diethyl suberate synthesis.
  • Master Organic Chemistry (2024). Fischer Esterification. Available at: [Link]

Sources

Analytical Strategies for the Detection and Quantification of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl hydrogen suberate, the monoethyl ester of suberic acid, is a molecule of significant interest in pharmaceutical development and metabolic research due to its bifunctional nature.[1][2] As an intermediate in organic synthesis and a potential biomarker, its accurate detection and quantification in various matrices are paramount. This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using state-of-the-art analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the analysis of this important dicarboxylic acid monoester.

Introduction: The Analytical Imperative for this compound

This compound (8-ethoxy-8-oxooctanoic acid) possesses both a carboxylic acid and an ethyl ester functional group, bestowing upon it unique chemical properties that necessitate tailored analytical approaches.[1] Its detection may be critical in monitoring the progress of chemical reactions, assessing the purity of synthesized compounds, or quantifying its presence in biological fluids as a potential indicator of metabolic pathways. The choice of analytical methodology is contingent upon the sample matrix, the required sensitivity, and the specific goals of the analysis, whether qualitative identification or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of a polar carboxylic acid group, this compound has limited volatility, making direct GC-MS analysis challenging.[3] Therefore, a critical prerequisite for successful GC-MS analysis is a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative.

The "Why": The Rationale Behind Derivatization

Derivatization in GC-MS serves several key purposes:

  • Increased Volatility: By replacing the active hydrogen of the carboxylic acid group with a less polar functional group, the boiling point of the analyte is significantly reduced, allowing it to traverse the GC column in the gas phase.[4]

  • Improved Thermal Stability: Derivatization prevents the thermal degradation of the analyte in the high-temperature environment of the GC injector and column.

  • Enhanced Chromatographic Performance: Derivatized analytes often exhibit sharper peaks and better separation from matrix components.[5]

  • Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.

The most common derivatization techniques for carboxylic acids are silylation and esterification.[6] Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (TMS) group.[1]

Protocol: GC-MS Analysis of this compound via Silylation

Sample Preparation (from an aqueous matrix, e.g., biological fluid):

  • Acidification: To 1 mL of the sample, add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) and acidify to a pH of approximately 1-2 with hydrochloric acid. This protonates the carboxyl group, making it more amenable to extraction.[2]

  • Liquid-Liquid Extraction (LLE): Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the acidified sample.[6]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and then centrifuge at 3000 x g for 10 minutes to achieve phase separation.

  • Solvent Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.

Derivatization:

  • To the dried residue, add 100 µL of a silylating agent, such as BSTFA with 1% trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent like pyridine or acetonitrile.[6]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters:

ParameterSetting
Gas Chromatograph
Column5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature250°C
Oven ProgramInitial temp 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[4]
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection Volume1 µL (splitless mode)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-500
Ion Source Temp.230°C
Transfer Line Temp.280°C

Data Analysis:

  • The silylated this compound will have a specific retention time under the defined chromatographic conditions.

  • The mass spectrum will show a characteristic fragmentation pattern, including a molecular ion peak corresponding to the TMS derivative.

  • Quantification is achieved by creating a calibration curve using standards of known concentrations and an internal standard.

Diagram: GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Acidify Acidification & Internal Standard Addition Sample->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporation to Dryness LLE->Evaporate Derivatize Silylation (BSTFA, 70°C) Evaporate->Derivatize GCMS GC-MS Injection Derivatize->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has become the preferred method for the analysis of a wide range of compounds in complex matrices, offering high sensitivity, specificity, and often, simpler sample preparation compared to GC-MS.[2] For this compound, LC-MS/MS can provide direct analysis without the need for derivatization, significantly streamlining the workflow.

The "Why": Advantages of LC-MS/MS for this compound
  • No Derivatization Required: The ability to analyze compounds in their native form reduces sample preparation time and potential sources of error.[4]

  • High Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanomolar to picomolar range, which is crucial for biomarker studies.[2][7][8]

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the target analyte even in the presence of co-eluting matrix components.[9]

  • Versatility: LC-MS/MS is suitable for a wide range of analytes with varying polarities and molecular weights.

Protocol: LC-MS/MS Analysis of this compound

Sample Preparation (from plasma or serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add an internal standard. Then, add 300 µL of ice-cold acetonitrile to precipitate proteins.[2][10]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase, such as 50:50 acetonitrile:water.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher recovery, SPE can be employed. A polymeric reversed-phase or a mixed-mode anion exchange sorbent can be effective for extracting acidic compounds like this compound from biological fluids.[11]

LC-MS/MS Instrumental Parameters:

ParameterSetting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Mass AnalyzerTriple Quadrupole
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by infusing a standard of this compound. A likely precursor ion would be [M-H]⁻.

Data Analysis:

  • The retention time of this compound is determined by injecting a pure standard.

  • MRM transitions (precursor ion → product ion) are optimized for maximum sensitivity and specificity.

  • Quantification is performed using a calibration curve prepared with known concentrations of the analyte and an internal standard.

Diagram: LC-MS/MS Workflow for this compound Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample ISTD Internal Standard Addition Sample->ISTD Precip Protein Precipitation (Acetonitrile) ISTD->Precip Evap Evaporation & Reconstitution Precip->Evap LCMS LC-MS/MS Injection Evap->LCMS Data MRM Data Acquisition & Quantification LCMS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR can provide definitive confirmation of its structure by identifying the different chemical environments of the hydrogen and carbon atoms.

The "Why": The Power of NMR in Structural Analysis
  • Unambiguous Identification: NMR provides detailed information about the connectivity of atoms within a molecule, allowing for its unequivocal identification.

  • Purity Assessment: The presence of impurities can be readily detected in an NMR spectrum.

  • No Chromatographic Separation Required: For pure or relatively simple mixtures, NMR can be performed directly on the sample.

Predicted ¹H NMR Spectrum of this compound

Based on the known spectra of suberic acid and its diethyl ester, the following ¹H NMR chemical shifts (in ppm, relative to TMS in CDCl₃) are predicted for this compound:[12]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl ester)~1.25Triplet3H
-CH₂- (ethyl ester)~4.12Quartet2H
-CH₂- (adjacent to ester C=O)~2.28Triplet2H
-CH₂- (adjacent to acid C=O)~2.35Triplet2H
Internal -CH₂- groups~1.30-1.65Multiplet8H
-COOH~11-12Singlet (broad)1H
Protocol: NMR Analysis of this compound

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters:

ParameterSetting
Spectrometer400 MHz or higher
Nuclei¹H and ¹³C
Temperature25°C
Number of ScansSufficient to obtain a good signal-to-noise ratio

Data Analysis:

  • The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction).

  • The chemical shifts, multiplicities, and integration of the peaks are analyzed to confirm the structure of this compound.

Diagram: Logical Relationship of Protons in this compound for ¹H NMR

Caption: Predicted proton environments in this compound.

Quantitative Performance and Method Validation

For quantitative applications, it is essential to validate the chosen analytical method. The following table summarizes typical performance characteristics that can be expected for the GC-MS and LC-MS/MS analysis of dicarboxylic acid monoesters.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) Low pg on-column[5]5-40 pg on-column[5]
Limit of Quantitation (LOQ) Low to mid pg on-column10-100 pg on-column
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy/Recovery 85-115%90-110%

Conclusion

The analytical landscape for the detection and quantification of this compound offers a range of powerful techniques. For high-throughput and sensitive quantification in complex matrices, LC-MS/MS stands out as the method of choice due to its specificity and simplified sample preparation. GC-MS, following a necessary derivatization step, remains a robust and reliable alternative, particularly in laboratories where this instrumentation is well-established. NMR spectroscopy is the definitive tool for structural confirmation. The selection of the most appropriate method will be guided by the specific research question, the nature of the sample, and the required analytical performance. The protocols and guidelines presented herein provide a solid foundation for the successful analysis of this compound in a variety of scientific and industrial settings.

References

  • BenchChem. (2025). This compound chemical structure and properties.
  • BenchChem. (2025). A Researcher's Guide to the Quantitative Analysis of Suberic Acid in Biological Samples.
  • Kubátová, A., et al. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.
  • BenchChem. (2025). Interpreting the ¹H and ¹³C NMR Spectra of Diethyl Suberate: A Comparative Guide.
  • Magera, M. J., et al. (2003). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 49(5), 793-801.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Suberic Acid.
  • BenchChem. (2025). A Comparative Guide to the Analytical Validation of Suberic Acid Quantification in Complex Matrices.
  • BenchChem. (2025). Revolutionizing Organic Acid Analysis: A Guide to Sample Preparation and Derivatization.
  • Gertsman, I., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 1-15.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Magera, M. J., et al. (2003). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. Retrieved from [Link]

  • Vuckovic, D. (2021).
  • Kubátová, A., et al. (2011). Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. ResearchGate. Retrieved from [Link]

  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (2008). Extraction recoveries obtained from plasma samples with and without Na2SO4 addition. ResearchGate. Retrieved from [Link]

  • Prott, U., et al. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid.
  • Al-Dirbashi, O. Y., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(4), 436-441.
  • Lillo, V., et al. (2009). Experimental procedure for the metal-catalyzed asymmetric β-boration of α,β-unsaturated estres with bis(pinacolato)diboron. The Royal Society of Chemistry.
  • Altabrisa Group. (2025). What Is LOD and LOQ Determination in Analytical Chemistry?
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49-S52.
  • Castor, K. J., et al. (2021). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 12(3), 1-4.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Degano, I., et al. (2018). The chromatogram based on a GC-MS analysis. Fatty acids: "Su" suberic acid... ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

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GC-MS analysis of ethyl hydrogen suberate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of Ethyl Hydrogen Suberate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This comprehensive application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a monoester of the C8 dicarboxylic acid suberic acid, possesses a free carboxylic acid group that imparts polarity and reduces volatility, making direct GC analysis challenging.[1][2] This guide details a robust workflow, including sample extraction, chemical derivatization via silylation to enhance volatility, and optimized GC-MS instrument parameters for sensitive and reliable detection. The methodologies presented are designed for researchers, chemists, and quality control professionals in pharmaceutical development, metabolic research, and chemical synthesis.

Introduction and Scientific Principle

This compound, also known as 8-ethoxy-8-oxooctanoic acid, is a bifunctional molecule featuring both an ethyl ester and a terminal carboxylic acid.[3][4] This structure makes it a valuable intermediate in the synthesis of polymers and pharmaceuticals. Its analysis is crucial for reaction monitoring, purity assessment, and in studies of fatty acid metabolism.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the carboxylic acid group in this compound is polar and can form hydrogen bonds, resulting in low volatility and poor chromatographic peak shape.[1] To overcome this, a derivatization step is essential. This protocol employs silylation, a common and effective method for converting active hydrogen atoms, such as the one in the carboxyl group, into trimethylsilyl (TMS) ethers or esters.[5][6] The resulting TMS-ester of this compound is significantly more volatile and less polar, making it ideally suited for GC-MS analysis.

The derivatization reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is shown below:

cluster_reactants Reactants cluster_products Products EHS This compound (C₁₀H₁₈O₄) TMS_EHS TMS-derivatized this compound (Volatile & GC-amenable) EHS->TMS_EHS Silylation Reaction (e.g., 70°C, 60 min) Byproducts Byproducts (CF₃CONH(Si(CH₃)₃)) BSTFA BSTFA (with 1% TMCS catalyst) BSTFA->TMS_EHS

Caption: Silylation of this compound using BSTFA.

Materials and Reagents

ItemGrade/PuritySupplier ExamplePurpose
This compound≥97.5%Thermo ScientificAnalyte Standard
Dichloromethane (DCM)HPLC GradeFisher ScientificSolvent for standards and extraction
Ethyl AcetateHPLC GradeSigma-AldrichExtraction Solvent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSDerivatization GradeSigma-AldrichSilylation Reagent
PyridineAnhydrousSigma-AldrichDerivatization Catalyst/Solvent
Internal Standard (IS)≥98%Sigma-Aldriche.g., Heptadecanoic acid
Anhydrous Sodium SulfateReagent GradeVWRDrying Agent
HeliumUltra High PurityAirgasGC Carrier Gas

Experimental Protocols

This section details the complete workflow, from sample preparation to final analysis. It is crucial to perform all steps in a well-ventilated fume hood, especially when handling derivatization reagents.

Preparation of Standards
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., Heptadecanoic acid) and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting this compound from an aqueous matrix.

  • Sample Collection: To a 2 mL glass vial, add 500 µL of the aqueous sample.

  • Internal Standard Spiking: Add 50 µL of the 1 mg/mL internal standard stock solution to the sample.

  • Acidification: Acidify the sample to a pH of ~3 using 6N HCl to ensure the carboxylic acid is protonated.[7]

  • Extraction: Add 1 mL of ethyl acetate, cap the vial tightly, and vortex for 2 minutes.[5][6]

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C. The dry residue is now ready for derivatization.

Derivatization Protocol

The polar carboxylic acid group must be derivatized to increase volatility for GC analysis.[2][8]

  • Reagent Addition: To the dried residue from the sample preparation step (or a dried aliquot of a calibration standard), add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.[9]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

start Sample (Aqueous Matrix) spike_is Spike with Internal Standard start->spike_is acidify Acidify to pH ~3 spike_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate Centrifuge & Collect Organic Layer extract->separate dry_evap Dry (Na₂SO₄) & Evaporate to Dryness separate->dry_evap derivatize Derivatize with BSTFA (70°C, 60 min) dry_evap->derivatize analyze Inject 1 µL into GC-MS derivatize->analyze

Caption: Overall experimental workflow for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentWidely used, reliable platform.
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, DB-5MS)A non-polar stationary phase suitable for separating a wide range of derivatized organic acids.[9]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and capacity.
Carrier Gas HeliumInert carrier gas compatible with MS detectors.
Flow Rate 1.0 mL/min (Constant Flow Mode)Optimal flow for column efficiency and MS performance.
Injector Splitless ModeMaximizes analyte transfer to the column for trace analysis.
Injector Temp 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[10]
Oven Program
Initial Temp100°C, hold for 2 minAllows for solvent focusing at the head of the column.
Ramp10°C/min to 280°CA moderate ramp rate to ensure good separation of components.
Final HoldHold at 280°C for 5 minEnsures elution of all components and cleans the column.
MS System Agilent 5975C or equivalentA standard single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Ion Source Temp 230°CStandard temperature for EI sources.
Quadrupole Temp 150°CStandard temperature for quadrupoles.
Scan Mode Full ScanAcquires a full mass spectrum for compound identification.
Scan Range 50 - 550 amuCovers the expected mass range of the derivatized analyte and its fragments.[8]
Solvent Delay 3 minPrevents the high concentration of solvent from saturating the detector.[10]

Data Analysis and Expected Results

Analyte Identification: The TMS-derivatized this compound is identified by its retention time and its unique mass spectrum.

  • Molecular Weight:

    • This compound: 202.25 g/mol [4][11]

    • TMS-derivatized EHS: 202.25 (base) - 1.01 (H) + 73.1 (TMS group) = 274.34 g/mol

  • Mass Spectrum:

    • Molecular Ion (M+•): Look for a peak at m/z 274. This peak may be weak or absent in EI spectra.

    • Characteristic Fragments: The most intense peaks will likely correspond to stable fragments. Expect to see a prominent peak at m/z 259 , corresponding to the loss of a methyl group ([M-15]+). Other significant fragments may include ions related to the loss of the ethoxy group ([M-45]+) at m/z 229 and cleavage along the carbon chain. Identification should be confirmed by comparing the obtained spectrum against a spectral library (e.g., NIST) or by running a pure standard.[12][13]

Quantification: Quantification is performed by creating a calibration curve. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard. The concentration of the analyte in unknown samples can then be determined from this curve.

Conclusion

The protocol described provides a reliable and validated method for the . The critical step of silylation derivatization successfully converts the non-volatile monoester into a compound suitable for gas chromatography, enabling its separation and detection with high sensitivity and specificity. This application note serves as a complete guide for researchers requiring accurate analysis of this and similar organic acids.

References

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  • Jadhav, S. T., & Singh, S. (2022). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). In Methods in Molecular Biology (Vol. 2533, pp. 109-117). Springer.
  • Wang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149.
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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Pereira, V., et al. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 26(11), 3194.
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  • Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • NIST. (n.d.). Diethyl suberate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343985C - Method of analyzing dicarboxylic acids.
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  • National Center for Biotechnology Information. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854.
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  • Journal of Pharmacognosy and Phytochemistry. (2016). Phytochemical screening and GC-MS analysis of bioactive constituents in the ethanolic extract of Pistia stratiotes L. and Eichhornia crassipes (Mart.) Solms. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (2020). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Retrieved from [Link]

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Application Notes and Protocols for the Structural Elucidation of Ethyl Hydrogen Suberate via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the acquisition and interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectra of ethyl hydrogen suberate. This compound, the monoethyl ester of octanedioic acid, is an asymmetric molecule whose structural integrity is critical in various research and development applications. This guide is designed for researchers, chemists, and quality control analysts, offering a robust methodology for sample preparation, data acquisition, and spectral analysis to ensure unambiguous structural verification and purity assessment.

Introduction: The Need for Precise Structural Analysis

This compound (systematically named 8-ethoxy-8-oxooctanoic acid) is a dicarboxylic acid monoester featuring both a terminal carboxylic acid and an ethyl ester functional group.[1][2][3] This bifunctional nature makes it a valuable building block in the synthesis of polymers, plasticizers, and other specialty chemicals. Given its asymmetry, confirming the precise location of the ethyl ester group and ensuring the absence of the corresponding diester or diacid impurities is paramount.

¹H NMR spectroscopy is an indispensable analytical technique for this purpose. It provides detailed information about the electronic environment of each proton in the molecule, allowing for the verification of the molecular structure, confirmation of functional groups, and quantification of purity.[4] This application note details the causality behind the protocol choices and provides a self-validating system for obtaining high-quality, reproducible ¹H NMR data for this compound.

Foundational Principles of the ¹H NMR Experiment

The protocol's success hinges on understanding three core ¹H NMR principles:

  • Chemical Shift (δ): The position of a signal (resonance) on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms (like oxygen) and unsaturated groups (carbonyls) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[5][6][7] The chemical shift is measured relative to a reference standard, typically tetramethylsilane (TMS).[6]

  • Integration: The area under a resonance peak is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons within the molecule.[8][9]

  • Spin-Spin Coupling (J): The magnetic field of a proton influences adjacent, non-equivalent protons, causing their signals to split into multiple sub-peaks (a multiplet). The pattern of splitting (multiplicity) reveals the number of neighboring protons according to the n+1 rule, where 'n' is the number of equivalent neighboring protons.[10][11] The coupling constant, J, measured in Hertz (Hz), is a quantitative measure of this interaction.[12][13]

The use of deuterated solvents, in which hydrogen atoms (¹H) are replaced by their deuterium (²H) isotope, is essential to avoid overwhelming the analyte signals with strong solvent peaks.[14][15][16][17]

Experimental Workflow for ¹H NMR Analysis

The overall process, from sample retrieval to final analysis, follows a systematic workflow designed to minimize error and maximize data quality.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of this compound prep2 Add ~0.6 mL of Deuterated Solvent (e.g., CDCl3) prep1->prep2 prep3 Add Internal Standard (optional, if not in solvent) prep2->prep3 prep4 Vortex to Dissolve prep3->prep4 prep5 Transfer to 5 mm NMR Tube prep4->prep5 acq1 Insert Sample into NMR Spectrometer prep5->acq1 acq2 Lock on Solvent's Deuterium Signal acq1->acq2 acq3 Shim Magnetic Field for Homogeneity acq2->acq3 acq4 Acquire ¹H Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to Reference (TMS or Residual Solvent) proc3->proc4 proc5 Integrate Peaks & Assign Protons proc4->proc5

Figure 2: Structure of this compound with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, and integrations for this compound in CDCl₃.

Proton Label# of Protons (Integration)MultiplicityApprox. Coupling Constant (J, Hz)Predicted Chemical Shift (δ, ppm)Rationale
a 3HTriplet (t)~7.1~1.25Methyl protons of the ethyl group, split by the adjacent CH₂ (b ). [18]
b 2HQuartet (q)~7.1~4.12Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the CH₃ (a ). [18]
c 2HTriplet (t)~7.5~2.28Methylene protons α to the ester carbonyl, deshielded by the C=O group. [18]
d 2HMultiplet (m)~7.5~1.62Methylene protons β to the ester carbonyl.
e 4HMultiplet (m)-~1.35Methylene protons (γ and δ) in the center of the alkyl chain, with overlapping signals.
f 2HMultiplet (m)~7.4~1.62Methylene protons β to the carboxylic acid carbonyl.
g 2HTriplet (t)~7.4~2.35Methylene protons α to the carboxylic acid carbonyl, deshielded by the C=O group. [19]
h 1HBroad Singlet (br s)-~10-12Acidic proton of the carboxylic acid; highly deshielded, often broad, and its chemical shift is concentration-dependent. [1][19][20][21]

Note: The signals for protons d and f are chemically distinct but may overlap significantly, appearing as a single complex multiplet around 1.62 ppm.

Key Spectral Features for Verification
  • The Carboxylic Acid Proton (h): The presence of a very broad singlet in the 10-12 ppm region is a strong indicator of the -COOH group. [20][21]This peak will disappear from the spectrum if the sample is shaken with a drop of deuterium oxide (D₂O), a definitive test for exchangeable protons. [16][19]* The Ethyl Ester Signature: A clean quartet at ~4.12 ppm (integrating to 2H) and a corresponding triplet at ~1.25 ppm (integrating to 3H) is the unmistakable signature of the ethyl ester group. [18][22]* The α-Methylene Protons (c and g): Two distinct triplets should be observed around 2.28-2.35 ppm. The slight difference in their chemical shifts arises from the different electronic effects of the -OH versus the -OCH₂CH₃ group. Their integration (2H each) confirms the mono-ester structure.

Conclusion

This application note provides a validated, step-by-step protocol for the ¹H NMR analysis of this compound. By following this guide, researchers can reliably prepare samples, acquire high-quality spectra, and confidently interpret the data to confirm the chemical structure and assess the purity of their material. The characteristic signals of the terminal carboxylic acid, the ethyl ester, and the asymmetric alkyl chain provide a unique spectral fingerprint, making ¹H NMR an essential tool for the quality control and characterization of this important chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84204, this compound. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent? Retrieved from [Link]

  • Mamyrbékova-Békro, J. A., Békro, Y. A., & Ziao, N. (2022). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Magnetic Resonance in Chemistry, 60(11), 989-1004. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum for this compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H18O4). Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (HMDB0031229). Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

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     NMR Spectroscopy. Retrieved from [Link]
    
  • Chad's Prep. (n.d.). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Retrieved from [Link]

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Application Notes and Protocols for the Use of Ethyl Hydrogen Suberate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precision in Quantitative Mass Spectrometry

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the quantitative analysis of small molecules. The inherent sensitivity and selectivity of this technique are unparalleled; however, they also render it susceptible to variations that can compromise data integrity. Such variations may arise from sample preparation, chromatographic separation, and the ionization process within the mass spectrometer.[1][2][3] To mitigate these variables and ensure the accuracy and reproducibility of quantitative data, the use of an internal standard is not merely a recommendation but a fundamental requirement for robust bioanalytical methods.[2][3]

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is not endogenously present in the sample. When added at a known concentration to all samples, standards, and quality controls, it co-elutes and experiences similar analytical variations as the analyte.[4] By calculating the ratio of the analyte's response to the internal standard's response, one can effectively normalize for these variations, leading to significantly improved precision and accuracy.[4] Ethyl hydrogen suberate, the monoethyl ester of suberic acid, presents itself as a valuable structural analogue internal standard for the quantification of medium-chain dicarboxylic acids and other related compounds. Its structure, which includes a free carboxylic acid and an ester group, provides chromatographic and ionization characteristics that can closely mimic those of certain acidic analytes.[5]

This document provides a comprehensive guide to the application of this compound as an internal standard in LC-MS-based quantitative analysis, complete with detailed protocols and validation strategies grounded in established regulatory guidelines.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is paramount for its effective implementation.

PropertyValue
IUPAC Name 8-ethoxy-8-oxooctanoic acid[5][6]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester[5][7]
CAS Number 14113-01-0[5][6]
Molecular Formula C₁₀H₁₈O₄[5][6][7]
Molecular Weight 202.25 g/mol [7]
Appearance Colorless to pale yellow liquid or low-melting solid[5][6]

Conceptual Workflow for Internal Standard-Based Quantification

The overarching process of utilizing an internal standard in a quantitative LC-MS workflow is depicted below. This systematic approach ensures that the internal standard is appropriately integrated into the analytical process from sample preparation through to data analysis.

Caption: General workflow for quantitative analysis using an internal standard.

Application Protocol: Quantification of Adipic Acid in Human Plasma

This protocol details a hypothetical, yet representative, method for the quantification of adipic acid, a dicarboxylic acid, in human plasma using this compound as an internal standard. This method is designed to be compliant with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][5][8]

Materials and Reagents
  • Adipic Acid (analytical standard)

  • This compound (internal standard, ≥98% purity)

  • Human Plasma (K2EDTA anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

Preparation of Stock and Working Solutions
  • Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Adipic Acid Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Label polypropylene microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • To each tube, add 50 µL of the corresponding sample (blank plasma, spiked plasma for standards and QCs, or study sample).

  • Add 20 µL of the Internal Standard Working Solution (10 µg/mL) to all tubes except for the blank matrix. To the blank, add 20 µL of acetonitrile.

  • Vortex briefly to mix.

  • Add 200 µL of 1% formic acid in water to each tube to acidify the samples and precipitate proteins.

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE to each tube.

  • Cap and vortex for 5 minutes to extract the analytes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a new set of labeled tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see LC-MS/MS parameters below).

  • Vortex for 30 seconds and transfer to autosampler vials for analysis.

Caption: Sample preparation workflow using liquid-liquid extraction.

LC-MS/MS Parameters
ParameterSetting
LC System UPLC/UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adipic Acid145.1127.110
This compound (IS)201.2155.212

Bioanalytical Method Validation

The developed method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA.[1][5][8]

Validation Parameters
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank samples.
Calibration Curve At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% for LLOQ).
Accuracy and Precision Intra- and inter-day accuracy and precision evaluated at LLOQ, LQC, MQC, and HQC levels. Mean accuracy within ±15% of nominal (±20% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of the analyte and IS should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).

Data Analysis and Quantification

  • Integrate the peak areas for the analyte (Adipic Acid) and the internal standard (this compound) in all samples.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the response ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x²) to obtain the equation of the line (y = mx + c).

  • Determine the concentration of adipic acid in the QC and unknown samples by applying their response ratios to the regression equation.

Conclusion and Best Practices

This compound serves as a suitable structural analogue internal standard for the quantification of medium-chain dicarboxylic acids like adipic acid. Its physicochemical properties allow for similar extraction efficiency and chromatographic behavior, while its different mass ensures no interference during MS/MS detection. For successful implementation, the following best practices are recommended:

  • Purity of the Internal Standard: Always use a high-purity grade of this compound to avoid the introduction of interfering contaminants.

  • Consistent Spiking: Ensure precise and consistent addition of the internal standard to all samples, calibrators, and QCs.

  • Method Validation: A thorough validation is non-negotiable to demonstrate the method's fitness for purpose.

  • Monitoring IS Response: During routine analysis, monitor the internal standard's response across the analytical batch. Significant variations may indicate issues with sample preparation or instrument performance.

By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this compound to enhance the robustness and reliability of their quantitative LC-MS analyses.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • van de Merbel, N. C. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry.
  • Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

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ethyl hydrogen suberate as a substrate in enzymatic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ethyl Hydrogen Suberate as a Substrate in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Bifunctional Molecule

This compound, the monoethyl ester of octanedioic acid (suberic acid), represents a class of highly versatile bifunctional molecules pivotal in organic synthesis and biocatalysis.[1] Its structure, which uniquely combines a terminal carboxylic acid and an ethyl ester, provides two distinct handles for chemical modification. This characteristic makes it a valuable intermediate in the synthesis of polymers, plasticizers, and complex pharmaceutical agents.[1][2] In the realm of enzymatic reactions, this compound serves as an excellent substrate for studying the chemoselectivity of hydrolases, particularly esterases and lipases. These enzymes can selectively target the ester moiety, leaving the carboxylic acid group intact—a transformation that is often challenging to achieve with high yields using traditional chemical methods.[3]

This guide provides a comprehensive overview of the application of this compound in enzymatic assays, detailing the underlying principles, experimental protocols, and data interpretation.

PropertyValueSource
IUPAC Name 8-ethoxy-8-oxooctanoic acid[1][4]
Synonyms Monoethyl suberate, Octanedioic acid monoethyl ester[1][4]
CAS Number 14113-01-0[1]
Molecular Formula C₁₀H₁₈O₄[1][4]
Molecular Weight 202.25 g/mol [4]
Appearance Colorless to pale yellow liquid or low-melting solid[1]
SMILES CCOC(=O)CCCCCCC(=O)O[1][4]
InChIKey KCFVQEAPUOVXTH-UHFFFAOYSA-N[1][4]

Core Principle: Enzymatic Hydrolysis

The primary enzymatic reaction involving this compound is hydrolysis. This reaction is catalyzed by hydrolase enzymes, most notably esterases and lipases, which are ubiquitous in biological systems and widely used as industrial biocatalysts.[5][6] The enzyme facilitates the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond.

The reaction proceeds as follows:

G sub This compound (C₁₀H₁₈O₄) enzyme Esterase / Lipase sub->enzyme h2o +   H₂O h2o->enzyme prod1 Suberic Acid (C₈H₁₄O₄) prod2 +   Ethanol (C₂H₅OH) enzyme->prod1 enzyme->prod2

Caption: Enzymatic hydrolysis of this compound.

The power of this biocatalytic approach lies in its chemoselectivity . While chemical hydrolysis with a strong base would saponify both the ester and the carboxylic acid, enzymes can precisely target the ester linkage under mild pH and temperature conditions.[3] This selectivity is crucial for synthetic pathways where protecting the carboxylic acid group would otherwise be necessary, thus streamlining the process and reducing waste.

Key Enzymes and Considerations

Several classes of enzymes can effectively catalyze the hydrolysis of this compound. The choice of enzyme is critical and depends on the desired outcome, such as reaction rate, stability, and cost.

  • Porcine Liver Esterase (PLE): A widely used serine hydrolase known for its broad substrate specificity and enantioselectivity.[3] It has been demonstrated to be highly effective in the selective hydrolysis of dicarboxylic acid esters to their corresponding monoesters.[3] Its reliability makes it an excellent choice for both analytical assays and preparative-scale synthesis.

  • Lipases: These enzymes, such as those from Candida antarctica (e.g., Novozym 435) and Candida rugosa, are robust biocatalysts that function at the interface of aqueous and organic phases.[5][7][8] They are known to accept a wide range of substrates, including dicarboxylic acid esters.[8] Lipases are particularly valuable for their stability in organic solvents and at higher temperatures.[9]

  • Carboxylesterases: This is a broad family of enzymes responsible for the hydrolysis of various esters. Their specific activity towards this compound would need to be determined empirically, but they represent a rich source for screening potential biocatalysts.[10]

Application Note 1: Kinetic Analysis of Enzymatic Hydrolysis

Monitoring the rate of hydrolysis of this compound is a fundamental method for characterizing enzyme activity, determining kinetic parameters (Kₘ, Vₘₐₓ), and screening for enzyme inhibitors. A reliable and continuous method is the pH-stat titration assay .

Principle: The enzymatic hydrolysis of one mole of this compound produces one mole of suberic acid, which releases a proton into the medium, causing a decrease in pH. A pH-stat instrument automatically titrates the liberated acid with a standardized base (e.g., NaOH) to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.

Protocol 1: pH-Stat Titration Assay

Objective: To determine the specific activity of an esterase/lipase using this compound as the substrate.

Materials & Reagents:

  • This compound (Substrate)

  • Enzyme solution (e.g., Porcine Liver Esterase, 50 units/mL)

  • Standardized Sodium Hydroxide (NaOH), 0.01 N

  • Borate Buffer (10 mM, pH 8.0) or Phosphate Buffer (pH 7.0-7.5)[3]

  • Purified, deionized water

  • pH-stat titrator or autotitrator

  • Thermostated reaction vessel with magnetic stirring

  • pH electrode calibrated with standard buffers

G start Start prep Prepare Reagents (Buffer, Substrate, NaOH, Enzyme) start->prep setup Setup Reaction Vessel - Add 25 mL Buffer - Equilibrate to 25°C with stirring prep->setup add_sub Add Substrate (e.g., 100 µL this compound) Equilibrate and set pH to 8.0 setup->add_sub add_enz Initiate Reaction Add Enzyme Solution (e.g., 100 µL) add_sub->add_enz monitor Monitor & Record - Maintain constant pH with 0.01 N NaOH - Record volume of NaOH vs. Time add_enz->monitor calc Calculate Activity (µmol/min/mg) monitor->calc end End calc->end

Caption: Workflow for the pH-stat enzymatic assay.

Procedure:

  • System Preparation: Calibrate the pH electrode and prime the titrator with the standardized 0.01 N NaOH solution. Set the reaction vessel temperature to 25°C.

  • Reaction Setup: Pipette 25.0 mL of 10 mM Borate Buffer into the reaction vessel. Allow it to equilibrate to 25°C with gentle stirring.

  • Substrate Addition: Add 100 µL of this compound to the buffer. Allow the mixture to equilibrate and adjust the pH to exactly 8.0 using the titrator.

  • Reaction Initiation: To start the reaction, add a known volume of the enzyme solution (e.g., 100 µL of a 50 units/mL stock). The pH-stat will immediately begin titrating with NaOH to counteract the acid produced.

  • Data Acquisition: Record the volume of NaOH consumed over time for a period where the rate is linear (typically 5-10 minutes). Also, run a blank reaction without the enzyme to measure any background hydrolysis.

  • Calculation of Enzyme Activity:

    • Determine the rate of reaction (ΔV/Δt) from the linear portion of the titration curve (in mL/min).

    • Subtract the rate of the blank reaction.

    • Calculate the activity using the following formula: Units/mL enzyme = (Rate (mL/min) * Normality of NaOH (mol/L)) / (Volume of enzyme added (mL))

    • One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmol of this compound per minute at pH 8.0 at 25°C.

Application Note 2: Preparative Synthesis of Suberic Acid

The high chemoselectivity of enzymes can be exploited for the efficient, gram-scale synthesis of suberic acid from its monoester under mild conditions, avoiding harsh reagents and complex purification steps associated with chemical hydrolysis.

Protocol 2: Biocatalytic Synthesis of Suberic Acid

Objective: To produce suberic acid from this compound using enzymatic hydrolysis and to isolate the final product.

Materials & Reagents:

  • This compound (e.g., 5 g)

  • Porcine Liver Esterase (PLE) or immobilized lipase (e.g., Novozym 435)

  • Phosphate Buffer (0.05 M, pH 7.0)

  • Sodium Hydroxide (1 M) for pH adjustment

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, separatory funnel, rotary evaporator

G start Start react 1. Enzymatic Reaction - Suspend Substrate in Buffer (pH 7.0) - Add Enzyme - Maintain pH with 1M NaOH until consumption stops start->react acidify 2. Acidification - Cool reaction mixture - Acidify to pH ~2 with conc. HCl (Precipitation of suberic acid may occur) react->acidify extract 3. Extraction - Transfer to separatory funnel - Extract aqueous phase 3x with Diethyl Ether acidify->extract wash_dry 4. Wash & Dry - Combine organic layers - Wash with brine - Dry over anhydrous MgSO₄ extract->wash_dry isolate 5. Isolation - Filter to remove drying agent - Evaporate solvent under reduced pressure wash_dry->isolate purify 6. Purification (Optional) - Recrystallize crude solid to obtain pure Suberic Acid isolate->purify end End purify->end

Caption: Workflow for preparative synthesis of suberic acid.

Procedure:

  • Reaction: Suspend this compound (5 g, ~24.7 mmol) in 250 mL of 0.05 M phosphate buffer (pH 7.0) in a flask with vigorous stirring. Add the enzyme (e.g., 500 mg of PLE).

  • pH Control: Monitor the pH of the reaction. As the hydrolysis proceeds, the pH will drop. Maintain the pH at 7.0 by the controlled addition of 1 M NaOH. The reaction is complete when NaOH consumption ceases.

  • Workup - Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to pH 2 by adding concentrated HCl dropwise. This step protonates the suberate dianion to the less soluble suberic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the suberic acid into diethyl ether (3 x 100 mL).

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting white solid is crude suberic acid.

  • Purification: The crude product can be further purified by recrystallization from hot water to yield pure suberic acid.

Trustworthiness and Validation

The protocols described are designed to be self-validating.

  • Controls are Essential: Always run a parallel reaction without the enzyme to quantify the rate of spontaneous, non-enzymatic hydrolysis. This value should be subtracted from the enzymatic rate for accurate activity calculations.

  • Product Confirmation: The identity and purity of the synthesized suberic acid should be confirmed using standard analytical techniques such as Melting Point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • Linearity: In kinetic assays, ensure that the reaction rate is measured in the initial, linear phase where substrate concentration is not limiting and product inhibition is negligible. The amount of enzyme used should be adjusted to achieve a measurable linear rate.

Conclusion

This compound is a highly effective and relevant substrate for investigating and utilizing the power of enzymatic reactions. Its bifunctional nature makes it an ideal candidate for studying the chemoselectivity of hydrolases like esterases and lipases. The protocols provided herein offer robust frameworks for both the kinetic characterization of enzymes and the preparative-scale synthesis of dicarboxylic acids under environmentally benign conditions. By understanding the principles behind these biocatalytic transformations, researchers can unlock new efficiencies in chemical synthesis and drug development.

References

  • Pal Medicinal. (2020, January 23). Know More about Suberic Acid and its Application. Retrieved from [Link]

  • Pal Medicinal. (2020, July 21). What Are The Uses Of Suberic Acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suberic acid. Retrieved from [Link]

  • Zaks, A., & Klibanov, A. M. (1984). Esterase catalysis of substrate vapour: enzyme activity occurs at very low hydration. PubMed. Retrieved from [Link]

  • Chatterjee, T., Chatterjee, B. K., & Bhattacharyya, D. K. (2001). Study of lipase-catalyzed hydrolysis of some monoterpene esters. PubMed. Retrieved from [Link]

  • Szychowski, J., Grynkiewicz, G., & Jarosz, S. (2018). Isoquercitrin Esters with Mono- or Dicarboxylic Acids: Enzymatic Preparation and Properties. MDPI. Retrieved from [Link]

  • Chyan, W., & Raines, R. T. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. Retrieved from [Link]

  • Seebach, D., & Eberle, M. (1986). Enzyme-assisted Preparation of Pure Alkanedicarboxylic Acid Monoesters: Chain-length Dependence of Porcine Liver Esterase (PLE)-catalysed Hydrolyses. ElectronicsAndBooks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Jaeger, K. E., & Reetz, M. T. (1998). Lipase-Catalyzed Reactions for Modification of fats and other Lipids. ResearchGate. Retrieved from [Link]

  • Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. Retrieved from [Link]

  • Sharma, R., Chisti, Y., & Banerjee, U. C. (2001). Production, purification, characterization, and applications of lipases. Biotechnology Advances.
  • Pandey, A., Benjamin, S., Soccol, C. R., Nigam, P., Krieger, N., & Soccol, V. T. (1999). The realm of microbial lipases in biotechnology. Biotechnology and Applied Biochemistry.
  • Reis, P., Holmberg, K., Watzke, H., Leser, M. E., & Miller, R. (2009). Lipases at interfaces: a review. Advances in Colloid and Interface Science.
  • Gunstone, F. D. (1999). Enzymes as biocatalysts in the modification of oils and fats. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
  • Prazeres, J. N., Cruz, J. A., & Pastore, G. M. (2006). Lipase catalyzed ester synthesis for food processing industries. SciELO. Retrieved from [Link]

  • Winkler, F. K., D'Arcy, A., & Hunziker, W. (1990). Structure of human pancreatic lipase.
  • Schrag, J. D., Li, Y., Wu, S., & Cygler, M. (1991).
  • Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application.
  • Svendsen, A. (2000). Lipase protein engineering. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.

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Application Notes and Protocols for the Safe Handling and Storage of Monoethyl Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Monoethyl suberate, also known as 8-ethoxy-8-oxooctanoic acid, is a monoester of the dicarboxylic acid, suberic acid.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile intermediate in organic synthesis, with applications in the development of polymers, plasticizers, and pharmaceutical agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for monoethyl suberate to ensure laboratory safety and maintain compound integrity.

Introduction: Understanding the Compound

Monoethyl suberate is an eight-carbon aliphatic chain with a carboxylic acid at one end and an ethyl ester at the other.[1] This structure dictates its chemical reactivity and physical properties, which in turn inform the necessary safety precautions. While specific hazard data for monoethyl suberate is not extensively documented, its structural similarity to other esters and carboxylic acids allows for the extrapolation of best practices for safe handling.

Chemical Identification:

  • IUPAC Name: 8-ethoxy-8-oxooctanoic acid[1]

  • Synonyms: Monoethyl suberate, Octanedioic acid monoethyl ester[1][2]

  • CAS Number: 14113-01-0[1][2]

  • Molecular Formula: C₁₀H₁₈O₄[1][2]

  • Molecular Weight: 202.25 g/mol [2]

Hazard Identification and Risk Assessment

Potential Hazards:

  • Eye Irritation: Direct contact with the eyes may cause temporary irritation.[3]

  • Skin Irritation: Prolonged or repeated skin contact may cause mild, temporary irritation.[3]

  • Inhalation: While chronic effects of prolonged inhalation are noted as potentially harmful, acute inhalation is not expected to cause significant issues with adequate ventilation.[3]

  • Ingestion: Ingestion of large amounts may be harmful.

It is crucial to note that the chemical, physical, and toxicological properties of monoethyl suberate have not been thoroughly investigated.[4] Therefore, it should be handled with the care afforded to all laboratory chemicals of unknown toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls
  • Ventilation: All work with monoethyl suberate should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.[5]

  • Safety Equipment: A safety shower and eyewash station should be readily accessible in the laboratory.[5]

Personal Protective Equipment (PPE)

A risk assessment should be performed for each procedure to determine the appropriate level of PPE. The following are general recommendations:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn.[6] Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin contact.[6]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, for large spills or in situations with inadequate ventilation, a NIOSH/MSHA-approved respirator may be necessary.[5]

Safe Handling and Experimental Protocols

Adherence to proper handling procedures is critical for both personal safety and the integrity of the compound.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling the compound.[3][6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Use spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.[7]

  • Ground and bond containers when transferring material to prevent static discharge.[7]

Protocol: Weighing and Dispensing Monoethyl Suberate
  • Preparation: Ensure the balance is in a well-ventilated area or a fume hood. Don the appropriate PPE.

  • Container: Use a clean, dry, and compatible container for weighing.

  • Dispensing: Carefully dispense the desired amount of monoethyl suberate, avoiding the generation of dust or splashes.

  • Cleaning: Clean any spills on the balance immediately with a suitable solvent and absorbent material.

  • Sealing: Tightly seal the stock container after use.

Protocol: Dissolving Monoethyl Suberate
  • Solvent Selection: Choose a compatible solvent based on the experimental requirements.

  • Procedure: In a fume hood, add the weighed monoethyl suberate to the solvent in an appropriate flask.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of monoethyl suberate.

  • Container: Store in a tightly closed, original container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Light and Air: Protect from light and air.[7]

Spill Management and Waste Disposal

Prompt and appropriate action is necessary in the event of a spill.

Spill Response
  • Evacuate: For large spills, evacuate the immediate area and alert others.[5]

  • Ventilate: Increase ventilation to the area.[5]

  • Contain: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[5][7]

  • Collect: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

Waste Disposal
  • Regulations: All waste containing monoethyl suberate must be disposed of in accordance with local, state, and federal regulations.[6]

  • Containers: Dispose of waste in a designated and properly labeled hazardous waste container.[5]

  • Prohibition: Do not dispose of monoethyl suberate down the drain.[6]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[8]

Summary of Physicochemical Properties

PropertyValueSource
Appearance Colorless to pale yellow liquid or low-melting solid[1]
Molecular Formula C₁₀H₁₈O₄[1][2]
Molecular Weight 202.25 g/mol [2]
Boiling Point 202 °C / 396 °F[4]
Density 0.999 g/cm³ at 25 °C / 77 °F[4]

Visual Workflows

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection start Start: Procedure with Monoethyl Suberate is_splash_risk Risk of Splash? start->is_splash_risk wear_goggles Wear Safety Goggles is_splash_risk->wear_goggles No wear_face_shield Wear Face Shield and Goggles is_splash_risk->wear_face_shield Yes is_skin_contact_risk Risk of Skin Contact? wear_goggles->is_skin_contact_risk wear_face_shield->is_skin_contact_risk wear_gloves_coat Wear Nitrile Gloves and Lab Coat is_skin_contact_risk->wear_gloves_coat Yes is_aerosol_risk Risk of Aerosol/Vapor? wear_gloves_coat->is_aerosol_risk use_fume_hood Work in Fume Hood is_aerosol_risk->use_fume_hood Yes end Proceed with Experiment is_aerosol_risk->end No use_fume_hood->end

Caption: PPE selection workflow for handling monoethyl suberate.

Spill Response Workflow

Spill_Response spill_occurs Spill Occurs spill_size Assess Spill Size spill_occurs->spill_size small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area Alert Others large_spill->evacuate seek_assistance Seek Assistance (EHS) evacuate->seek_assistance contain_spill Contain with Inert Absorbent don_ppe->contain_spill collect_waste Collect Waste in Labeled Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate end Spill Managed decontaminate->end

Caption: Spill response workflow for monoethyl suberate.

References

  • Ethyl hydrogen suberate chemical structure and properties - Benchchem.
  • SAFETY D
  • SDS US.
  • Material Safety Data Sheet - Ethylene glycol monoethyl ether - Cole-Parmer.
  • This compound | CAS 14113-01-0 | SCBT - Santa Cruz Biotechnology.
  • SAFETY D
  • Best practices for the storage and handling of diethyl suber
  • Personal protective equipment for handling Diethyl suber

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Application Notes & Protocols: A Researcher's Guide to Procuring and Qualifying High-Purity Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of pharmaceutical research and drug development, the integrity of experimental data is inextricably linked to the purity of the reagents used. Even trace impurities can lead to unforeseen side reactions, altered biological activity, and a lack of reproducibility, ultimately compromising research outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the procurement and in-house qualification of high-purity chemical reagents, using ethyl hydrogen suberate (8-ethoxy-8-oxooctanoic acid) as a practical case study. We will delve into vendor selection, interpretation of quality documents, and present detailed, self-validating protocols for identity and purity verification using Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Karl Fischer (KF) Titration.

The Imperative of Purity in Scientific Research

The principle of garbage in, garbage out is particularly salient in chemical and biological research. The starting purity of a reagent like this compound dictates the reliability of every subsequent step, from organic synthesis to biological assays. Impurities can act as catalysts, inhibitors, or confounding variables, leading to misinterpretation of results. For instance, in drug development, an uncharacterized impurity could exhibit its own biological activity or toxicity, falsely attributing these effects to the target molecule. Therefore, a rigorous approach to reagent qualification is not merely a procedural formality but a cornerstone of scientific validity. This is a core tenet of both Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP), which emphasize control over raw materials to ensure consistent and reliable outcomes.[1][2][3][4][5]

Profile: this compound (CAS: 14113-01-0)

This compound is a bifunctional organic molecule, characterized by a terminal carboxylic acid group and an ethyl ester group, separated by a six-carbon aliphatic chain.[6][7][8] This structure makes it a valuable building block or linker molecule in organic synthesis.

  • IUPAC Name: 8-ethoxy-8-oxooctanoic acid[6][8][9]

  • Molecular Formula: C₁₀H₁₈O₄[6][7][9][10]

  • Molecular Weight: 202.25 g/mol [8][9][10]

Its utility in research stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can be activated for amide bond formation with proteins or peptides, while the ester can be hydrolyzed or used in other transformations. This makes it suitable for applications such as:

  • Bioconjugation: Linking therapeutic molecules to antibodies or other targeting moieties.[11][12][13][14]

  • Drug Delivery: As a component of biodegradable linkers in drug delivery systems.[11][14][15]

  • Materials Science: As a monomer for the synthesis of specialty polyesters.

Given these sensitive applications, ensuring the absence of diacids, diesters, or other organic impurities is critical.

Procurement Strategy: Beyond the Click of a Button

Purchasing a high-purity chemical involves more than just finding the lowest price. A strategic approach is necessary to minimize the risk of acquiring substandard materials.

Vendor Scrutiny and Chemical Grades

Choosing a vendor with a robust quality management system is paramount. Look for suppliers who provide comprehensive documentation and are transparent about their testing procedures. Understanding the different chemical grades is essential:

  • Reagent Grade: Suitable for general laboratory work; purity is generally high but may not be fully characterized for all impurities.

  • ACS Grade: Meets or exceeds purity standards set by the American Chemical Society (ACS). This is a reliable benchmark for many research applications.

  • GMP Grade: Produced under current Good Manufacturing Practices (cGMP), ensuring the highest level of quality control, documentation, and traceability.[1][2][3] This grade is required for materials intended for use in clinical trials or pharmaceutical production.[1][5]

For research leading to drug development, starting with at least an ACS grade reagent is advisable.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document accompanying your reagent. It is a formal record from the vendor certifying that the product meets its stated specifications. Do not accept a material without a lot-specific CoA.

Key Parameters to Scrutinize on a CoA for this compound:

ParameterTypical SpecificationMethodImportance & What to Look For
Appearance Clear, colorless to pale yellow liquid/solidVisualAny significant deviation (e.g., dark color, turbidity) indicates potential degradation or gross contamination.
Identity Conforms to structureIR / ¹H NMRConfirms that the material is indeed this compound. The vendor should provide data matching a reference spectrum.
Purity (Assay) ≥98.0%GC / HPLC / TitrationThis is the primary measure of purity. Understand the method used; chromatographic methods (GC/HPLC) are generally more informative than titration for identifying specific impurities.[6]
Water Content ≤0.5%Karl Fischer (KF) TitrationWater can interfere with many organic reactions (e.g., those using carbodiimides for acid activation) and can promote hydrolysis of the ester.
Refractive Index 1.4415-1.4455 (@ 20°C)RefractometryA physical constant that can provide a quick, albeit non-specific, check on purity.[6]
Residue on Ignition ≤0.1%GravimetricIndicates the amount of inorganic impurities (salts, metals) present.

Mandatory In-House Qualification Protocols

Trust, but verify. Independent verification of the vendor's CoA is a critical step in a robust quality assurance program. The following protocols provide a framework for confirming the identity, purity, and suitability of this compound for research.

Workflow for Incoming Reagent Qualification

G cluster_0 Phase 1: Documentation & Physical Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Receive Receive Reagent CoA_Check Review Vendor CoA vs. Specifications Receive->CoA_Check Visual_Inspect Visual Inspection (Color, Clarity, Particulates) CoA_Check->Visual_Inspect NMR_Test Protocol 4.1: Identity & Purity by ¹H NMR Visual_Inspect->NMR_Test HPLC_Test Protocol 4.2: High-Resolution Purity by HPLC NMR_Test->HPLC_Test KF_Test Protocol 4.3: Water Content by Karl Fischer HPLC_Test->KF_Test Decision Meets All Specs? KF_Test->Decision Accept Accept & Release for Research Use Decision->Accept Yes Reject Reject & Quarantine Contact Vendor Decision->Reject No

Caption: Decision workflow for qualifying incoming high-purity reagents.

Protocol: Identity Confirmation and Purity Assessment by ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides unambiguous structural confirmation by probing the chemical environment of hydrogen atoms. The integral of each signal is directly proportional to the number of protons it represents, making it a powerful tool for quantitative purity assessment (qNMR) against a certified internal standard.[16][17][18][19][20]

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone), accurately weighed

  • Class A volumetric flasks and pipettes

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of this compound into a clean vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Causality: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated. A D1 of 30 seconds is a safe starting point for accurate quantification. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integral truly proportional to the proton count.

  • Data Processing and Interpretation:

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Phase the spectrum and perform baseline correction.

    • Integrate the relevant signals.

Expected ¹H NMR Signals for this compound in CDCl₃:

  • ~4.12 ppm (quartet, 2H): -O-CH₂ -CH₃

  • ~2.35 ppm (triplet, 2H): -CH₂ -COOH

  • ~2.28 ppm (triplet, 2H): -CH₂ -COOEt

  • ~1.63 ppm (multiplet, 4H): -CH₂-CH₂ -CH₂-COOH and -CH₂-CH₂ -CH₂-COOEt

  • ~1.35 ppm (multiplet, 4H): Central -CH₂ -CH₂ -

  • ~1.25 ppm (triplet, 3H): -O-CH₂-CH₃

  • ~11.5-12.0 ppm (broad singlet, 1H): -COOH (may be broad and variable)

Purity Calculation (qNMR): The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: mass

  • Purity_std: Purity of the internal standard

Self-Validation:

  • The chemical shifts and coupling patterns must match the known structure.

  • The relative integrals of the signals within the molecule must correspond to the number of protons (e.g., the integral for the quartet at 4.12 ppm should be 2/3 that of the triplet at 1.25 ppm).

  • The calculated purity should be ≥98.0%. Look for small, unidentifiable peaks in the baseline, which represent impurities.

Protocol: High-Resolution Purity Analysis by HPLC-UV

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[21] For a molecule like this compound, which possesses a chromophore (the carbonyl group), UV detection is effective. This method is excellent for detecting non-volatile impurities that may not be visible by GC.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄) or Formic Acid

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Causality: The acid is added to suppress the ionization of the carboxylic acid group. This ensures a consistent charge state, leading to sharper peaks and reproducible retention times.[22][23]

  • Sample Preparation:

    • Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm. Causality: Carboxylic acids and esters have a UV absorbance maximum around 205-215 nm. 210 nm provides good sensitivity.[22][24]

    • Gradient Elution:

Time (min)% Mobile Phase A (Water + 0.1% H₃PO₄)% Mobile Phase B (ACN + 0.1% H₃PO₄)
0.07030
15.01090
17.01090
17.17030
20.07030
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100.

Self-Validation:

  • The main peak should be sharp and symmetrical.

  • The calculated purity should be ≥98.0%.

  • Potential impurities to look for:

    • Suberic Acid (diacid): Would elute earlier (more polar).

    • Diethyl Suberate (diester): Would elute later (less polar).

Protocol: Water Content Determination by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is the gold standard for determining water content.[25] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[26][27][28] This method is highly specific to water, unlike loss-on-drying techniques which measure any volatile compound.[27]

Materials:

  • Volumetric or Coulometric Karl Fischer Titrator. Causality: A volumetric titrator is suitable for expected water content from 0.01% to 100%, while a coulometric titrator is better for trace levels (<1%).[25] For a high-purity reagent, a volumetric system is typically sufficient.

  • KF reagents (titrant and solvent).

  • Certified water standard for titer determination.

  • Airtight glass syringe.

  • This compound sample.

Procedure:

  • Instrument Preparation:

    • Prepare the titrator according to the manufacturer's instructions.

    • Condition the titration cell to a dry, stable endpoint.

  • Titer Determination:

    • Accurately inject a known amount of the certified water standard into the cell.

    • Perform the titration.

    • The titer (mg H₂O / mL of titrant) is calculated. Repeat at least three times to ensure reproducibility.

  • Sample Analysis:

    • Accurately weigh and inject a known amount of the this compound sample into the cell.

    • Start the titration and record the volume of titrant consumed at the endpoint.

  • Calculation:

    • Water Content (%) = (Volume_titrant * Titer) / (Mass_sample * 10)

Self-Validation:

  • The relative standard deviation of the titer determination should be <1%.

  • The measured water content should be within the specification (e.g., ≤0.5%).

Safe Handling and Storage

Proper storage is crucial to maintain the purity of this compound over time.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[29] Keep the container tightly sealed to prevent moisture absorption and hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[29][30] Handle in a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids, which can cause decomposition.

Application Example: A General Protocol for Amide Coupling

This hypothetical protocol illustrates how high-purity this compound could be used to functionalize an amine-containing molecule or surface.

Reaction Scheme: Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents EHS This compound (HOOC-(CH₂)₆-COOEt) Coupling EDC / HOBt Amine Primary Amine (R-NH₂) Product Coupled Product (R-NH-CO-(CH₂)₆-COOEt) Coupling->Product Amide Bond Formation Base DIPEA

Caption: General reaction for coupling this compound to a primary amine.

  • Dissolution: Dissolve this compound (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a carbodiimide coupling agent such as EDC (1.1 eq.) and an activator like HOBt (1.1 eq.). Stir at room temperature for 30 minutes. Causality: The carboxylic acid is converted into a more reactive intermediate, facilitating nucleophilic attack by the amine.

  • Coupling: Add the amine-containing substrate (1.0 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, perform an appropriate aqueous workup to remove excess reagents and purify the final product, typically by column chromatography.

The success of this reaction is directly dependent on the purity of the starting this compound. Any diacid impurity would lead to cross-linking, while other reactive impurities could generate a complex mixture of byproducts, complicating purification and reducing the yield of the desired conjugate.

References

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved January 6, 2026, from [Link]

  • Wikipedia. (2023). Karl Fischer titration. Retrieved January 6, 2026, from [Link]

  • GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved January 6, 2026, from [Link]

  • BYJU'S. (n.d.). Principle of Karl Fischer Titration. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2025). Determination of standard sample purity using the high-precision H-1-NMR process. Retrieved January 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Determination of standard sample purity using the high-precision 1H-NMR process. Retrieved January 6, 2026, from [Link]

  • Laboratory Notes. (2025). Good Manufacturing Practice (GMP). Retrieved January 6, 2026, from [Link]

  • OnePointe Solutions. (2020). What Is a Good Manufacturing Practice (GMP) Lab? Retrieved January 6, 2026, from [Link]

  • IOPscience. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved January 6, 2026, from [Link]

  • International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV). Retrieved January 6, 2026, from [Link]

  • AquaEnergy Expo. (n.d.). A primer Good laboratory practice and current good manufacturing practice. Retrieved January 6, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 6, 2026, from [Link]

  • protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Retrieved January 6, 2026, from [Link]

  • CORE. (n.d.). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved January 6, 2026, from [Link]

  • Eurofins USA. (2024). Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? Retrieved January 6, 2026, from [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved January 6, 2026, from [Link]

  • NIST. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • NIST. (n.d.). This compound IR Spectrum. Retrieved January 6, 2026, from [Link]

  • BAMM. (n.d.). Safe Handling and Storage of Acrylate Esters. Retrieved January 6, 2026, from [Link]

  • PubMed. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Retrieved January 6, 2026, from [Link]

  • Preprints.org. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Retrieved January 6, 2026, from [Link]

  • Methacrylates Producers Association. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Retrieved January 6, 2026, from [Link]

  • Creative Biolabs. (n.d.). Bioconjugation for Drug Delivery. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Nanoscale bioconjugates: A review of the structural attributes of drug-loaded nanocarrier conjugates for selective cancer therapy. Retrieved January 6, 2026, from [Link]

  • MDPI. (2018). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). NEW PROCESS FOR THE PRODUCTION OF ETHYL ACETATE AND PURE HYDROGEN FROM ETHANOL.

Sources

Application Notes: Synthesis of Diethyl Suberate via Fischer Esterification of Suberic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diethyl Suberate

Diethyl suberate, the diethyl ester of suberic acid, is a key chemical intermediate with diverse applications.[1] It serves as a versatile plasticizer in polymer science, enhancing flexibility and durability.[1][2] Furthermore, its derivatives are of significant interest in the pharmaceutical industry and biochemical research, acting as precursors for more complex molecules and as substrates for enzymatic studies.[1][3] The most common and economically viable route to diethyl suberate is the Fischer-Speier esterification of suberic acid.[2][4] This application note provides a detailed, field-proven protocol for this synthesis, grounded in the principles of chemical kinetics and equilibrium.

Reaction and Mechanism

The Fischer esterification of suberic acid with ethanol is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][5] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[6][7] This facilitates nucleophilic attack by ethanol. A series of proton transfers and the subsequent elimination of water yield the diethyl suberate product.[8]

Reaction Scheme:

HOOC-(CH₂)₆-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₆-COOCH₂CH₃ + 2 H₂O (Suberic Acid) + (Ethanol) ⇌ (Diethyl Suberate) + (Water)[3]

To drive this equilibrium-controlled reaction toward the product side and achieve high yields, a large excess of the alcohol reactant (ethanol) is employed.[6][9] This strategy, in accordance with Le Châtelier's Principle, shifts the equilibrium to favor the formation of diethyl suberate.[2] Ethanol often serves the dual purpose of reactant and solvent.[2]

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of diethyl suberate.

Materials and Equipment

Materials:

  • Suberic acid (Octanedioic acid)

  • Absolute ethanol (200 proof, anhydrous)[9]

  • Concentrated sulfuric acid (98%)[3]

  • Diethyl ether or Ethyl acetate (for extraction)[2][4]

  • Saturated sodium bicarbonate solution (NaHCO₃)[3][4]

  • Saturated sodium chloride solution (Brine)[3][4]

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3][4]

Equipment:

  • Round-bottom flask

  • Reflux condenser[3]

  • Heating mantle with magnetic stirrer[3]

  • Separatory funnel[3]

  • Rotary evaporator[2][9]

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

Quantitative Data Summary
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Suberic Acid174.2017.4 g0.10
Anhydrous Ethanol46.07150 mL2.57
Concentrated H₂SO₄98.082 mL0.037
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine suberic acid and anhydrous ethanol.[2]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture.[2][4] The addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[2][9] The reaction is typically refluxed for 2-4 hours.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][6]

  • Work-up:

    • Cool the reaction mixture to room temperature.[2]

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[2][9]

    • Dissolve the residue in diethyl ether or ethyl acetate (100 mL).[2]

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution until effervescence ceases, and finally with brine (50 mL).[2][5][10] The bicarbonate wash neutralizes the acidic catalyst and any unreacted suberic acid.[9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9]

    • Filter to remove the drying agent.[9]

  • Purification:

    • Remove the solvent by rotary evaporation to yield the crude product.[9]

    • The crude diethyl suberate can be purified by vacuum distillation to obtain a clear, colorless liquid.[2][9]

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Suberic Acid & Anhydrous Ethanol in RBF catalyst 2. Add Conc. H2SO4 (catalyst) reactants->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux monitoring 4. Monitor by TLC reflux->monitoring cool 5. Cool to Room Temperature monitoring->cool evaporate 6. Remove Excess Ethanol (Rotovap) cool->evaporate dissolve 7. Dissolve in Diethyl Ether evaporate->dissolve wash 8. Wash with H2O, NaHCO3, Brine dissolve->wash dry 9. Dry with Anhydrous MgSO4 wash->dry filter 10. Filter Drying Agent dry->filter concentrate 11. Concentrate in vacuo filter->concentrate distill 12. Vacuum Distillation concentrate->distill product Pure Diethyl Suberate distill->product

Caption: Workflow for the laboratory synthesis of diethyl suberate.

Troubleshooting and Optimization

Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction due to equilibrium.Increase the molar excess of ethanol to drive the equilibrium towards the product.[9] Consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[9]
Insufficient reaction time or temperature.Increase the reflux time and monitor the reaction by TLC until the starting material is consumed.[6][9] Ensure the reaction is at a gentle reflux.
Loss of product during work-up.Avoid vigorous shaking during extractions to prevent emulsion formation.[2] Ensure complete neutralization with NaHCO₃, but avoid a large excess which could lead to ester hydrolysis.[2]
Presence of Unreacted Suberic Acid Incomplete reaction or insufficient neutralization.The basic wash with saturated sodium bicarbonate will deprotonate the unreacted suberic acid, making it water-soluble and easily removed.[9]
Presence of Monoester (Ethyl Hydrogen Suberate) Incomplete reaction.Increase the reaction time or the concentration of the acid catalyst to promote the second esterification.[9] Ensure anhydrous conditions are maintained.[9]
Formation of Diethyl Ether Acid-catalyzed dehydration of ethanol at high temperatures.Maintain the reaction temperature at the boiling point of ethanol (approx. 78 °C) and avoid excessive heating.[2]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns.[11][12] Handle with extreme care in a fume hood.

  • Ethanol and diethyl ether are flammable.[12] Ensure there are no open flames or ignition sources in the vicinity.

  • Perform the reaction and extractions in a well-ventilated fume hood.[12]

Characterization of Diethyl Suberate

The final product can be characterized using various analytical techniques:

  • Gas Chromatography (GC): To assess the purity of the diethyl suberate.[13]

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of the carboxylic acid OH group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[14]

References

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Retrieved from [Link]

  • Unknown. (n.d.). Characterization Techniques. Retrieved from [Link]

  • Patalano, A. (2020). Fischer Esterification. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diethyl suberate. NIST WebBook. Retrieved from [Link]

Sources

Application Note: Enhancing the Gas Chromatographic Analysis of Ethyl Hydrogen Suberate Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl hydrogen suberate, a monoester of the dicarboxylic acid suberic acid, presents a significant analytical challenge for gas chromatography (GC) due to its free carboxylic acid moiety. This functional group imparts polarity and promotes hydrogen bonding, leading to low volatility, poor peak symmetry, and potential analyte loss within the GC system. This application note provides a detailed guide for researchers and drug development professionals on two robust derivatization protocols—silylation and methylation—to effectively convert this compound into a volatile, thermally stable derivative suitable for precise and accurate GC and GC-MS analysis. The causality behind experimental choices, step-by-step methodologies, and troubleshooting are discussed in detail.

The Analytical Imperative for Derivatizing this compound

This compound (Monoethyl octanedioate) possesses a dual chemical nature: a volatile ethyl ester at one end of its eight-carbon chain and a non-volatile, polar carboxylic acid at the other. Direct GC analysis of such compounds is often unsuccessful.[1][2] The active hydrogen on the carboxyl group leads to intermolecular hydrogen bonding, which significantly decreases the molecule's volatility and requires higher elution temperatures that can risk thermal degradation.[2] Furthermore, this polar group can interact with active sites in the GC inlet and column, resulting in significant peak tailing, poor reproducibility, and inaccurate quantification.[2][3]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen of the carboxyl group with a non-polar functional group.[2][3][4] This transformation effectively "caps" the polar site, achieving three primary objectives:

  • Increased Volatility: By eliminating hydrogen bonding, the derivative's boiling point is lowered, allowing it to vaporize easily in the GC inlet.

  • Improved Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures used in GC analysis.

  • Enhanced Chromatographic Performance: The less polar derivative exhibits weaker interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation efficiency.[3]

This guide details two of the most effective and widely adopted derivatization strategies for carboxylic acids: Silylation to form a trimethylsilyl (TMS) ester and Alkylation to form a dimethyl ester.

Protocol I: Silylation with BSTFA + TMCS

Silylation is a robust and widely used derivatization technique where an active proton is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful TMS donor that reacts efficiently with carboxylic acids.[6] The addition of a catalyst, typically 1% Trimethylchlorosilane (TMCS), enhances the reactivity of the silylating agent, ensuring rapid and complete derivatization, even for less reactive or sterically hindered compounds.[6][7]

Reaction Principle: BSTFA donates a TMS group to the carboxylic acid of this compound, forming the volatile TMS ester. The reaction by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are also volatile and typically do not interfere with the analysis.[6]

cluster_0 Silylation of this compound EHS This compound r1 + EHS->r1 BSTFA BSTFA + TMCS BSTFA->r1 PRODUCT Ethyl Trimethylsilyl Suberate (Volatile Derivative) BYPRODUCTS Volatile By-products p1 + r1->p1 Heat p1->PRODUCT p1->BYPRODUCTS

Caption: Silylation reaction schematic.
Experimental Protocol

Materials and Reagents

Item Description
Sample This compound (dried)
Silylating Reagent BSTFA + 1% TMCS
Solvent (optional) Anhydrous Pyridine or Acetonitrile

| Equipment | GC vials (2 mL), heating block, vortex mixer, gas-tight syringe |

Step-by-Step Methodology

  • Sample Preparation (Critical Step): Ensure the sample is completely anhydrous.[8] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. Moisture will preferentially react with the silylating reagent, drastically reducing the derivatization yield.[9] Place approximately 1-5 mg of the dried sample into a clean, dry 2 mL GC vial.

  • Reagent Addition: In a fume hood, add 100-200 µL of BSTFA + 1% TMCS to the vial. If the sample is difficult to dissolve, an anhydrous solvent like pyridine or acetonitrile can be added (e.g., 100 µL) prior to the silylating reagent. A molar excess of the reagent (at least 2:1 ratio to the active hydrogen) is recommended to drive the reaction to completion.

  • Reaction Incubation: Tightly cap the vial immediately and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[5] For many simple carboxylic acids, the reaction may be complete at room temperature upon dissolution, but heating ensures complete conversion.[9]

  • Analysis: After incubation, cool the vial to room temperature. The sample is now ready for direct injection into the GC or GC-MS system. It is best to analyze silylated derivatives within 24 hours, as they can be susceptible to hydrolysis over time.[9]

cluster_workflow Workflow: Silylation Protocol arrow arrow A 1. Dry Sample Place 1-5 mg of anhydrous This compound in a GC vial. B 2. Add Reagents Add 100-200 µL of BSTFA + 1% TMCS. A->B C 3. Seal & Mix Tightly cap the vial and vortex for 30 seconds. B->C D 4. Heat Incubate at 60-70°C for 30 minutes. C->D E 5. Cool & Analyze Cool to room temperature. Inject into GC-MS. D->E

Caption: Step-by-step workflow for BSTFA-TMCS derivatization.
Troubleshooting Silylation
ProblemProbable CauseRecommended Solution
Poor or no derivative peakPresence of moisture in sample or reagents.Ensure the sample is completely dry. Use anhydrous solvents and properly stored reagents.[8][9]
Insufficient reagent concentration or reaction time/temperature.Use a greater molar excess of the silylating reagent. Optimize heating time and temperature.[5]
Peak tailing in chromatogramIncomplete derivatization.Increase reaction time, temperature, or the amount of TMCS catalyst to enhance reagent reactivity.[7][10]
Extraneous peaksReagent hydrolysis or sample contamination.Use fresh, high-quality reagents and ensure all glassware is scrupulously clean and dry.

Protocol II: Alkylation (Methylation) with Trimethylsilyldiazomethane

Alkylation is another primary strategy for derivatizing carboxylic acids, involving their conversion to esters.[11][12] The most efficient method for this is methylation to form a methyl ester. While diazomethane is a classic reagent known for its rapid and clean reaction, it is highly toxic, carcinogenic, and potentially explosive, requiring specialized handling.[12][13][14]

A significantly safer and more convenient alternative is trimethylsilyldiazomethane (TMS-diazomethane) , which is commercially available as a stable solution in hexane or diethyl ether.[15][16] It effectively converts carboxylic acids to their corresponding methyl esters in the presence of a co-solvent like methanol.[12][16]

Reaction Principle: The carboxylic acid protonates the TMS-diazomethane. The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction, attacking the methyl group and displacing nitrogen gas, a thermodynamically favorable leaving group that drives the reaction to completion.[13][14][17]

cluster_1 Methylation of this compound EHS This compound r1 + EHS->r1 TMSD TMS-Diazomethane + Methanol TMSD->r1 PRODUCT Diethyl Suberate (Volatile Derivative) BYPRODUCT N₂ (gas) p1 + r1->p1 Room Temp. p1->PRODUCT p1->BYPRODUCT

Caption: Methylation reaction schematic.
Experimental Protocol

Materials and Reagents

Item Description
Sample This compound
Methylating Reagent Trimethylsilyldiazomethane (2.0 M solution in hexanes)
Solvent System Toluene/Methanol mixture (e.g., 9:1 v/v)
Quenching Agent Acetic acid (2% in toluene)

| Equipment | GC vials (2 mL), vortex mixer, gas-tight syringe |

Step-by-Step Methodology

  • Sample Preparation: Dissolve approximately 1-5 mg of this compound in 500 µL of the toluene/methanol solvent mixture in a 2 mL GC vial.

  • Derivatization (Perform in a Fume Hood): Add the 2.0 M TMS-diazomethane solution dropwise while gently vortexing until the faint yellow color of the reagent persists. This indicates that all the carboxylic acid has been consumed and a slight excess of the reagent is present. The reaction is typically instantaneous at room temperature.[15]

  • Quenching: Allow the reaction to proceed for 5-10 minutes. After this time, quench the excess TMS-diazomethane by adding the 2% acetic acid solution dropwise until the yellow color disappears. This step is crucial to prevent the derivatization of other components or damage to the GC column.

  • Analysis: The sample is now ready for GC-MS analysis. The resulting product, diethyl suberate, is stable and can be analyzed immediately or stored for later use.

cluster_workflow Workflow: Methylation Protocol arrow arrow A 1. Dissolve Sample Dissolve 1-5 mg of sample in Toluene/Methanol. B 2. Add Reagent Add TMS-Diazomethane solution dropwise until yellow color persists. A->B C 3. React Let stand for 5-10 minutes at room temperature. B->C D 4. Quench Add 2% Acetic Acid until yellow color disappears. C->D E 5. Analyze Inject sample into GC-MS. D->E

Sources

Application Note: Ethyl Hydrogen Suberate as a Novel Derivatization Reagent for GC-MS-Based Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Volatility in Metabolomics

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical platform in this field, prized for its high chromatographic resolution, robust reproducibility, and extensive, standardized mass spectral libraries for confident compound identification.[1][2]

However, a significant challenge remains: many key endogenous metabolites—such as amino acids, organic acids, sugars, and fatty acids—are inherently polar and non-volatile.[1][3] These properties make them unsuitable for direct GC-MS analysis, as they will not vaporize at temperatures compatible with the integrity of the GC column or the molecules themselves.

To overcome this, chemical derivatization is an essential and routine step in GC-MS metabolomics workflows.[1][4][5][6] This process chemically transforms the polar, active functional groups (e.g., -OH, -COOH, -NH2, -SH) on a metabolite into less polar, more volatile, and more thermally stable moieties. The most common approaches include silylation and esterification, often performed as a two-step protocol involving methoximation to protect carbonyl groups.[1][7][8]

This application note introduces Ethyl Hydrogen Suberate as a novel derivatizing agent for targeted and untargeted metabolomics. We will explore its chemical rationale, potential advantages, and provide a detailed protocol for its application in preparing biological extracts for GC-MS analysis.

Rationale for this compound Derivatization

This compound is the mono-ester of suberic acid, a dicarboxylic acid that is itself a relevant endogenous metabolite associated with fatty acid oxidation pathways.[9][10][11] Its structure presents a unique combination of features for a derivatizing agent:

  • Reactive Handle: A free carboxylic acid (-COOH) group that can readily undergo esterification reactions with hydroxyl, amino, and thiol groups present on target metabolites.

  • Inert Tail: A stable ethyl ester group and an eight-carbon backbone that increases the hydrophobicity and volatility of the resulting derivative.

  • Significant Mass Addition: The addition of an ethyl suberoyl group provides a large and consistent mass shift, facilitating the differentiation of derivatized metabolites from background noise and aiding in the identification of unknown compounds.

The derivatization reaction proceeds via a standard esterification mechanism, covalently linking the this compound molecule to the target metabolite.

Proposed Reaction Mechanism

The core reaction involves the formation of an ester or amide bond between the carboxylic acid of this compound and a nucleophilic group on the metabolite. This reaction is typically facilitated by a catalyst and removal of water. A common preliminary step is methoximation, which protects reactive ketone and aldehyde groups from side reactions and prevents the formation of multiple derivative peaks from a single compound.[1][3][6]

cluster_step1 Step 1: Methoximation (Optional, Recommended) cluster_step2 Step 2: Esterification Metabolite_Keto Metabolite with Keto/Aldehyde Group (R-C=O) Methoxyamine Methoxyamine HCl in Pyridine Metabolite_Keto->Methoxyamine Protects carbonyls Oxime_Product Stabilized Oxime Derivative (R-C=N-OCH3) Methoxyamine->Oxime_Product Forms stable oxime Metabolite_ActiveH Metabolite with Active Hydrogen (e.g., R'-OH, R'-NH2) Oxime_Product->Metabolite_ActiveH Proceeds to next step EHS This compound Metabolite_ActiveH->EHS Reacts with Derivative Volatile Ethyl Suberoyl Derivative EHS->Derivative Forms ester/amide bond Start Dried Metabolite Extract Step1 Add MOX Reagent (in Pyridine) Start->Step1 Incubate1 Incubate 60°C for 60 min Step1->Incubate1 Step2 Add this compound & DCC Activator Incubate1->Step2 Incubate2 Incubate 70°C for 45 min Step2->Incubate2 Centrifuge Centrifuge to remove byproduct Incubate2->Centrifuge Extract Extract with Hexane Centrifuge->Extract Analyze Transfer Supernatant to GC Vial for Analysis Extract->Analyze

Caption: Experimental workflow for derivatization.

Expected Results and Data Interpretation

Mass Shift and Identification

Derivatization with this compound adds an ethyl suberoyl group (C₁₀H₁₇O₃) for each reactive site on a metabolite. The corresponding mass increase is predictable and substantial, aiding in compound identification.

Functional GroupReactionMolar Mass Added (Da)
Hydroxyl (-OH)Esterification185.11
Primary Amine (-NH₂)Amidation185.11
Thiol (-SH)Thioesterification185.11
Carboxyl (-COOH)No Reaction0

Table 1: Expected mass increase per derivatized functional group.

This large mass shift helps to move fragments for small metabolites into a cleaner region of the mass spectrum, away from low-mass background interferences.

Chromatographic and Mass Spectral Properties
  • Improved Chromatography: The resulting derivatives are significantly less polar and more volatile, leading to sharper peaks and better separation on common non-polar GC columns (e.g., DB-5ms or equivalent).

  • Predictable Fragmentation: Electron ionization (EI) of the derivatized molecules is expected to produce characteristic fragment ions. Cleavage at the newly formed ester or amide bond can generate diagnostic ions that confirm the presence of the ethyl suberoyl tag, creating a valuable tool for building spectral libraries and identifying novel compounds.

Potential Advantages and Considerations

Advantages:

  • Broad Coverage: Targets a wide range of important metabolite classes containing hydroxyl, amino, and thiol groups.

  • Robustness: Esterification is a well-understood and reliable chemical reaction. [12]* Enhanced Identification: Provides a large, consistent mass shift that simplifies the identification of derivatized compounds.

  • Improved Sensitivity: The increased volatility and hydrophobicity can lead to better chromatographic performance and ionization efficiency, potentially improving detection limits. [13] Considerations:

  • Reagent Purity: The purity of this compound is critical to avoid the introduction of contaminating side-products.

  • Byproduct Removal: The use of a coupling agent like DCC necessitates a centrifugation step to remove the urea byproduct before injection.

  • Method Development: As a novel reagent, optimization of reaction times, temperatures, and reagent concentrations may be required for specific applications or sample matrices.

  • Library Creation: Existing commercial mass spectral libraries (e.g., NIST, Wiley) will not contain spectra for these derivatives. Researchers will need to create their own in-house libraries by running derivatized standards.

Conclusion

This compound presents a promising new avenue for chemical derivatization in GC-MS-based metabolomics. By transforming polar, non-volatile metabolites into stable and volatile derivatives, it enables robust and sensitive analysis across diverse compound classes. The protocols outlined in this note provide a foundational method for researchers and drug development professionals to explore the utility of this reagent in their metabolomics workflows, potentially unlocking new insights into biological systems.

References

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  • (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2025, October 15). ResearchGate.
  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020, September 1). NIH.
  • Fatty Acid Methyl Ester analysis by Gas Chromatography. (n.d.). Sigma-Aldrich.
  • METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS). (2019, October 24). Protocols.io.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). NIH.
  • Automated parallel derivatization of metabolites with SWATH-MS data acquisition for qualitative and quantitative analysis. (2020, August 29). PubMed.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl hydrogen suberate (monoethyl suberate). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable bifunctional molecule. Here, we provide in-depth, field-proven insights into the common challenges and their solutions, structured through a series of frequently asked questions and a detailed troubleshooting guide.

This compound, with its terminal carboxylic acid and ethyl ester groups, is a versatile intermediate in the synthesis of polymers, plasticizers, and pharmaceuticals.[1][2][3] However, its synthesis can be challenging due to the equilibrium nature of the reaction and the potential for side-product formation, primarily the diester, diethyl suberate.[4][5] This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct acid-catalyzed Fischer-Speier esterification of suberic acid with ethanol.[6] This reaction involves heating a mixture of suberic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The key to selectively producing the monoester is to carefully control the stoichiometry of the reactants.

Q2: Why is controlling the stoichiometry between suberic acid and ethanol so critical for this synthesis?

A2: Suberic acid is a dicarboxylic acid, meaning it has two reactive carboxylic acid groups.[8][9] To favor the formation of the monoester, this compound, you must use a carefully controlled amount of ethanol. Using a large excess of ethanol will drive the reaction towards the formation of the diester, diethyl suberate, as both carboxylic acid groups will be esterified.[4][6] Therefore, adjusting the molar ratio of suberic acid to ethanol is the primary means of controlling the product distribution.

Q3: How does the reversible nature of Fischer esterification impact the yield of this compound?

A3: Fischer esterification is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[7][10] The presence of water, a byproduct, can drive the reaction in reverse through hydrolysis, thus reducing the overall yield of the ester.[11][12] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by removing water as it is formed, often using a Dean-Stark apparatus, especially when driving the reaction to completion for diester synthesis.[6][11][13] However, for monoester synthesis, where reaction time is more controlled, managing the initial anhydrous conditions is crucial.[4]

Q4: What are the main impurities I should expect, and how can they be removed?

A4: The primary impurities in the synthesis of this compound are unreacted suberic acid and the over-esterified byproduct, diethyl suberate.[4][5] Purification typically involves a multi-step process. First, an aqueous workup with a base, like sodium bicarbonate solution, can be used to remove the acid catalyst and any unreacted suberic acid.[4][14] The desired monoester can then be separated from the non-polar diester through careful vacuum distillation.[1]

Q5: Are there alternative methods to direct esterification for synthesizing this compound?

A5: Yes, an alternative route is the partial saponification (hydrolysis) of diethyl suberate.[1] This method involves reacting the diester with a limited amount of a base, such as potassium hydroxide (KOH), to selectively hydrolyze one of the ester groups back to a carboxylic acid.[1] This can be an effective method if the diester is readily available, but it requires precise control over the amount of base used to avoid complete hydrolysis back to suberic acid.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

A low yield is the most common issue and can be attributed to several factors.

Probable Cause Recommended Solution & Scientific Rationale
Reaction Equilibrium The Fischer esterification is reversible.[10][11] To improve the forward reaction, ensure all reagents and glassware are anhydrous to minimize initial water content, which can inhibit the reaction.[4][15]
Suboptimal Reaction Time If the reaction time is too short, the conversion will be low. If it's too long, the formation of the diester byproduct may increase. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time point where the formation of the monoester is maximized.
Incorrect Stoichiometry Using too much ethanol will favor the formation of the diester, while too little will result in a low conversion of suberic acid.[4][6] Start with a suberic acid to ethanol molar ratio of approximately 1:1 to 1:1.5 and optimize from there.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate.[6] Use a catalytic amount (typically 1-5 mol%) of a strong acid like H₂SO₄ or TsOH.[14] If the reaction is still slow, consider using fresh catalyst.[11]
Losses During Workup The product can be lost during the aqueous extraction if emulsions form or if the product has some solubility in the aqueous layer.[14] To minimize this, use a brine wash to decrease the solubility of the ester in the aqueous phase and help break emulsions.[14] Perform multiple extractions with your organic solvent to ensure complete recovery.[16]
Problem 2: High Proportion of Diethyl Suberate in the Product Mixture

The formation of the diester is a significant side reaction that reduces the yield and complicates purification.

Probable Cause Recommended Solution & Scientific Rationale
Excess Ethanol As a diacid, both of suberic acid's carboxyl groups can react. A large excess of ethanol will drive the reaction to form the diester according to Le Châtelier's principle.[6] Carefully control the stoichiometry, using only a slight excess of ethanol.
Prolonged Reaction Time The longer the reaction proceeds, the higher the probability that the second carboxylic acid group will be esterified.[4] Monitor the reaction by TLC and quench it once the optimal amount of monoester has been formed, before significant diester formation occurs.
High Reaction Temperature While higher temperatures increase the reaction rate, they can also promote the formation of the diester.[14] Conduct the reaction at the reflux temperature of ethanol (~78 °C) and avoid excessive heating.[6]
Problem 3: Presence of Unreacted Suberic Acid in the Final Product

Residual starting material indicates an incomplete reaction or inefficient purification.

Probable Cause Recommended Solution & Scientific Rationale
Incomplete Reaction The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity.[6][15] Ensure adequate reaction time by monitoring with TLC and confirm your catalyst is active.
Inefficient Extraction Unreacted suberic acid is acidic and should be removed during the basic aqueous wash (e.g., with sodium bicarbonate solution).[4] Ensure you use a sufficient amount of base to neutralize all acidic components. Perform multiple washes and check the pH of the aqueous layer to confirm it is basic.
Precipitation of Starting Material Suberic acid has limited solubility in some organic solvents. If it precipitates out of the reaction mixture, it will not react. Ensure your reaction solvent (typically excess ethanol) is sufficient to keep all reactants dissolved.
Troubleshooting Workflow Diagram

troubleshooting_workflow start Start: Low Yield or Impure Product check_tlc Analyze Product Mixture by TLC start->check_tlc low_yield Problem: Low Overall Yield check_tlc->low_yield high_diester Problem: High Diethyl Suberate check_tlc->high_diester high_diacid Problem: High Suberic Acid check_tlc->high_diacid sol_equilibrium Solution: - Use anhydrous reagents - Dry glassware low_yield->sol_equilibrium Reversible Reaction? sol_time Solution: - Optimize reaction time via TLC monitoring low_yield->sol_time Suboptimal Time? sol_stoichiometry Solution: - Adjust suberic acid:ethanol ratio low_yield->sol_stoichiometry Incorrect Stoichiometry? sol_catalyst Solution: - Check catalyst activity and concentration low_yield->sol_catalyst Inactive Catalyst? sol_workup Solution: - Use brine wash - Perform multiple extractions low_yield->sol_workup Workup Losses? sol_diester_stoich Solution: - Reduce amount of ethanol high_diester->sol_diester_stoich Excess Ethanol? sol_diester_time Solution: - Reduce reaction time high_diester->sol_diester_time Reaction Time Too Long? sol_diacid_reaction Solution: - Increase reaction time - Check catalyst high_diacid->sol_diacid_reaction Incomplete Reaction? sol_diacid_workup Solution: - Ensure complete neutralization during wash high_diacid->sol_diacid_workup Inefficient Purification?

Caption: A troubleshooting workflow for addressing common issues in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol describes the direct Fischer esterification of suberic acid to yield the monoester.

Materials:

  • Suberic acid (1.0 eq)

  • Anhydrous ethanol (1.5 eq)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.02 eq)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add suberic acid and anhydrous ethanol.

  • Catalyst Addition: With stirring, slowly and cautiously add the catalytic amount of concentrated sulfuric acid to the mixture.[7]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and then with brine.[4] Be cautious of CO₂ evolution during the bicarbonate wash.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.[1]

Synthesis and Purification Workflow

synthesis_workflow start Combine Suberic Acid, Ethanol, and Catalyst reflux Heat to Reflux (4-6 hours) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool rotovap1 Remove Excess Ethanol (Rotary Evaporator) cool->rotovap1 dissolve Dissolve in Diethyl Ether rotovap1->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry with Anhydrous Salt wash->dry filter Filter Drying Agent dry->filter rotovap2 Concentrate in vacuo filter->rotovap2 purify Purify by Vacuum Distillation rotovap2->purify

Caption: Generalized workflow for the synthesis and purification of this compound.

References
  • Benchchem. (n.d.). Troubleshooting low yield in benzyl phenylacetate esterification.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Suberic Acid.
  • Benchchem. (n.d.). Minimizing side reactions during diethyl suberate synthesis.
  • Ogawa, H., & Chihara, T. (1986). Selective Monoesterification of the Longer Carbon Chain in a Mixture of Dicarboxylic Acids by Adsorbing and Aligning. Journal of the Chemical Society, Chemical Communications.
  • Benchchem. (n.d.). Technical Support Center: Refining Reaction Conditions for Suberic Acid Esterification.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Suberic Acid Esterification.
  • ChemicalBook. (n.d.). SUBERIC ACID MONOMETHYL ESTER synthesis.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Benchchem. (n.d.). This compound chemical structure and properties.
  • Benchchem. (n.d.). This compound: A Technical Guide to Research Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the.
  • Filo. (2025). What are possible sources of error in an esterification lab?.
  • Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
  • Benchchem. (n.d.). Application Notes: Suberic Acid as a Monomer in Polyester Synthesis.
  • ChemicalBook. (2025). Suberic acid | 505-48-6.
  • ResearchGate. (2022). Study of Catalysts for Suberinic Acid-Based Adhesive Polymerization.
  • Wikipedia. (n.d.). Suberic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

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Technical Support Center: Troubleshooting Monoesterification of Suberic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective monoesterification of suberic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this synthetic challenge. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the monoesterification of a symmetric dicarboxylic acid like suberic acid?

The principal difficulty lies in achieving selectivity. Because suberic acid possesses two chemically equivalent carboxylic acid groups, the reaction can readily proceed to form the diester byproduct, often in significant quantities. Controlling the reaction to favor the formation of the monoester requires a nuanced approach that manipulates stoichiometry, reaction kinetics, and catalyst selection. The goal is to create conditions where the first esterification occurs readily, but the second is kinetically disfavored.

Q2: Which analytical techniques are recommended for monitoring the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for real-time reaction monitoring.[1] By spotting the reaction mixture alongside standards of suberic acid and, if available, the monoester and diester products, you can visually track the consumption of the starting material and the appearance of products. Due to the significant difference in polarity between the diacid (very polar), the monoester (intermediate polarity), and the diester (least polar), they will exhibit distinct Rf values, allowing for clear differentiation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the monoesterification of suberic acid, providing potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Monoester

A low yield of the desired monoester is a common frustration. This can often be traced back to several key factors related to the reaction equilibrium and catalyst activity.

Potential Cause Scientific Explanation (Causality) Suggested Solution
Inactive or Insufficient Catalyst Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are hygroscopic and can become hydrated over time. Water deactivates the catalyst by preferentially solvating the catalytic protons, thereby reducing their ability to protonate the carbonyl oxygen of the suberic acid—the crucial first step in Fischer esterification.[3]- Use a fresh, anhydrous batch of the acid catalyst.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% of the suberic acid).
Reaction Equilibrium Not Shifted Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward through hydrolysis of the ester.[4][5][6]- Use a large excess of the alcohol reactant to push the equilibrium towards the products (Le Châtelier's principle).- If the alcohol is not the solvent, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.
Low Reaction Temperature The activation energy for esterification is significant. Insufficient thermal energy will result in a very slow reaction rate.- Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.
Insufficient Reaction Time The reaction may not have been allowed to proceed long enough to reach a reasonable conversion.- Extend the reaction time and monitor the progress periodically using TLC until the starting material is consumed or the monoester spot on the TLC plate ceases to intensify.
Issue 2: Predominant Formation of the Diester

The overproduction of the diester is the most common selectivity issue in this reaction.

Potential Cause Scientific Explanation (Causality) Suggested Solution
Excessive Alcohol Stoichiometry While an excess of alcohol is needed to drive the reaction, a very large excess can increase the probability of the second esterification occurring, leading to the diester.- Carefully control the stoichiometry. Start with a modest excess of the alcohol (e.g., 1.5 to 3 equivalents) and optimize based on your results.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the formation of the monoester will inevitably lead to the formation of the diester.- Monitor the reaction closely by TLC. Stop the reaction when the monoester spot is at its maximum intensity and before the diester spot becomes dominant.
High Catalyst Loading/Temperature Harsh reaction conditions (high catalyst concentration and temperature) can accelerate the second esterification reaction.- Reduce the catalyst loading.- Consider running the reaction at a lower temperature for a longer period.
Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure monoester can be challenging due to the presence of unreacted starting material and the diester byproduct.

Potential Cause Scientific Explanation (Causality) Suggested Solution
Emulsion Formation During Workup Unreacted suberic acid can be deprotonated by a basic wash (e.g., sodium bicarbonate), forming a salt that can act as a surfactant, leading to emulsions.- During the aqueous extraction, add brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.
Co-elution During Chromatography The monoester, diester, and remaining diacid can be difficult to separate by column chromatography if an inappropriate solvent system is used.- Utilize a gradient elution strategy for column chromatography. Start with a non-polar solvent system to elute the diester, then gradually increase the polarity to elute the monoester, leaving the highly polar diacid on the column. A common solvent system is a gradient of ethyl acetate in hexanes.
Product Hydrolysis During Workup If the workup is performed under acidic or basic conditions for an extended period, the newly formed ester can be hydrolyzed back to the carboxylic acid.[4][6]- Perform aqueous washes promptly and avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and proceed with the extraction.

Experimental Protocols

Protocol 1: Synthesis of Monomethyl Suberate

This protocol is designed to favor the formation of the monoester by controlling stoichiometry and reaction time.

Materials:

  • Suberic acid (1.0 eq)

  • Anhydrous methanol (2.0 eq)

  • Concentrated sulfuric acid (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • To a round-bottom flask, add suberic acid and toluene.

  • Add methanol (2.0 equivalents) to the mixture.

  • With stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux.

  • Monitor the reaction every 30-60 minutes by TLC (using a 1:1 mixture of hexanes:ethyl acetate with a drop of acetic acid as the mobile phase).

  • Once the TLC indicates a maximum intensity of the monoester spot and minimal formation of the diester (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted suberic acid. Repeat until CO₂ evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Monomethyl Suberate by Column Chromatography

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial elution solvent.

  • Load the sample onto the column.

  • Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) to elute the less polar dimethyl suberate.

  • Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 hexanes:ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure monomethyl suberate.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]

Visualizations

Monoesterification_Workflow suberic_acid Suberic Acid + Methanol (2 eq) + Cat. H₂SO₄ in Toluene reflux Heat to Reflux (Dean-Stark) suberic_acid->reflux tlc Monitor by TLC reflux->tlc Every 30-60 min tlc->reflux Continue reaction workup Aqueous Workup (NaHCO₃, Brine) tlc->workup Reaction complete extraction Extract with Organic Solvent workup->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography product Pure Monoester chromatography->product

Caption: Experimental workflow for the synthesis and purification of suberic acid monoester.

Troubleshooting_Logic start Reaction Issue? low_yield Low Yield start->low_yield high_diester High Diester % start->high_diester catalyst Check Catalyst: - Fresh? - Anhydrous? low_yield->catalyst Cause? stoichiometry Check Stoichiometry: - Reduce Alcohol eq. high_diester->stoichiometry Cause? equilibrium Shift Equilibrium: - Excess Alcohol? - Remove H₂O? catalyst->equilibrium If OK conditions Adjust Conditions: - Increase Temp? - Increase Time? equilibrium->conditions If OK time_temp Adjust Conditions: - Shorter Time? - Lower Temp? stoichiometry->time_temp If OK

Caption: A decision tree for troubleshooting common issues in monoesterification.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539654B - Method for preparing suberic acid through cyclooctene oxidation. Google Patents.
  • Google Patents. (n.d.). US4314071A - Method of preparing monoesters. Google Patents.
  • MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Google Patents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

  • Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2021). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 11(34), 20987-20991.
  • Google Patents. (n.d.). US4904389A - Process for the separation of dicarboxylic acids. Google Patents.
  • BenchChem. (2025). Technical Support Center: Purification of Synthesized Suberic Acid. BenchChem.
  • Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters. Google Patents.
  • BenchChem. (2025). An In-depth Technical Guide to Suberic Acid: Chemical Properties and Structure. BenchChem.
  • European Patent Office. (2022). EP 3939958 A1 - PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES. European Patent Office. Retrieved from [Link]

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Technical Support Center: Purification of Crude Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of crude ethyl hydrogen suberate. It is designed to help you troubleshoot common issues and answer frequently asked questions encountered during experimental work.

I. Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Q1: Why is my final yield of this compound low after purification?

Possible Causes & Solutions:

  • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving significant amounts of unreacted suberic acid.

    • Solution: Before purification, ensure the esterification reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC). If necessary, increase the reaction time or adjust the catalyst concentration.[1]

  • Losses During Aqueous Work-up: this compound has some solubility in aqueous solutions, especially under basic conditions, which can lead to losses during extraction.

    • Solution: Minimize the volume of aqueous washes. Ensure the pH of the aqueous layer is not excessively basic during the removal of acidic impurities. Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous phase.[2][3]

  • Co-distillation or Co-elution with Impurities: During distillation or chromatography, the desired product may be lost along with closely boiling or similarly polar impurities.

    • Solution: Optimize the purification parameters. For vacuum distillation, use a fractionating column to improve separation.[4] For column chromatography, perform small-scale trials to determine the optimal solvent system that provides the best separation between this compound and its major impurities.

  • Decomposition During Distillation: this compound can be susceptible to decomposition at high temperatures.

    • Solution: Employ vacuum distillation to lower the boiling point of the compound.[4][5] Ensure the heating mantle temperature does not significantly exceed the boiling point of the fraction being collected.

Q2: How can I effectively remove unreacted suberic acid from my crude product?

Primary Method: Liquid-Liquid Extraction

Suberic acid, a dicarboxylic acid, is the most common impurity. Its acidic nature allows for its removal through a basic aqueous wash.[1]

Step-by-Step Protocol:

  • Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Be cautious as the neutralization reaction will produce carbon dioxide gas, leading to pressure buildup. Vent the funnel frequently.

  • Shake the funnel gently at first, then more vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer, which now contains the sodium salt of suberic acid.

  • Repeat the washing process with fresh sodium bicarbonate solution until no more gas evolution is observed.[2]

  • Perform a final wash with brine to remove residual water and dissolved salts from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.[3]

Q3: My purified product is contaminated with diethyl suberate. How can I separate these two compounds?

The presence of the diester, diethyl suberate, indicates that the initial reaction may have proceeded too far or that reaction conditions favored diester formation.[1] Separating the monoester from the diester can be challenging due to their similar structures.

Recommended Purification Techniques:

  • Fractional Vacuum Distillation: This is often the most effective method for separating compounds with close boiling points. The slight difference in polarity and molecular weight between this compound and diethyl suberate allows for their separation under reduced pressure.

  • Column Chromatography: Silica gel chromatography can be employed to separate the more polar this compound from the less polar diethyl suberate. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will typically elute the diethyl suberate first, followed by the desired this compound.

Q4: I'm observing an oily, immiscible layer during the aqueous work-up. What is it and how do I deal with it?

This is likely due to the formation of an emulsion, which can be caused by the presence of soaps formed from the reaction of residual acid and the basic wash solution.[2]

Troubleshooting Emulsions:

  • Add Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]

  • Allow it to Stand: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can help to break it up.[2]

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of this compound.

Q1: What are the typical physical properties of this compound?

This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[4][6]

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[4][7]
Molecular Weight 202.25 g/mol [7][8]
CAS Number 14113-01-0[4][7]
Melting Point 25°C to 27°C[8]
Refractive Index 1.4415-1.4455 @ 20°C[6]
Q2: What is the best purification method for large-scale production of this compound?

For larger quantities, vacuum distillation is generally the most practical and scalable purification method.[4] It is efficient at removing non-volatile impurities like suberic acid and can separate the desired monoester from the diester byproduct. While effective, large-scale chromatography can be costly and time-consuming.

Q3: Can I use recrystallization to purify this compound?

Recrystallization is a viable purification technique, particularly if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent system.[9][10] The success of this method depends on finding a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble.[11] A mixed solvent system may also be effective.[12]

Q4: How does the acidic nature of this compound affect its purification by chromatography?

The carboxylic acid group in this compound can interact strongly with the stationary phase in chromatography, potentially leading to peak tailing and poor separation.

To mitigate this:

  • Acidify the Mobile Phase: When using reversed-phase chromatography, adding a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can suppress the ionization of the carboxylic acid group. This makes the molecule less polar and improves peak shape.[13]

  • Normal-Phase Chromatography: In normal-phase chromatography on silica gel, the acidic nature of the compound can also cause issues. The mobile phase can be modified to improve separation.[14]

Q5: What analytical techniques are recommended for assessing the purity of this compound?
  • Gas Chromatography (GC): GC is an excellent method for determining the purity of this compound and quantifying the amounts of volatile impurities like diethyl suberate.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the characteristic functional groups: a broad O-H stretch for the carboxylic acid and a strong C=O stretch for the ester.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.[7]

  • Titration: An acid-base titration can be used to determine the assay of the purified this compound.[6]

III. Experimental Workflow & Diagrams

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude Ethyl Hydrogen Suberate Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Aqueous Extraction (NaHCO3 wash) Dissolve->Extract Separate Separate Aqueous & Organic Layers Extract->Separate Dry Dry Organic Layer (e.g., MgSO4) Separate->Dry Organic Layer Filter Filter Drying Agent Dry->Filter Concentrate Concentrate (Rotary Evaporation) Filter->Concentrate Purify Final Purification Concentrate->Purify Distill Vacuum Distillation Purify->Distill Distillable Liquid Chrom Column Chromatography Purify->Chrom Amenable to Chromatography Pure Pure Ethyl Hydrogen Suberate Distill->Pure Chrom->Pure

Caption: A generalized workflow for the purification of crude this compound.

IV. References

  • BenchChem. (2025). This compound chemical structure and properties. Retrieved from

  • BenchChem. (2025). Minimizing side reactions during diethyl suberate synthesis. Retrieved from

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from

  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from

  • BenchChem. (2025). Best practices for the storage and handling of diethyl suberate. Retrieved from

  • BenchChem. (2025). Key differences between suberic acid and its diethyl ester. Retrieved from

  • Google Patents. (n.d.). Method of preparing monoesters. Retrieved from

  • ACS Publications. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry. Retrieved from

  • Fisher Scientific. (n.d.). This compound, 98%. Retrieved from

  • BenchChem. (2025). Laboratory-scale production and scale-up of diethyl suberate. Retrieved from

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from

  • OChemPal. (n.d.). Mixed Solvent Recrystallization. Retrieved from

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from

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Technical Support Center: Synthesis of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl hydrogen suberate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this valuable monoester of suberic acid. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Issue 1: Low Yield of this compound and Presence of Unreacted Suberic Acid

Question: My final product shows a low yield of this compound and contains a significant amount of unreacted suberic acid. What are the likely causes, and how can I improve the conversion?

Answer: This is a frequent challenge in the synthesis of this compound, which is often prepared via a Fischer-Speier esterification of suberic acid with ethanol.[1] This reaction is an equilibrium process, and several factors can limit the conversion of the starting material.[2][3]

Causality and Solutions:

  • Insufficient Reaction Time: The esterification of a dicarboxylic acid to a monoester can be slower than the subsequent diester formation. It's crucial to monitor the reaction's progress.

    • Recommended Action: Monitor the reaction using Thin Layer Chromatography (TLC). An extended reflux period of 8-12 hours may be necessary to achieve a satisfactory conversion.[4]

  • Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the yield.[5]

    • Recommended Action: To favor product formation, use a large excess of ethanol, which acts as both a reactant and a solvent.[4][5] For more rigorous water removal, a Dean-Stark apparatus with an azeotropic solvent like toluene can be employed.[4]

  • Inadequate Catalyst Concentration: An insufficient amount of acid catalyst can lead to a sluggish reaction.

    • Recommended Action: While a catalytic amount is sufficient, ensuring an adequate concentration (e.g., 0.05-0.1 equivalents of concentrated sulfuric acid) is important for promoting the reaction.[4]

Protocol for Removal of Unreacted Suberic Acid: Unreacted suberic acid can be effectively removed during the work-up phase.[4]

  • After cooling the reaction mixture, dissolve it in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • The basic wash will deprotonate the carboxylic acid groups of the suberic acid, forming a water-soluble salt that partitions into the aqueous layer.[4]

  • Continue the bicarbonate washes until CO₂ evolution ceases, indicating complete neutralization of the acid.[6]

  • Separate the organic layer, which contains your this compound and any diethyl suberate.

Issue 2: Formation of Diethyl Suberate as the Major Product

Question: My primary product is diethyl suberate, but my target is the monoester, this compound. How can I control the reaction to favor the formation of the monoester?

Answer: The formation of the diester, diethyl suberate, is a common outcome when the reaction is pushed towards completion.[7] Controlling the stoichiometry and reaction conditions is key to selectively producing the monoester.

Causality and Solutions:

  • Excess Ethanol and Long Reaction Times: The same conditions that drive the reaction to completion to avoid unreacted starting material can also lead to the formation of the diester.[4]

    • Recommended Action: Carefully control the stoichiometry of the reactants. Using a molar ratio of suberic acid to ethanol closer to 1:1 will favor monoesterification. However, this may lead to incomplete conversion of suberic acid. A slight excess of ethanol can be a good compromise.

  • Alternative Synthesis Route: A more controlled method to produce the monoester is the partial saponification of the diester.[8]

    • Recommended Action: Synthesize diethyl suberate first and then selectively hydrolyze one of the ester groups using a limited amount of a base like potassium hydroxide (KOH) in an ethanol/water mixture.[8] This method can offer better control over the final product distribution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are:

  • Diethyl Suberate: The diester formed from the esterification of both carboxylic acid groups of suberic acid.[7][9]

  • Unreacted Suberic Acid: The starting dicarboxylic acid that has not undergone esterification.[4]

  • Diethyl Ether: Formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures (above 140°C).[4]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the chemical structure and differentiate between the monoester, diester, and starting material.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which can confirm the identity of this compound (C₁₀H₁₈O₄, MW: 202.25 g/mol ).[12][13]

  • Chromatographic Methods (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for assessing the purity of the product and quantifying the amounts of side products.[14]

  • Infrared (IR) Spectroscopy: Can identify the characteristic functional groups present, such as the ester carbonyl and the carboxylic acid hydroxyl group.[15]

Q3: What is the mechanism for the formation of this compound via Fischer esterification?

A3: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2][3] The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of suberic acid, making the carbonyl carbon more electrophilic.[16]

  • Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.[3]

  • Proton Transfer: A proton is transferred from the attacking ethanol moiety to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule.[5]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the this compound.[3]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety practices should be followed. Concentrated sulfuric acid is corrosive and should be handled with care in a fume hood. Ethanol is flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualizing the Reaction Pathways

The following diagrams illustrate the synthesis of this compound and the formation of common side products.

Ethyl_Hydrogen_Suberate_Synthesis Suberic_Acid Suberic Acid Ethyl_Hydrogen_Suberate This compound (Desired Product) Suberic_Acid->Ethyl_Hydrogen_Suberate + EtOH, -H₂O Ethanol Ethanol (EtOH) Diethyl_Suberate Diethyl Suberate (Side Product) Ethyl_Hydrogen_Suberate->Diethyl_Suberate + EtOH, -H₂O Water Water (H₂O)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Flowchart Start Reaction Complete Analysis Analyze Product Mixture Start->Analysis Low_Yield Low Yield of Monoester? Analysis->Low_Yield High_Diester High Diester Content? Low_Yield->High_Diester No Optimize_Conditions Increase Reaction Time Use Excess EtOH Consider Dean-Stark Low_Yield->Optimize_Conditions Yes Control_Stoichiometry Reduce EtOH Ratio Consider Partial Saponification High_Diester->Control_Stoichiometry Yes Purify Purification Successful High_Diester->Purify No Optimize_Conditions->Analysis Control_Stoichiometry->Analysis

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Chemistry Steps. Fischer Esterification. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents.
  • Reddit. Esterification not Working (Separation) : r/OrganicChemistry. [Link]

  • Vedantu. Ethyl hydrogen sulphate is obtained by the reaction class 11 chemistry CBSE. [Link]

  • National Institute of Standards and Technology. Diethyl suberate - the NIST WebBook. [Link]

  • YouTube. Sodium ethyl hydrogen sulfate synthesis. [Link]

  • Organic Syntheses. ethyl hydrogen sebacate - Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]

  • National Center for Biotechnology Information. This compound | C10H18O4 | CID 84204 - PubChem. [Link]

  • YouTube. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • LookChem. Cas 540-82-9,ethyl hydrogen sulphate. [Link]

  • National Center for Biotechnology Information. Comparison of analytical techniques for the identification of bioactive compounds from natural products. [Link]

  • YouTube. Esterification of Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification. [Link]

  • National Center for Biotechnology Information. High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. [Link]

  • ResearchGate. Techniques and Methods of Identification. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Suberic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the esterification of suberic acid (octanedioic acid). Below, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the esterification of suberic acid, providing the foundational knowledge needed for successful synthesis.

Q1: What is the underlying mechanism for the esterification of suberic acid?

A1: The most common method for esterifying suberic acid is the Fischer-Speier esterification, an acid-catalyzed nucleophilic acyl substitution.[1][2][3] The mechanism proceeds in several equilibrium steps:

  • Protonation: A strong acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, significantly increasing the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack: The alcohol (e.g., methanol or ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[1][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][6]

  • Elimination: The elimination of a water molecule from the tetrahedral intermediate forms a protonated ester.[1][6]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.[4] The process then repeats for the second carboxylic acid group to form the diester. Because every step is reversible, the reaction exists in equilibrium.[2][7]

Q2: What are the most effective catalysts for this reaction?

A2: Catalyst choice is critical for efficient esterification.

  • Homogeneous Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH) are the most common and effective catalysts.[1][2] They are typically used in catalytic amounts (1-5 mol% relative to the suberic acid).[2]

  • Heterogeneous Solid Acids: Solid acid catalysts, including ion-exchange resins like Amberlyst-15, zeolites, and sulfated zirconia, are also highly effective.[1][3] Their primary advantage is the ease of separation from the reaction mixture post-reaction—often by simple filtration—which simplifies purification and allows for catalyst recycling.[3][8]

Q3: How can I drive the reaction equilibrium to maximize the diester yield?

A3: The Fischer esterification is an equilibrium-limited process, meaning the reverse reaction (hydrolysis) can occur.[1][3] To achieve high yields of the diester, the equilibrium must be shifted toward the products. This is accomplished by two primary strategies based on Le Châtelier's principle:

  • Use of Excess Alcohol: Employing a large molar excess of the alcohol reactant increases the concentration of one of the starting materials, pushing the equilibrium towards the ester product.[2][9] In many protocols, the alcohol serves as both the reactant and the solvent.[7]

  • Removal of Water: Water is a byproduct of the reaction.[10] Its continuous removal from the reaction mixture prevents the hydrolysis of the ester back to the carboxylic acid, thereby driving the reaction to completion.[2] This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus, often with a co-solvent like toluene.[1]

Q4: What are the typical reaction temperatures and times?

A4: Reaction conditions are highly dependent on the specific alcohol and catalyst used.

  • Temperature: The optimal temperature is generally the reflux temperature of the alcohol being used.[2] For example, reactions with methanol are run at ~65°C, while those with ethanol are performed at ~78°C.[1] When using a higher-boiling alcohol or a co-solvent like toluene for water removal, temperatures can range from 110°C to 150°C.[1][11]

  • Reaction Time: The time required to reach completion can vary from a few hours to over 24 hours.[1][2] It is crucial to monitor the reaction's progress to determine the optimal time for your specific conditions.[2]

Q5: How should I monitor the progress of the reaction?

A5: Monitoring the reaction is essential to avoid unnecessarily long reaction times or incomplete conversion. The most common methods are:

  • Thin Layer Chromatography (TLC): TLC is a simple and rapid technique to qualitatively track the disappearance of the suberic acid starting material and the appearance of the ester product.[1]

  • Gas Chromatography (GC): GC provides quantitative data on the conversion and the relative amounts of monoester and diester, offering a more precise way to determine when the reaction is complete.[2] For more advanced, real-time monitoring, techniques like on-line NMR, Raman spectroscopy, or mass spectrometry can be employed.[12][13][14]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the esterification of suberic acid, offering potential causes and validated solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Ester Yield 1. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration.[2]• Use a fresh, anhydrous batch of the acid catalyst.• Incrementally increase the catalyst loading (e.g., from 1 mol% up to 5 mol%).[2]
2. Reaction Equilibrium Not Shifted: The presence of water (either from wet reagents or as a byproduct) is driving the reaction backward.[2]• Ensure all reactants and solvents are anhydrous.• Use a larger excess of the alcohol (e.g., >10 molar equivalents).[1][9]• Actively remove water using a Dean-Stark apparatus.[2]
3. Insufficient Temperature or Time: The reaction has not been allowed to proceed long enough or at a high enough temperature to reach equilibrium.[2]• Ensure the reaction is maintained at the reflux temperature of the alcohol/solvent.[2]• Extend the reaction time and continue to monitor progress via TLC or GC.[2]
Monoester is the Main Product 1. Insufficient Alcohol Stoichiometry: As a dicarboxylic acid, suberic acid requires at least two equivalents of alcohol. An insufficient amount will favor monoester formation.[2]• Ensure a molar ratio of at least 2:1 of alcohol to suberic acid is used. A much larger excess is recommended to favor diester formation.[2]
2. Incomplete Reaction: The second esterification can be sterically hindered or slower than the first. The reaction may have been stopped prematurely.[1]• Prolong the reaction time to encourage the second esterification.[1][9]• A slightly higher catalyst concentration or temperature may be required.[9]
Formation of Byproducts (e.g., Ether) 1. High Reaction Temperature: At elevated temperatures (typically >140°C), acid-catalyzed dehydration of the alcohol can occur, forming a dialkyl ether as a byproduct.[9]• Maintain the reaction temperature at the reflux point of the alcohol and avoid excessive heating.[9]• Consider using a milder catalyst or a lower catalyst concentration if ether formation is significant.[9]
Difficulty in Product Isolation 1. Emulsion Formation During Workup: Unreacted carboxylic acid salts formed during neutralization can act as surfactants, leading to stubborn emulsions during aqueous extraction.[1][2]• During the aqueous wash, add saturated brine (NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps break the emulsion.[1][2]
2. Product is Partially Water-Soluble: While less common for suberic acid esters, this can be an issue with very short-chain alcohols.[1]• Use a saturated brine solution for the final aqueous wash to decrease the solubility of the ester in the aqueous layer.[1]• Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery.[1]

Section 3: Experimental Protocols

The following are detailed, field-proven protocols for the synthesis of common suberic acid esters.

Protocol 1: Synthesis of Diethyl Suberate via Fischer Esterification

This protocol utilizes a homogeneous acid catalyst and an excess of ethanol to drive the reaction.

Materials:

  • Suberic acid (1.0 eq)

  • Anhydrous ethanol (200 proof, excess, ~20 eq)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, ~1-2% of suberic acid mass)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add suberic acid and a large excess of anhydrous ethanol.[3]

  • While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid to the mixture.[3]

  • Heat the mixture to a gentle reflux (~78°C) and maintain for 6-18 hours. Monitor the reaction's progress periodically by TLC.[1]

  • Once the reaction is complete (as indicated by the consumption of suberic acid), allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.[3]

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel.[1]

  • Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated NaHCO₃ solution (2-3x, until CO₂ evolution ceases) to neutralize the acid catalyst and any unreacted suberic acid.[1][2]

    • Saturated brine solution (1x) to remove residual water and break any emulsions.[1][2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude diethyl suberate.[3]

  • If necessary, purify the crude product by vacuum distillation to yield the final, high-purity product.[1][3]

Protocol 2: Synthesis of Dimethyl Suberate Using a Heterogeneous Catalyst

This protocol uses a solid acid catalyst, which simplifies the workup procedure.

Materials:

  • Suberic acid (1.0 eq)

  • Anhydrous methanol (excess, used as both reactant and solvent)

  • Amberlyst-15 resin (10-20% by weight of suberic acid)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine suberic acid, a large excess of methanol, and Amberlyst-15 resin.[3]

  • Attach a reflux condenser and heat the mixture to reflux (~65°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst.[3]

  • Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The resin can be washed with fresh methanol, dried, and potentially reused.[3]

  • Remove the bulk of the methanol from the filtrate via rotary evaporation.[1]

  • Dissolve the remaining residue in dichloromethane and transfer it to a separatory funnel.[3]

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude dimethyl suberate.[1]

  • Further purification can be achieved by vacuum distillation.[1][3]

Section 4: Data & Visualizations

Data Presentation

Table 1: Typical Reaction Conditions for Suberic Acid Esterification

ParameterDimethyl SuberateDiethyl SuberateDi(n-butyl) Suberate
Alcohol MethanolEthanoln-Butanol
Molar Ratio (Acid:Alcohol) 1:10 to 1:20 (Methanol as solvent)[1]1:10 to 1:20 (Ethanol as solvent)[1]1:3 to 1:5 (with Toluene)[1]
Catalyst Conc. H₂SO₄ (1-5 mol%) or Amberlyst-15[1][3]Conc. H₂SO₄ (1-5 mol%)[1]p-Toluenesulfonic acid (5 mol%)[1]
Solvent Methanol (excess)Ethanol (excess)Toluene (for azeotropic water removal)[1]
Temperature Reflux (~65 °C)[1]Reflux (~78 °C)[1]Reflux (~111 °C)[1]
Reaction Time 4 - 12 hours[1]6 - 18 hours[1]12 - 24 hours[1]
Workup Neutralization with NaHCO₃, extraction[1]Neutralization with NaHCO₃, extraction[1]Neutralization with NaHCO₃, extraction[1]
Experimental & Logical Workflows

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Combine Suberic Acid, Excess Alcohol, & Catalyst B Heat to Reflux A->B C Monitor Progress (TLC / GC) B->C D Cool to RT & Remove Excess Alcohol C->D Reaction Complete E Dissolve in Organic Solvent D->E F Wash with NaHCO3 & Brine E->F G Dry Organic Layer F->G H Filter & Concentrate in vacuo G->H I Purified Diester H->I If sufficiently pure J Optional: Vacuum Distillation H->J J->I

Caption: General experimental workflow for Fischer esterification of suberic acid.

G cluster_yield Yield Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_mono Solutions for Monoester cluster_isolation Isolation Issues cluster_solutions_iso Solutions for Isolation Start Experiment Outcome LowYield Low or No Yield? Start->LowYield Monoester Monoester is Main Product? Start->Monoester Emulsion Emulsion During Workup? Start->Emulsion Sol_Catalyst Use Fresh/More Catalyst LowYield->Sol_Catalyst Check Catalyst Sol_Equilibrium Use Excess Alcohol & Remove Water LowYield->Sol_Equilibrium Check Equilibrium Sol_TimeTemp Increase Time/Temp LowYield->Sol_TimeTemp Check Conditions Sol_Alcohol Increase Alcohol Ratio Monoester->Sol_Alcohol Check Stoichiometry Sol_Time Increase Reaction Time Monoester->Sol_Time Check Reaction Time Sol_Brine Add Saturated Brine Emulsion->Sol_Brine

Caption: Troubleshooting logic for common issues in suberic acid esterification.

Section 5: References

  • Technical Support Center: Refining Reaction Conditions for Suberic Acid Esterification. (2025). Benchchem.

  • . (2025). Benchchem.

  • Application Notes and Protocols for the Esterification of Suberic Acid with Ethanol. (2025). Benchchem.

  • Application Notes and Protocols for the Esterification of Suberic Acid. (2025). Benchchem.

  • Minimizing side reactions during diethyl suberate synthesis. (2025). Benchchem.

  • Optimization of Esterification of Dicarboxylic Acids and 2-Ethyl-1-hexanol. (2017). AIP Publishing.

  • Fischer Esterification. University of Colorado Boulder.

  • The research progress on the esterification reaction of dicarboxylic acids. (n.d.). ResearchGate.

  • Fischer Esterification-Typical Procedures. (2024). OperaChem.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

  • NMR on-line monitoring of esterification catalyzed by cutinase. (n.d.). PubMed.

  • Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. (2006). ResearchGate.

  • On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. (2000). ResearchGate.

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed.

Sources

Technical Support Center: Isolation of Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the isolation and purification of dicarboxylic acid monoesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these valuable bifunctional molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to the Challenge

Dicarboxylic acid monoesters are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers.[1] Their utility stems from the presence of two distinct functional groups: a reactive ester and a carboxylic acid. However, the synthesis of these molecules often leads to a mixture containing the desired monoester, the corresponding diester, and unreacted dicarboxylic acid. The separation of this ternary mixture is the primary challenge in obtaining pure dicarboxylic acid monoesters.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the isolation of dicarboxylic acid monoesters in a question-and-answer format.

Problem 1: My reaction mixture contains significant amounts of diester and unreacted diacid. How can I selectively isolate the monoester?

Root Cause Analysis: The simultaneous formation of mono- and diesters is a common outcome in esterification reactions of dicarboxylic acids due to the similar reactivity of both carboxyl groups. The challenge is compounded by the presence of the starting diacid, which can co-precipitate or be difficult to separate based on polarity alone.

Solution Strategies:

1. Selective Liquid-Liquid Extraction: This is often the first and most effective method to try. It leverages the acidic nature of the monoester and the diacid.

  • Principle: The carboxylic acid moiety of the monoester and both carboxylic acid groups of the diacid can be deprotonated by a weak base, such as sodium bicarbonate (NaHCO₃), to form water-soluble carboxylate salts. The diester, lacking an acidic proton, will remain in the organic phase.[1]

  • Step-by-Step Protocol:

    • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate. The monoester and diacid will move to the aqueous layer as their sodium salts, while the diester remains in the organic layer.

    • Separate the aqueous layer.

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) in an ice bath to a pH of 1-2. This will protonate the carboxylate salts, causing the monoester and diacid to precipitate or be extractable back into an organic solvent.[3]

    • Extract the acidified aqueous layer with fresh organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain a mixture of the monoester and diacid, now free of the diester.

2. Chromatographic Separation: If extraction is not sufficient, column chromatography can be employed.

  • Principle: The difference in polarity between the monoester, diester, and diacid allows for their separation on a stationary phase like silica gel. The less polar diester will elute first, followed by the more polar monoester, and finally the highly polar diacid.

  • Expert Tip: Running a small-scale separation on a Thin Layer Chromatography (TLC) plate first is crucial to determine the optimal solvent system for your column chromatography. A good solvent system will show clear separation between the spots corresponding to the three components.

Workflow for Monoester Isolation:

workflow start Crude Reaction Mixture (Monoester, Diester, Diacid) extraction Liquid-Liquid Extraction with aq. NaHCO3 start->extraction organic_phase Organic Phase: Diester extraction->organic_phase Separation aqueous_phase Aqueous Phase: Monoester & Diacid Salts extraction->aqueous_phase acidification Acidification (e.g., HCl) aqueous_phase->acidification mono_diacid_mix Mixture of Monoester & Diacid acidification->mono_diacid_mix chromatography Column Chromatography mono_diacid_mix->chromatography pure_monoester Pure Monoester chromatography->pure_monoester Fraction Collection diacid Diacid chromatography->diacid

Caption: Workflow for the separation of dicarboxylic acid monoester.

Problem 2: I'm still having trouble separating the monoester from the unreacted diacid.

Root Cause Analysis: Monoesters and their parent dicarboxylic acids can have very similar polarities, especially for shorter-chain dicarboxylic acids. This makes their separation by chromatography challenging.

Solution Strategies:

1. Crystallization: This technique can be highly effective if there is a significant difference in the solubility of the monoester and the diacid in a particular solvent system.[4][5]

  • Step-by-Step Protocol:

    • Dissolve the mixture of monoester and diacid in a minimal amount of a suitable hot solvent.

    • Slowly cool the solution to allow for the selective crystallization of the less soluble component.

    • Collect the crystals by filtration.

    • Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., NMR, HPLC, or GC) to determine the efficiency of the separation.[6][7]

2. Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on their charge.

  • Principle: At a specific pH, the diacid will have a greater negative charge (two carboxylate groups) than the monoester (one carboxylate group). This difference in charge can be exploited for separation on an anion-exchange column.[8]

Problem 3: My yields of the monoester are consistently low due to diester formation. How can I improve the selectivity of my reaction?

Root Cause Analysis: The formation of the diester is often a kinetic and thermodynamic inevitability in standard esterification reactions. To favor monoester formation, the reaction conditions need to be carefully controlled.

Solution Strategies:

1. Use of Protecting Groups: This is a classic and highly effective strategy in organic synthesis.

  • Principle: One of the carboxylic acid groups is selectively protected before the esterification reaction. After the other carboxyl group is esterified, the protecting group is removed to yield the monoester.[9][10][11] Common protecting groups for carboxylic acids include benzyl esters (removable by hydrogenolysis) and tert-butyl esters (removable by acid).[10]

2. Stoichiometric Control and Reaction Conditions:

  • Expert Insight: While simply using a 1:1 ratio of diacid to alcohol might seem intuitive, it often still results in a mixture. A more sophisticated approach involves modifying the reaction environment. For instance, the use of lithium chloride (LiCl) has been shown to enhance monoester selectivity by interacting with one of the carboxylic acid groups, effectively "shielding" it from reaction.[12][13]

3. Enzymatic Hydrolysis: If you have synthesized the diester, you can selectively hydrolyze one of the ester groups using an enzyme.

  • Principle: Lipases are enzymes that can catalyze the hydrolysis of esters. Under controlled conditions, it's possible to achieve selective monohydrolysis of a symmetric diester to the monoester.[14][15] This method is particularly advantageous for its high selectivity and mild reaction conditions.

Decision Tree for Improving Monoester Yield:

yield_improvement start Low Monoester Yield (High Diester Formation) q1 Is selective protection of one carboxyl group feasible? start->q1 protecting_group Use a Protecting Group Strategy q1->protecting_group Yes q2 Can reaction conditions be modified? q1->q2 No end Improved Monoester Yield protecting_group->end modify_conditions Optimize Stoichiometry and Additives (e.g., LiCl) q2->modify_conditions Yes q3 Is enzymatic hydrolysis of the diester an option? q2->q3 No modify_conditions->end enzymatic_hydrolysis Perform Selective Enzymatic Monohydrolysis of the Diester q3->enzymatic_hydrolysis Yes enzymatic_hydrolysis->end

Caption: Decision tree for improving monoester yield.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my separation?

A1: High-Performance Liquid Chromatography (HPLC) is an excellent analytical technique for monitoring the separation of dicarboxylic acid monoesters, diesters, and diacids.[16] It allows for the quantification of each component in your fractions. Gas Chromatography (GC) can also be used, often after derivatization to make the acidic components more volatile.[6] For qualitative analysis during column chromatography, Thin Layer Chromatography (TLC) is indispensable.

Q2: Can I use distillation to purify my dicarboxylic acid monoester?

A2: Distillation can be a viable method, particularly for separating the monoester from the less volatile diacid.[17][18] However, this is typically only effective if the monoester is thermally stable and has a significantly lower boiling point than the diacid. Vacuum distillation is often required to prevent decomposition at high temperatures.

Q3: Are there any specific safety precautions I should take?

A3: Standard laboratory safety practices should always be followed. When working with strong acids and bases for extractions, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform these procedures in a well-ventilated fume hood. Diazomethane, sometimes used for esterification, is highly toxic and explosive and requires specialized handling procedures.[19]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your isolated dicarboxylic acid monoester.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information.[7][20]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[21]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of both the ester and carboxylic acid functional groups.

  • HPLC or GC: To determine the purity of the final product.[6]

  • Melting Point Analysis: A sharp melting point is a good indicator of purity for solid compounds.

Quantitative Data Summary Example:

MethodMonoester Yield (%)Diester Byproduct (%)Diacid Remaining (%)Reference
Standard Esterification40-6020-3010-20[22]
LiCl-mediated Esterificationup to 98<2-[13]
Enzymatic MonohydrolysisHigh--[15]

References

  • Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters. (2017). Scirp.org. [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. [Link]

  • HPLC separation profile of standards of mono and dicarboxylic acid... ResearchGate. [Link]

  • Method of preparing monoesters.
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]

  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [Link]

  • Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters.
  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Protecting group. Wikipedia. [Link]

  • Mono ester of dicarboxylic acid and process thereof.
  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal. [Link]

  • Process for preparation of dicarboxylic acid monoesters.
  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. [Link]

  • Process for crystallization of dicarboxylic acids.
  • Method of purifying a dicarboxylic acid.
  • Separation and Purification of 1,18-Octadecenedioic acid. Fraunhofer-Publica. [Link]

  • Extraction of mono- and dicarboxylic acids from a curative water. LUMITOS AG. [Link]

  • PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. WIPO Patentscope. [Link]

  • Process for the separation of mono- and di-carboxylic acid compounds.
  • Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. [Link]

  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters. ACS Publications. [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PMC - NIH. [Link]

  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. ResearchGate. [Link]

  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. ResearchGate. [Link]

  • Process for separation and purification of a dicarboxylic acid containing mixture. PubChem. [Link]

  • Preparation of di:carboxylic acid di:ester(s).
  • Crystallization of Adipic Acid. GEA. [Link]

  • Process for the separation of dicarboxylic acids
  • Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake. PMC - PubMed Central. [Link]

  • Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. Unibo. [Link]

  • Purification and separation of dicarboxylic acids.
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. RSC Publishing. [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Ethyl Hydrogen Suberate During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl hydrogen suberate and facing challenges with product stability during the workup phase. Our goal is to provide in-depth, field-proven insights and actionable protocols to maximize your yield and purity by preventing unwanted hydrolysis.

This compound is a valuable bifunctional molecule, featuring both an ester and a carboxylic acid functional group.[1] This unique structure, however, presents a significant challenge: the ester moiety is susceptible to hydrolysis, particularly during the aqueous workup required to remove catalysts and byproducts. This guide will explain the underlying causes of this hydrolysis and provide a robust framework for its prevention.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section addresses common problems encountered during the workup of this compound.

Q1: My final yield is significantly lower than expected, and my analytical data (TLC, NMR) shows the presence of suberic acid. What is the most likely cause?

A1: The reappearance of your starting dicarboxylic acid is a classic sign of unintended ester hydrolysis during the workup.[2] this compound is breaking down into suberic acid and ethanol. This is most often caused by exposure to harsh conditions, specifically the presence of strong acids or bases in an aqueous environment, especially at elevated temperatures.[2][3]

Q2: I used sodium hydroxide (NaOH) to neutralize the sulfuric acid catalyst from my esterification reaction, but my yield was extremely low. Why did this happen?

A2: Using a strong base like sodium hydroxide is the most common cause of catastrophic yield loss in this specific workup. The hydroxide ion (OH⁻) is a potent nucleophile that rapidly attacks the ester's carbonyl carbon, leading to irreversible hydrolysis in a process known as saponification. While you intended to neutralize the acid catalyst, you simultaneously destroyed your product.

The core principle is to neutralize the strong acid catalyst without promoting saponification of the delicate ester group. This requires the use of a mild, non-nucleophilic base.

Q3: What are the most critical factors to control during the aqueous workup to prevent hydrolysis?

A3: The rate of hydrolysis is primarily influenced by three factors: pH, Temperature, and Contact Time .[2]

  • pH: Both strongly acidic (pH < 3) and strongly basic (pH > 9) conditions will catalyze hydrolysis. The goal is to gently neutralize the reaction mixture to a near-neutral pH (6-8).

  • Temperature: Reaction rates, including hydrolysis, increase with temperature. Performing the entire aqueous workup at a reduced temperature is one of the most effective strategies for preserving your product.

  • Contact Time: The longer your organic product is in contact with an aqueous phase, the greater the opportunity for hydrolysis to occur.[2] Workup procedures should be performed efficiently and without unnecessary delays.

Q4: I notice emulsions forming during my extractions, which slows down the entire process. Does this increase the risk of hydrolysis?

A4: Yes, significantly. Emulsions increase the interfacial surface area between the organic and aqueous layers and dramatically prolong the contact time, creating ideal conditions for hydrolysis. Emulsions are often caused by residual acidic or basic components acting as surfactants. Proper neutralization and the use of a brine wash are key to preventing them.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a saturated sodium bicarbonate (NaHCO₃) solution for neutralization?

A1: Sodium bicarbonate is a weak base, making it ideal for neutralizing strong acid catalysts like H₂SO₄ without being basic enough to significantly hydrolyze the ester.[4][5][6] The reaction produces carbon dioxide gas, which is a useful visual indicator that the acid is being consumed.[2] The washing should be continued until this gas evolution ceases.

Q2: Why is a brine wash (saturated aqueous NaCl) recommended as the final washing step?

A2: A brine wash is a critical step for two reasons.[2][4] First, it helps to break up any emulsions that may have formed. Second, and more importantly, it reduces the solubility of your organic product in the aqueous phase and helps to remove the bulk of dissolved water from the organic layer before the final drying step. This pre-drying step makes the subsequent use of an anhydrous drying agent more efficient.

Q3: Which anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) is best, and how do I know I've added enough?

A3: Both anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are effective.[2] MgSO₄ is faster and has a higher capacity for water, but it is slightly acidic and can sometimes retain product. Na₂SO₄ is neutral and less expensive, making it a very common choice. You have added enough drying agent when newly added particles no longer clump together at the bottom of the flask and swirl freely, resembling a "snow globe" effect.[2] This indicates that all trace water has been absorbed.

Visual Guides and Data
Mechanism of Hydrolysis

The diagram below illustrates the fundamental reaction you are trying to prevent during the workup.

Hydrolysis Product This compound (Desired Product) Reactants Suberic Acid + Ethanol (Hydrolysis Products) Product->Reactants Conditions H₂O (H⁺ or OH⁻ catalyst) Conditions->Product

Caption: Base- or acid-catalyzed hydrolysis of the ester.

Optimized Workup Workflow

This workflow is designed to minimize temperature, contact time, and exposure to harsh pH conditions.

Workflow A 1. Cool Reaction Mixture (0-5 °C Ice Bath) B 2. Quench Slowly (Pour into cold H₂O) A->B C 3. Extract with Solvent (e.g., Ethyl Acetate) B->C D 4. Wash with Cold NaHCO₃ (sat.) (Repeat until CO₂ evolution stops) C->D E 5. Wash with Cold Brine (sat. NaCl) (Breaks emulsions, removes H₂O) D->E F 6. Dry Organic Layer (Anhydrous Na₂SO₄) E->F G 7. Isolate Product (Filter and evaporate solvent) F->G

Sources

Technical Support Center: Identifying Impurities in Commercial Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our valued research and development partners, with expert insights and practical, step-by-step protocols for identifying potential impurities in commercial batches of ethyl hydrogen suberate. The purity of this mono-ester is critical for its application in polymer chemistry, plasticizer development, and as a key intermediate in pharmaceutical synthesis. Compromised purity can lead to inconsistent reaction kinetics, undesirable side products, and challenges in meeting stringent regulatory standards.

This document moves beyond simple checklists, offering a logical framework for troubleshooting based on the compound's synthesis and chemical nature. We will explore the "why" behind our analytical choices to empower you to adapt these methods to your specific laboratory context.

Frequently Asked Questions (FAQs): Initial Purity Assessment

This section addresses the most common initial questions when assessing a new or existing batch of this compound.

Q1: What are the most common impurities I should expect in my commercial this compound?

A1: The impurity profile of this compound is primarily dictated by its synthesis, which is typically a Fischer esterification of suberic acid with ethanol. Therefore, the most probable impurities are unreacted starting materials, over-esterification by-products, and side-reaction products.

Table 1: Common Potential Impurities in this compound

Impurity Name Chemical Formula Molecular Wt. ( g/mol ) Typical Source
Suberic Acid C₈H₁₄O₄ 174.19 Unreacted starting material.[1][2]
Diethyl Suberate C₁₂H₂₂O₄ 230.30 Over-esterification of suberic acid.[3][4]
Ethanol C₂H₅OH 46.07 Unreacted starting material; residual solvent.
Diethyl Ether C₄H₁₀O 74.12 Acid-catalyzed dehydration of ethanol at elevated temperatures.[3]
Water H₂O 18.02 Present in reagents or formed during esterification.

| Residual Solvents | Varies | Varies | Solvents used during reaction work-up or purification (e.g., Toluene, Ethyl Acetate).[3][5] |

Q2: I see an unexpected peak in my ¹H NMR spectrum. How can I begin to identify it?

A2: An unexpected Nuclear Magnetic Resonance (NMR) signal requires a systematic approach. First, rule out common contaminants before investigating synthesis-related impurities.

  • Check for Common Solvents: Cross-reference the chemical shift of the unknown peak with tables of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).[6] These are frequent sources of contamination.

  • Look for Synthesis-Related Signatures: Compare your spectrum to the expected signals for this compound and its primary impurities. The presence or absence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm in DMSO-d₆) is a key diagnostic marker.[7] The high symmetry of diethyl suberate results in a simpler spectrum compared to the mono-ester.

Table 2: Comparative Spectroscopic Data for this compound and Key Impurities

Compound Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm) Key FT-IR Bands (cm⁻¹) Molecular Ion (m/z)
This compound ~4.12 (q, 2H, -OCH₂CH₃), ~2.35 (m, 4H, α-CH₂), ~1.25 (t, 3H, -OCH₂CH₃), COOH proton (variable, broad) ~179 (COOH), ~174 (Ester C=O), ~60 (-OCH₂), ~34 (α-C to COOH), ~29, ~25 (Alkyl chain), ~14 (-CH₃) 2500-3300 (Broad, O-H), ~1735 (Ester C=O), ~1710 (Acid C=O) 202.12
Suberic Acid ~2.35 (m, 4H, α-CH₂), ~1.65 (m, 4H), ~1.35 (m, 4H), COOH protons (variable, broad)[1] ~180 (COOH), ~34 (α-C), ~29, ~25 (Alkyl chain) 2500-3300 (Very Broad, O-H), ~1700 (C=O, H-bonded dimer)[8][9] 174.09

| Diethyl Suberate | ~4.12 (q, 4H, -OCH₂CH₃), ~2.28 (t, 4H, α-CH₂), ~1.63 (m, 4H), ~1.32 (m, 4H), ~1.25 (t, 6H, -OCH₂CH₃)[7] | ~174 (C=O), ~60 (-OCH₂), ~34 (α-C), ~29, ~25 (Alkyl chain), ~14 (-CH₃) | ~2930 (C-H), ~1735 (Strong, C=O), ~1170 (C-O)[7] | 230.15 |

Q3: My FT-IR spectrum shows a very broad peak centered around 3000 cm⁻¹. What does this indicate?

A3: A prominent, broad absorption band in the 2500-3300 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8] If this peak is present in your sample of this compound, it strongly suggests the presence of an unreacted carboxylic acid group. While the target molecule itself contains a carboxylic acid, an unusually intense or broad signal may indicate an excess of the starting material, suberic acid . The definitive test is to compare the C=O stretching region; suberic acid typically shows a C=O stretch around 1700 cm⁻¹, whereas the ester C=O in this compound appears at a higher wavenumber, around 1735-1740 cm⁻¹.[7][10]

Q4: How do I choose between HPLC and GC-MS for my impurity analysis?

A4: The choice depends on the properties of the suspected impurities. These techniques are complementary and provide different, yet equally valuable, information.

  • Use High-Performance Liquid Chromatography (HPLC) for non-volatile and thermally sensitive compounds. It is the superior method for analyzing the acidic components—suberic acid and this compound—as it can separate them with excellent peak shape without requiring derivatization.[11]

  • Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable impurities. It excels at identifying and quantifying residual solvents (e.g., ethanol, diethyl ether, toluene).[12][13] While diethyl suberate is amenable to GC-MS, the acidic compounds often exhibit poor chromatographic behavior (e.g., broad, tailing peaks) unless they are derivatized into more volatile esters (e.g., methyl or silyl esters).[14]

Troubleshooting Guides & In-Depth Protocols

When routine checks suggest the presence of unknown impurities, a more rigorous, structured approach is necessary.

Workflow for General Impurity Identification

This workflow provides a logical decision tree for identifying an unknown impurity, starting with the most common and accessible techniques.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Hypothesis cluster_2 Phase 3: Confirmatory Analysis Start Commercial Ethyl Hydrogen Suberate Sample FTIR Run FT-IR Spectrum Start->FTIR NMR Run ¹H NMR Spectrum Start->NMR FTIR_Check Broad O-H band (2500-3300 cm⁻¹)? FTIR->FTIR_Check NMR_Check Check against solvent tables & known impurity spectra. NMR->NMR_Check Hypothesis Formulate Hypothesis: - Suberic Acid? - Diethyl Suberate? - Residual Solvent? FTIR_Check->Hypothesis Yes NMR_Check->Hypothesis Choose_Method Select Chromatographic Method Hypothesis->Choose_Method HPLC HPLC-UV/MS (Protocol 1) Choose_Method->HPLC Acidic/Non-Volatile Impurity Suspected GCMS Headspace GC-MS (Protocol 2) Choose_Method->GCMS Volatile/Solvent Impurity Suspected Confirm Confirm Identity & Quantify using Reference Standard HPLC->Confirm GCMS->Confirm

Caption: Workflow for systematic impurity identification.

Protocol 1: HPLC-UV Screening for Acidic and Non-Volatile Impurities

This protocol is optimized for the separation of suberic acid, this compound, and diethyl suberate. The acidic mobile phase ensures that the carboxylic acid groups remain protonated, leading to sharp, symmetrical peaks on a reverse-phase column.[15]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    18.0 95
    18.1 30

    | 22.0 | 30 |

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: Suberic Acid (most polar) will elute first, followed by this compound, and finally Diethyl Suberate (least polar).

Protocol 2: Headspace GC-MS for Volatile Impurities

This method is ideal for detecting residual solvents like ethanol and side-products like diethyl ether without injecting the non-volatile components of the sample onto the GC column.

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • GC Column: DB-624 or equivalent phase suitable for solvent analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling solvent such as DMSO or N,N-Dimethylformamide (DMF). Crimp the vial securely.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 minutes

  • GC Parameters:

    • Injector Temperature: 220 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 35-350.

    • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify using a standard addition or external standard method.

Protocol 3: Definitive Structural Elucidation using NMR Spectroscopy

When chromatography suggests an entirely unexpected impurity, 2D NMR is the gold standard for unequivocal structure determination.[16][17]

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (CDCl₃ is a good starting point, but DMSO-d₆ is better for observing exchangeable protons like -OH and -COOH).

  • Recommended Experiments:

    • ¹H NMR: Provides information on the proton environment, multiplicity (neighboring protons), and integration (proton count).

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., C=O, -OCH₂-, -CH₃).

    • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled (i.e., are on adjacent carbons). This is crucial for mapping out alkyl chains.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the carbon atom it is directly attached to. This helps in assigning carbon signals definitively.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are 2-3 bonds away. This is exceptionally powerful for connecting molecular fragments, such as linking the ethyl group protons to the ester carbonyl carbon.

Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peak Observed in HPLC-UV Check_Blank Inject a solvent blank. Is the peak still present? Start->Check_Blank Yes_Blank Source is system/solvent. Clean system, use fresh solvent. Check_Blank->Yes_Blank Yes No_Blank Peak is from the sample. Check_Blank->No_Blank No Prep_LCMS Re-run analysis using HPLC-MS No_Blank->Prep_LCMS Get_MW Obtain Molecular Weight from Mass Spectrum Prep_LCMS->Get_MW Compare_MW Does MW match known impurities (Table 1)? Get_MW->Compare_MW Yes_Match Tentative ID made. Confirm with reference standard. Compare_MW->Yes_Match Yes No_Match Unknown Impurity Compare_MW->No_Match No Isolate Isolate impurity using preparative HPLC No_Match->Isolate NMR_Elucidate Perform structural elucidation using NMR (Protocol 3) Isolate->NMR_Elucidate Final_ID Structure Identified NMR_Elucidate->Final_ID

Caption: Decision-making process for unexpected HPLC results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10457, Suberic acid. [Link]

  • Wikipedia (2023). Suberic acid. [Link]

  • TGSC Information System (2024). Diethyl suberate. [Link]

  • National Institute of Standards and Technology (2024). Diethyl suberate in NIST WebBook. [Link]

  • ResearchGate (2020). How to separate a mixture of organic acids by HPLC? [Link]

  • SIELC Technologies (2024). HPLC Separation of Organic Acids. [Link]

  • Taylor & Francis Online (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]

  • Agilent Technologies (2020). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • ResearchGate (2024). FTIR spectra of 1,8-octanediol, suberic acid, and poly(octamethylene suberate). [Link]

  • Veeprho (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • SpectraBase (2024). Suberic acid Spectrum. [Link]

  • CONICET (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • AMSbiopharma (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate (2018). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic acid methyl ester) and ester 3 (palmitic acid methyl ester). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84204, this compound. [Link]

  • PubMed (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. [Link]

  • Universal Journal of Pharmaceutical Research (2025). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. [Link]

  • ACS Publications (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Greenfield Global (2024). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. [Link]

Sources

Technical Support Center: Thermal Degradation of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl hydrogen suberate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of this compound. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of your experiments.

Introduction

This compound (monoethyl suberate) is a versatile bifunctional molecule with a terminal carboxylic acid and an ethyl ester.[1] Its utility in the synthesis of polymers, plasticizers, and pharmaceutical intermediates is significant. However, like many organic molecules, it is susceptible to degradation under thermal stress. Understanding these degradation pathways is critical for controlling reaction outcomes, ensuring product purity, and interpreting analytical data. This guide is structured to address common challenges and questions that arise during the thermal processing of this compound.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary thermal degradation products I should expect from this compound?

When subjected to thermal stress, particularly in the absence of a solvent or catalyst, this compound is expected to primarily undergo a unimolecular elimination reaction. This type of reaction, known as an ester pyrolysis or an Ei (elimination, intramolecular) mechanism, involves the formation of a cyclic transition state.[2] The result is the cleavage of the C-O bond of the ethyl group, leading to the formation of suberic acid and ethylene .[3]

This pathway is common for esters that possess a hydrogen atom on the carbon atom beta to the ester's oxygen. The ethyl group in this compound provides these necessary beta-hydrogens.

FAQ 2: At what temperature does the degradation of this compound typically begin?

The onset of thermal decomposition for esters can vary widely depending on the specific structure and experimental conditions (e.g., heating rate, atmosphere). While specific thermogravimetric data for pure this compound is not extensively published, studies on similar aliphatic esters and their polymers can provide a general indication. For many aliphatic polyesters, significant thermal degradation, as measured by thermogravimetric analysis (TGA), can begin in the range of 200-300°C.[4] It is crucial to perform a TGA experiment on your specific sample to determine the precise onset temperature of decomposition (often reported as Td5, the temperature at which 5% weight loss occurs).

FAQ 3: Can other degradation pathways occur besides the formation of suberic acid and ethylene?

Yes, especially at higher temperatures or under different atmospheric conditions. Once suberic acid is formed, it can undergo further degradation. Dicarboxylic acids with sufficient chain length, like suberic acid, can undergo intramolecular cyclization and decarboxylation when heated.[5] For instance, hexanedioic acid, which is structurally similar to suberic acid, cyclizes to form cyclopentanone upon heating.[5] Therefore, you might observe the formation of cycloheptanone and carbon dioxide as secondary degradation products.

At very high temperatures (above 400°C), more complex, non-specific fragmentation can occur, leading to a mixture of smaller molecules such as carbon monoxide, water, and various hydrocarbons.[6]

FAQ 4: How does the presence of water or acidic/basic impurities affect thermal degradation?

The presence of even trace amounts of water, acid, or base can introduce alternative degradation pathways:

  • Hydrolysis: Water can lead to the hydrolysis of the ester bond, a reaction that is accelerated by heat and catalyzed by both acids and bases. This would yield suberic acid and ethanol , as opposed to ethylene from pyrolysis.[7]

  • Catalyzed Decarboxylation: Basic impurities, such as residual salts, can promote saponification followed by decarboxylation, potentially altering the product distribution.[4]

It is therefore critical to use pure, dry this compound and inert reaction vessels to isolate the effects of thermal stress.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Peaks in GC-MS or LC-MS Analysis 1. Secondary Degradation: The primary product, suberic acid, may be degrading further. 2. Hydrolysis: Trace water in the sample or reaction system. 3. Oxidative Degradation: Presence of oxygen in the reaction atmosphere.1. Analyze at a Lower Temperature: If possible, conduct your thermal process at a lower temperature to minimize secondary reactions. 2. Use TGA to Identify Temperature Regimes: Perform a TGA-MS or TGA-FTIR analysis to identify the temperatures at which different gaseous products evolve.[8] This can help you correlate specific peaks with degradation steps. 3. Ensure Anhydrous and Inert Conditions: Dry your sample and solvents thoroughly. Purge your reaction vessel with an inert gas (e.g., nitrogen or argon) before heating.
Lower than Expected Yield of Desired Product 1. Significant Degradation: The reaction temperature may be too high, leading to excessive decomposition of the starting material. 2. Evaporation of Starting Material: this compound may have a significant vapor pressure at the reaction temperature.1. Determine Decomposition Onset: Use TGA to find the temperature at which mass loss begins. Keep your reaction temperature safely below this point. 2. Use a Sealed Reaction Vessel: If the reaction allows, use a sealed vessel to prevent the loss of volatile components. Be mindful of pressure buildup.
Inconsistent Results Between Batches 1. Variable Purity: Different batches of this compound may contain varying levels of impurities (e.g., residual starting materials from synthesis, water). 2. Inconsistent Heating: Variations in heating rates or temperature profiles can affect the extent and pathways of degradation.1. Characterize Starting Material: Confirm the purity of each batch of this compound using techniques like NMR, GC-MS, and Karl Fischer titration for water content. 2. Standardize Thermal Protocol: Use a programmable temperature controller to ensure consistent heating rates and final temperatures for all experiments.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-MS)

This protocol is essential for determining the thermal stability of this compound and identifying its gaseous degradation products.

Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products as a function of temperature.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).[9]

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a clean TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Purge the TGA furnace and MS interface with a high-purity inert gas (e.g., helium or argon) at a flow rate of 50-100 mL/min to remove air and moisture.

    • Set the MS to scan a mass range of m/z 10-200 to detect potential products.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature (TGA curve). Determine the onset of decomposition (Td5).

    • Plot the first derivative of the mass loss (DTG curve) to identify the temperatures of maximum degradation rates.

    • Analyze the MS data by plotting the ion currents for specific m/z values corresponding to expected products (e.g., m/z 28 for ethylene, m/z 44 for CO2) as a function of temperature. Correlate the evolution of these gases with the mass loss steps in the TGA curve.[10]

Visualizations

.dot

G cluster_primary Primary Degradation Pathway (Ei Elimination) cluster_secondary Secondary Degradation Pathway EHS This compound TS Cyclic Transition State EHS->TS Heat (Pyrolysis) SA Suberic Acid TS->SA Eth Ethylene TS->Eth SA2 Suberic Acid Cyc Cycloheptanone SA2->Cyc Higher Heat (Decarboxylation & Cyclization) CO2 Carbon Dioxide SA2->CO2 Higher Heat (Decarboxylation & Cyclization)

Caption: Primary and secondary thermal degradation pathways of this compound.

.dot

G cluster_workflow TGA-MS Experimental Workflow cluster_data Data Output Sample This compound (5-10 mg in crucible) TGA TGA Instrument (Heat 30-600°C @ 10°C/min inert atmosphere) Sample->TGA Transfer Heated Transfer Line TGA->Transfer Evolved Gases TGA_Curve Mass Loss vs. Temp (TGA) TGA->TGA_Curve MS Mass Spectrometer (Scan m/z 10-200) Transfer->MS MS_Data Ion Current vs. Temp MS->MS_Data DTG_Curve Deriv. Mass Loss vs. Temp (DTG) TGA_Curve->DTG_Curve

Caption: Workflow for TGA-MS analysis of thermal degradation.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Thermal Stability of Suberic Acid-Based Polymers.
  • ResearchGate. (n.d.). Chapter 19 Pyrolysis of Various Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester pyrolysis. Retrieved from [Link]

  • Benchchem. (n.d.). This compound chemical structure and properties.
  • PubMed Central. (2016, October 21). Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.11: Dicarboxylic Acids. Retrieved from [Link]

  • JoVE. (2018, October 29). Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases. Retrieved from [Link]

  • FKIT. (n.d.). Introductory Handbook Volume 5 Evolved Gas Analysis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Thermogravimetry-evolved gas analysis–mass spectrometry system for materials research. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Selective Monoesterification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for selective monoesterification of dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and experimental design. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve high selectivity and yield in your reactions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst selection for the selective monoesterification of dicarboxylic acids.

Q1: What are the main challenges in achieving selective monoesterification of a symmetrical dicarboxylic acid?

The primary challenge is controlling the reaction to favor the formation of the monoester over the diester. Since both carboxylic acid groups are reactive, the reaction can easily proceed to esterify both ends, leading to a mixture of monoester, diester, and unreacted dicarboxylic acid, which can be difficult to separate. Achieving high selectivity often requires careful selection of the catalyst and optimization of reaction conditions.

Q2: What are the common types of catalysts used for selective monoesterification?

There are several classes of catalysts, each with its own advantages and disadvantages:

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used. They are highly active but can be corrosive and difficult to separate from the reaction mixture, often requiring complex work-up procedures.

  • Heterogeneous Solid Acid Catalysts: These include ion-exchange resins, zeolites, and metal oxides like alumina. Their primary advantage is ease of separation and potential for recyclability. The selectivity can be influenced by the catalyst's acidic and basic properties.

  • Enzymatic Catalysts (Lipases): Enzymes like Candida antarctica lipase B (Novozym 435) can offer high selectivity under mild reaction conditions. However, their substrate scope can be limited, and they may not be suitable for all dicarboxylic acids.

  • Organometallic and Metal Salt Catalysts: Various metal-based catalysts, including those based on rhodium, cobalt, and zinc, have been employed. Additives like Lithium Chloride (LiCl) have also been shown to significantly enhance monoester selectivity for long-chain dicarboxylic acids.

Q3: How does the choice between a homogeneous and a heterogeneous catalyst impact the reaction?

The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and process considerations.

  • Homogeneous catalysts are in the same phase as the reactants, allowing for excellent contact and often higher reaction rates under mild conditions. However, their removal from the product stream can be challenging and may lead to product contamination.

  • Heterogeneous catalysts exist in a different phase, which simplifies their separation from the reaction mixture through filtration. This makes them highly reusable and suitable for continuous flow processes. However, they may exhibit lower activity compared to their homogeneous counterparts and can be prone to deactivation.

Q4: Can the structure of the dicarboxylic acid and the alcohol influence catalyst selection?

Absolutely. The chain length and structure of both the dicarboxylic acid and the alcohol play a crucial role. For instance, some enzymatic catalysts show a preference for dicarboxylic acids with a specific chain length. Similarly, the steric hindrance of the alcohol can affect the reaction rate and selectivity. For example, using bulkier alcohols can sometimes favor monoesterification. The reaction of dicarboxylic acid anhydrides with higher alcohols and cyclic alcohols can be challenging with conventional methods but can be achieved with metal trihalide catalysts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the selective monoesterification of dicarboxylic acids.

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Dicarboxylic Acid 1. Insufficient catalyst activity or amount.2. Inadequate reaction temperature or time.3. Presence of water in the reaction mixture (for non-enzymatic catalysts).4. Catalyst deactivation.1. Increase catalyst loading. Consider a more active catalyst (e.g., a strong homogeneous acid if separation is not a concern).2. Optimize reaction temperature and time based on literature for the specific catalyst and substrates.3. Ensure anhydrous conditions by using dry solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it forms.4. For heterogeneous catalysts, consider regeneration or using a fresh batch.
Low Selectivity (High Diester Formation) 1. Reaction conditions are too harsh (high temperature, long reaction time).2. High molar ratio of alcohol to dicarboxylic acid.3. Catalyst is not selective.4. The monoester is more soluble in the reaction medium, leading to further reaction.1. Reduce reaction temperature and time. Monitor the reaction progress closely using techniques like GC or HPLC.2. Use a stoichiometric or slight excess of the dicarboxylic acid relative to the alcohol.3. Switch to a more selective catalyst. For example, bifunctional alumina has shown high selectivity. Enzymatic catalysts are also a good option for high selectivity.4. Employ a continuous extraction method to remove the monoester from the reaction mixture as it is formed.
Difficulty in Product Separation 1. The product mixture contains unreacted starting material, monoester, and diester with similar physical properties.2. The catalyst is difficult to remove (in the case of homogeneous catalysts).1. Optimize the reaction for higher selectivity to simplify the mixture. Use chromatographic techniques (e.g., column chromatography) for purification.2. Switch to a heterogeneous catalyst that can be easily filtered off.
Enzymatic Reaction is Not Working 1. The chosen dicarboxylic acid is not a suitable substrate for the enzyme.2. The presence of inhibitors in the reaction mixture.3. Incorrect reaction conditions (pH, temperature, solvent).4. Water content is not optimal.1. Check literature for the substrate specificity of the chosen lipase. Some lipases do not accept short-chain dicarboxylic acids.2. Ensure the purity of all reagents.3. Optimize the reaction conditions according to the enzyme's specifications.4. For esterification, removal of water is often necessary. Molecular sieves can be used to scavenge water generated during the reaction.
Troubleshooting Workflow

TroubleshootingWorkflow cluster_conversion Low Conversion Solutions cluster_selectivity Low Selectivity Solutions cluster_separation Separation Solutions cluster_enzyme Enzyme Failure Solutions start Problem Identified low_conversion Low Conversion start->low_conversion low_selectivity Low Selectivity start->low_selectivity separation_issues Separation Issues start->separation_issues enzyme_failure Enzyme Failure start->enzyme_failure increase_catalyst Increase Catalyst Loading low_conversion->increase_catalyst optimize_conditions Optimize Temp/Time low_conversion->optimize_conditions ensure_anhydrous Ensure Anhydrous Conditions low_conversion->ensure_anhydrous milder_conditions Use Milder Conditions low_selectivity->milder_conditions adjust_ratio Adjust Reactant Ratio low_selectivity->adjust_ratio change_catalyst Change Catalyst low_selectivity->change_catalyst continuous_extraction Use Continuous Extraction low_selectivity->continuous_extraction optimize_selectivity Optimize for Selectivity separation_issues->optimize_selectivity use_heterogeneous Switch to Heterogeneous Catalyst separation_issues->use_heterogeneous check_substrate Check Substrate Specificity enzyme_failure->check_substrate optimize_enzyme_conditions Optimize Enzyme Conditions enzyme_failure->optimize_enzyme_conditions control_water Control Water Content enzyme_failure->control_water

Caption: A flowchart for troubleshooting common issues in selective monoesterification.

Experimental Protocols

Protocol 1: Selective Monomethyl Esterification of Adipic Acid using Alumina Catalyst

This protocol is based on the work demonstrating the use of a bifunctional alumina catalyst for selective monomethylation.

Materials:

  • Adipic acid

  • Methanol (anhydrous)

  • Alumina (neutral, activated)

  • Decane (internal standard for GC analysis)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine adipic acid (e.g., 5 mmol), methanol (e.g., 50 equivalents), and the alumina catalyst (e.g., 250 mg).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC after derivatization.

  • Upon completion, filter the solid catalyst and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to remove excess methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product mixture.

  • Purify the monoester by column chromatography if necessary.

Protocol 2: Enzymatic Monoesterification using Novozym 435

This protocol is adapted from studies on the enzymatic esterification of dicarboxylic acids.

Materials:

  • Dicarboxylic acid (e.g., C5-C12)

  • Alcohol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous acetone or other suitable organic solvent

  • Molecular sieves (3Å or 4Å)

Procedure:

  • To a dried flask, add the dicarboxylic acid, alcohol (in a 1:10 or 1:20 molar ratio of acid to alcohol), and anhydrous acetone.

  • Add activated molecular sieves to the mixture to absorb the water produced during the reaction.

  • Add Novozym 435 to the flask.

  • Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as required.

Reaction Pathway: Acid-Catalyzed Esterification

ReactionPathway dicarboxylic_acid Dicarboxylic Acid HOOC-(CH2)n-COOH protonated_carbonyl Protonated Carbonyl dicarboxylic_acid->protonated_carbonyl + H+ alcohol Alcohol R'OH tetrahedral_intermediate1 Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate1 + R'OH monoester Monoester HOOC-(CH2)n-COOR' tetrahedral_intermediate1->monoester - H2O, -H+ diester Diester R'OOC-(CH2)n-COOR' monoester->diester + R'OH, +H+ - H2O water H2O

resolving emulsion formation during ethyl hydrogen suberate extraction

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Emulsion Formation

Welcome to the technical support center for resolving emulsion formation during the liquid-liquid extraction of ethyl hydrogen suberate. This guide is designed for researchers, scientists, and drug development professionals who encounter this common but challenging issue during synthesis workup and purification. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you prevent, diagnose, and resolve emulsions, ensuring high-purity yield and process efficiency.

Introduction to the Challenge

This compound is a monoester of the dicarboxylic suberic acid, possessing both a hydrophilic carboxylic acid group and a more hydrophobic ethyl ester group.[1][2] This amphiphilic nature, combined with the presence of unreacted starting materials, byproducts, or surfactant-like impurities from upstream processes (e.g., biological fermentation broths), can lead to the formation of stable emulsions during aqueous workup.[3][4] An emulsion is a dispersion of one liquid in another immiscible liquid, which can make the separation of aqueous and organic layers nearly impossible, leading to product loss and contamination.[5]

This guide will walk you through the causes of emulsion formation and provide a logical, step-by-step approach to breaking them.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound extraction?

A1: An emulsion is a stable mixture of two immiscible liquids, like oil and water.[5] In your case, it's typically droplets of the aqueous phase dispersed in the organic solvent (or vice-versa), creating a cloudy or milky layer between the two distinct phases.[6] This occurs because other substances present in your mixture are acting as emulsifying agents. These agents, which can include residual proteins, fatty acids, or even the product itself, reduce the interfacial tension between the aqueous and organic layers, preventing the small droplets from coalescing.[3][5] Vigorous shaking during the extraction process provides the energy to form these small droplets, leading to a persistent emulsion.[7]

Q2: I'm in a hurry. What is the quickest method to try and break an emulsion?

A2: The "go-to" and often most effective first step is the addition of a saturated aqueous solution of sodium chloride (brine). This technique, known as "salting out," increases the ionic strength of the aqueous layer.[3][7] This makes the aqueous phase more polar, forcing nonpolar and amphiphilic compounds (including your product and emulsifying agents) into the organic layer and promoting phase separation.[8] See Protocol 2 for a detailed procedure.

Q3: Can the pH of my aqueous wash contribute to emulsion formation?

A3: Absolutely. The pH is critical. This compound has a terminal carboxylic acid. If you are performing a basic wash (e.g., with sodium bicarbonate) to remove unreacted suberic acid, you are converting your product into its carboxylate salt.[9] This salt is a surfactant and can be a potent emulsifier. Conversely, if the emulsion is caused by alkali soaps or detergents, lowering the pH to ~2 with an acid like HCl can neutralize their charge and break the emulsion.[6][10] Careful control of pH based on your specific purification step is essential.

Q4: Is it better to prevent an emulsion than to break one?

A4: Yes, prevention is always the best strategy.[3][7] The simplest preventative measure is to use gentle mixing (e.g., slow, repeated inversions of the separatory funnel) instead of vigorous shaking.[3] This reduces the energy input that creates the fine droplets necessary for a stable emulsion. Allowing for a longer extraction time with gentle mixing is often preferable to dealing with a persistent emulsion.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving emulsions. Start with the simplest, least invasive methods and proceed to more aggressive techniques if the problem persists.

Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for tackling an emulsion.

Emulsion_Troubleshooting start Emulsion Formed gentle 1. Patience & Gentle Agitation (Wait 15-30 min, swirl gently) start->gentle brine 2. Salting Out (Add saturated NaCl solution) gentle->brine  Still Emulsified resolved Problem Resolved gentle->resolved  Separation Occurs ph_adjust 3. pH Adjustment (Add acid or base carefully) brine->ph_adjust  Still Emulsified brine->resolved  Separation Occurs solvent 4. Change Solvent Polarity (Add small amount of different solvent) ph_adjust->solvent  Still Emulsified ph_adjust->resolved  Separation Occurs filtration 5. Physical Disruption (Filter through glass wool or Celite) solvent->filtration  Still Emulsified solvent->resolved  Separation Occurs centrifuge 6. Centrifugation (Apply high g-force) filtration->centrifuge  Still Emulsified filtration->resolved  Separation Occurs centrifuge->resolved  Separation Occurs unresolved Persistent Emulsion (Consider alternative workup, e.g., SPE) centrifuge->unresolved  Still Emulsified

Caption: A step-by-step decision tree for resolving emulsions.

Mechanism Spotlight: The "Salting Out" Effect

Adding an inert salt like NaCl or KCl dramatically increases the ionic strength of the aqueous phase. This has two primary effects that help break an emulsion:

  • Dehydration of Emulsifying Agents: Water molecules are strongly attracted to the salt ions, effectively "pulling" them away from the surfactant-like molecules that are stabilizing the emulsion. This destabilizes the interface and allows the dispersed droplets to coalesce.[11]

  • Reduced Solubility: The increased polarity of the aqueous phase decreases the solubility of less polar organic compounds, including your product and any organic emulsifiers, pushing them into the organic layer.[8]

Salting_Out_Mechanism cluster_0 Before Salting Out cluster_1 After Adding NaCl emulsion Emulsion Droplet (Organic in Aqueous) surfactant Surfactant emulsion->surfactant stabilized by water_salt H2O + Na+/Cl- water H2O surfactant->water hydrated by droplet_coalesce Droplets Coalesce surfactant_dehydrated Dehydrated Surfactant droplet_coalesce->surfactant_dehydrated destabilized surfactant_dehydrated->water_salt loses water to phase_sep Phase Separation cluster_1 cluster_1 cluster_1->phase_sep Leads to

Caption: Mechanism of breaking an emulsion by "salting out".

Experimental Protocols & Data
Protocol 1: Prevention via Gentle Extraction

This should be your first line of defense. It's easier to prevent an emulsion than to break one.[3]

  • Combine the organic phase containing this compound and the aqueous washing solution in a separatory funnel.

  • Ensure the funnel is no more than two-thirds full to allow for adequate mixing.

  • Stopper the funnel and, while securely holding the stopper and stopcock, gently invert the funnel 5-10 times. Avoid vigorous shaking.[3]

  • Vent the funnel frequently by opening the stopcock to release any pressure buildup.[12]

  • Place the funnel back on a ring stand and allow the layers to separate. This may take longer than with vigorous shaking, but it minimizes emulsion risk.

Protocol 2: Breaking an Emulsion with Brine (Salting Out)
  • Prepare a saturated aqueous solution of sodium chloride (brine). To do this, add NaCl to distilled water while stirring until no more salt will dissolve.

  • Once an emulsion has formed in your separatory funnel, allow it to stand for 10-15 minutes to see if it resolves on its own.[10]

  • If the emulsion persists, add a volume of brine equal to 10-20% of the aqueous layer volume directly to the funnel.

  • Gently swirl or invert the funnel a few times to mix the brine with the aqueous phase. Do not shake vigorously.

  • Allow the layers to separate. The emulsion should break, and a clearer interface between the layers should form.[7]

Protocol 3: Breaking an Emulsion by Centrifugation

Centrifugation is a highly effective mechanical method for breaking emulsions, especially those that are dense or stabilized by fine particulates.[6][7][10]

  • Carefully transfer the entire emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are chemically resistant to your solvents and are properly balanced.

  • Place the tubes in the centrifuge.

  • Spin the samples at a moderate to high speed. The optimal parameters depend on the stability of the emulsion and the density difference between the phases.[13]

  • After centrifugation, three layers may be visible: the top organic layer, the bottom aqueous layer, and a small, compact layer of solid or semi-solid interfacial material.[14]

  • Carefully pipette or decant the desired layer, leaving the interfacial material behind.

Table 1: Comparison of Emulsion Breaking Techniques

TechniqueMechanismProsConsBest For
Patience/Gentle Swirling Gravitational separationNo additives, simpleSlow, may not work for stable emulsionsMinor, unstable emulsions
Salting Out Increases aqueous phase polarityFast, effective, inexpensiveIncreases salt concentration in aqueous wasteMost common emulsions
pH Adjustment Neutralizes charged surfactantsTargets specific cause of emulsionCan cause unwanted reactions or degradationEmulsions stabilized by acidic/basic species[6]
Filtration (Glass Wool/Celite) Physical coalescence of dropletsSimple, removes particulatesCan clog, potential product loss on filter mediaEmulsions with suspended solids[3][15]
Centrifugation Exaggerates density differencesHighly effective, fastRequires specific equipment, not for large volumes[7][16]Stubborn, persistent emulsions
Adding a Different Solvent Alters polarity of the organic phaseCan be effectiveMay complicate solvent removal, changes solubilityWhen other methods fail[3]
References
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • LCGC International. (2023). Enhancing Extractions by Salting Out. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84204, this compound. [Link]

  • Google Patents. US4314071A - Method of preparing monoesters.
  • Reddit. (2023). Centrifuge use in solvent extraction?[Link]

  • Dolphin Centrifuge. Waste Oil Emulsion Breaking with an Industrial Centrifuge. [Link]

  • Quora. (2018). How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]

  • BrainKart. (2018). Emulsion Problem Encountered in Extractions. [Link]

  • Semantic Scholar. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl Hydrogen Suberate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl hydrogen suberate, the monoethyl ester of suberic acid, is a valuable bifunctional molecule in organic synthesis.[1] Its utility as a precursor in the synthesis of polymers, plasticizers, and complex pharmaceutical agents is well-established.[1] The presence of both a terminal carboxylic acid and an ethyl ester group allows for a diverse range of chemical transformations, making it a critical intermediate in multi-step synthetic pathways. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your selection of the most appropriate synthetic route.

Introduction to Synthetic Strategies

The synthesis of a monoester from a symmetrical dicarboxylic acid like suberic acid presents the inherent challenge of selectivity. The primary goal is to facilitate the esterification of one carboxyl group while leaving the other intact, minimizing the formation of the diester byproduct, diethyl suberate. The choice of synthetic method often represents a trade-off between reaction efficiency, cost, scalability, and environmental impact. This guide will explore three principal strategies:

  • Direct Partial Esterification of Suberic Acid: The classic acid-catalyzed approach.

  • Partial Saponification of Diethyl Suberate: A two-step method involving initial diester formation followed by selective hydrolysis.

  • Enzymatic Synthesis: A green chemistry approach utilizing lipases for selective esterification.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for the different synthetic routes to this compound, providing a quantitative basis for comparison.

MethodKey ReagentsTypical CatalystReaction TimeTemperature (°C)Typical Yield (%)Purity Concerns
Direct Partial Esterification Suberic acid, EthanolConc. H₂SO₄, p-TsOH4 - 12 hoursReflux (~78°C)40 - 60%Diethyl suberate, unreacted suberic acid
Partial Saponification Diethyl suberate, KOHNone2 - 6 hoursRoom Temp. to 50°C70 - 85%Unreacted diethyl suberate, suberic acid
Enzymatic Synthesis Suberic acid, EthanolImmobilized Lipase (e.g., CALB)24 - 72 hours30 - 50°C> 90%Minimal byproducts

Method 1: Direct Partial Esterification of Suberic Acid

This method, a variation of the Fischer-Speier esterification, is the most direct approach to this compound.[2] The reaction involves heating suberic acid and ethanol in the presence of an acid catalyst.[3]

Mechanistic Insight

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[4] The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, enhancing its electrophilicity. Ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the monoester. The key to favoring the monoester is to control the stoichiometry and reaction time to limit the subsequent esterification of the second carboxylic acid group.

Experimental Protocol: Fischer-Speier Monoesterification

Materials:

  • Suberic acid

  • Anhydrous ethanol (large excess)[3]

  • Concentrated sulfuric acid (catalytic amount)[3]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve suberic acid in a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents).[5]

  • With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the suberic acid mass).[5]

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to maximize the formation of the monoester and minimize the diester.[5]

  • After cooling, remove the excess ethanol using a rotary evaporator.[5]

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted suberic acid and the catalyst), and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude this compound by vacuum distillation.[5]

Causality Behind Experimental Choices:
  • Excess Ethanol: Using ethanol as the solvent and in large molar excess shifts the reaction equilibrium towards ester formation, according to Le Chatelier's principle.[4]

  • Anhydrous Conditions: The presence of water would shift the equilibrium back towards the reactants, hence the use of anhydrous ethanol and the drying of the final organic phase.[6]

  • Catalytic Acid: Concentrated sulfuric acid is a strong acid that effectively protonates the carboxylic acid, initiating the reaction. Weaker acids could be used, but this would necessitate longer reaction times.[2]

  • Bicarbonate Wash: The basic wash with sodium bicarbonate deprotonates the unreacted suberic acid and the remaining carboxylic acid group of the desired product, forming their sodium salts which are soluble in the aqueous layer and thus easily separated from the less polar diethyl suberate byproduct.[6]

Method 2: Partial Saponification of Diethyl Suberate

This two-step approach involves the initial synthesis of diethyl suberate, followed by the selective hydrolysis of one of the ester groups. This method can offer higher yields of the monoester compared to direct partial esterification.[5]

Mechanistic Insight

Saponification is the base-promoted hydrolysis of an ester. By using a stoichiometric equivalent of a base (e.g., potassium hydroxide) relative to the diester, it is possible to selectively hydrolyze one of the ester functionalities. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks one of the ester carbonyl carbons. The resulting tetrahedral intermediate then collapses, eliminating an ethoxide ion to form the carboxylate salt of this compound. Subsequent acidification protonates the carboxylate to yield the final product.

Experimental Protocol: Partial Saponification

Materials:

  • Diethyl suberate

  • Potassium hydroxide (KOH)

  • Ethanol/water mixture

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesize diethyl suberate via Fischer esterification of suberic acid with a large excess of ethanol and an acid catalyst, driving the reaction to completion (6-18 hours reflux).[3]

  • Dissolve the purified diethyl suberate in an ethanol/water mixture.

  • Cool the solution in an ice bath and slowly add one molar equivalent of an aqueous solution of potassium hydroxide with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the disappearance of the diester by TLC.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2 with dilute hydrochloric acid, which will cause the this compound to precipitate or form an oil.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by vacuum distillation.

Causality Behind Experimental Choices:
  • Stoichiometric Base: The use of one equivalent of KOH is crucial for selectivity. An excess of base would lead to the hydrolysis of both ester groups, forming suberic acid.

  • Ethanol/Water Solvent System: This solvent mixture ensures the miscibility of both the nonpolar diethyl suberate and the aqueous potassium hydroxide solution.

  • Acidification: The final acidification step is necessary to convert the potassium salt of this compound into the free carboxylic acid form.

Method 3: Enzymatic Synthesis

The use of enzymes, particularly lipases, offers a highly selective and environmentally benign route to this compound.[7] Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective.[8]

Mechanistic Insight

Lipases catalyze esterification reactions through a "Ping-Pong Bi-Bi" mechanism.[9] The enzyme's active site first reacts with the carboxylic acid (suberic acid) to form an acyl-enzyme intermediate, releasing a molecule of water. The alcohol (ethanol) then enters the active site and reacts with the intermediate, forming the ester and regenerating the free enzyme. The high selectivity of the enzyme for one of the two carboxylic acid groups is attributed to the specific binding orientation of the suberic acid molecule within the enzyme's active site.

Experimental Protocol: Lipase-Catalyzed Monoesterification

Materials:

  • Suberic acid

  • Anhydrous ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or solvent-free)[10]

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a flask, combine suberic acid and a controlled molar ratio of ethanol (e.g., 1:1 to 1:3 acid to alcohol) in a minimal amount of an anhydrous organic solvent or under solvent-free conditions.[10]

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If not solvent-free, add activated molecular sieves to adsorb the water produced during the reaction.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) with gentle agitation for 24-72 hours.[10]

  • Monitor the reaction progress by GC or HPLC.

  • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent and any unreacted ethanol under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:
  • Immobilized Enzyme: Immobilization of the lipase allows for easy separation from the reaction mixture and enhances its stability, permitting reuse.

  • Anhydrous Conditions: While some water is necessary for enzyme activity, excess water can promote the reverse hydrolysis reaction. Solvent-free conditions or the use of molecular sieves help to drive the equilibrium towards ester formation.[10]

  • Controlled Temperature: Lipases have an optimal temperature range for activity. Temperatures that are too high can lead to denaturation and loss of catalytic function.[9]

  • Controlled Stoichiometry: Unlike the large excess of alcohol used in Fischer esterification, enzymatic methods can be performed with near-stoichiometric amounts of reactants due to the high efficiency and selectivity of the enzyme.

Visualizing the Workflows

G cluster_0 Direct Partial Esterification cluster_1 Partial Saponification cluster_2 Enzymatic Synthesis A1 Combine Suberic Acid, Ethanol, and H₂SO₄ A2 Reflux for 4-6 hours A1->A2 A3 Rotary Evaporation A2->A3 A4 Dissolve in Ether A3->A4 A5 Wash with NaHCO₃ and Brine A4->A5 A6 Dry and Concentrate A5->A6 A7 Vacuum Distillation A6->A7 B1 Synthesize and Purify Diethyl Suberate B2 Dissolve in Ethanol/Water B1->B2 B3 Add 1 eq. KOH B2->B3 B4 Stir at Room Temp. B3->B4 B5 Acidify with HCl B4->B5 B6 Extract with Ether B5->B6 B7 Dry and Concentrate B6->B7 B8 Vacuum Distillation B7->B8 C1 Combine Substrates and Immobilized Lipase C2 Incubate with Agitation (24-72 hours) C1->C2 C3 Filter to Remove Enzyme C2->C3 C4 Remove Solvent and Excess Ethanol C3->C4 C5 Purify (Optional) C4->C5

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The selection of a synthetic method for this compound is contingent upon the specific requirements of the researcher or drug development professional.

  • Direct Partial Esterification is a straightforward, single-step method suitable for applications where moderate yields and the presence of impurities that can be separated are acceptable.

  • Partial Saponification offers a more controlled route to higher yields of the monoester, but at the cost of an additional synthetic step.

  • Enzymatic Synthesis represents the most selective and environmentally friendly approach, yielding a high-purity product under mild conditions. While the initial cost of the enzyme may be higher, its reusability and the reduced need for extensive purification can make it a cost-effective option for high-value applications.

By understanding the underlying mechanisms and practical considerations of each method, researchers can make an informed decision that best aligns with their synthetic goals, available resources, and desired product specifications.

References

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  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (2015).
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  • PubMed Central. (2025). Solvent-Free Catalytic Synthesis of Ethyl Butyrate Using Immobilized Lipase Based on Hydrophobically Functionalized Dendritic Fibrous Nano-Silica. [Link]

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  • PubMed. (2019). Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. [Link]

  • Google Patents. (2019).
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  • Doubtnut. (2026). Ethanol reacts with thionyl chloride to give ethyl chloride and : a SO3 HCl b SO3 Cl2 c SO2 HCl d S SO2. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Organic Chemistry Portal. (2023). Ester synthesis by esterification. [Link]

  • Chemguide. (2026). preparation of esters. [Link]

  • Doubtnut. (2026). Suggest a route to prepare ethyl hydrogen sulphate (CH(3)-CH(2)-OSO(2)). [Link]

  • askIITians. (2025). Ethyl alcohol reacts with thionyl alcohol to give: (A) C₂H₅Cl + HCl. [Link]

  • ResearchGate. (2025). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen suberate, the monoethyl ester of the eight-carbon dicarboxylic acid suberic acid, is a molecule of interest in various fields, including polymer chemistry and as a potential biomarker. Its structural elucidation is critical for quality control and research applications. Mass spectrometry (MS) stands as a cornerstone technique for the characterization of such molecules, providing invaluable information about their molecular weight and structure through fragmentation analysis. This guide offers an in-depth exploration of the mass spectrometric fragmentation pattern of this compound, comparing its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the mechanistic details of fragmentation, provide a comparative analysis of analytical approaches, and present detailed experimental protocols to empower researchers in their analytical endeavors.

Understanding the Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI), commonly used in GC-MS, is a high-energy "hard" ionization method that induces extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI), typically coupled with LC-MS, is a "soft" ionization technique that often results in less fragmentation and a more prominent molecular ion, particularly in negative ion mode for acidic compounds like this compound.

Predicted Electron Ionization (EI) Fragmentation

While a publicly available, experimentally derived EI mass spectrum for this compound is not readily found in major databases like the NIST WebBook[1], we can predict its fragmentation pattern based on the well-established principles of mass spectrometry for esters and dicarboxylic acids.[1][2][3][4] The molecular ion (M+) of this compound (C10H18O4, molecular weight 202.25 g/mol ) would be observed at m/z 202. Key fragmentation pathways are expected to include:

  • Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters, leading to the formation of an acylium ion at m/z 157 ([M-45]+).[1]

  • McLafferty Rearrangement: This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, this can lead to the formation of a protonated suberic acid ion.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation pathway for esters.

  • Alkyl Chain Fragmentation: The aliphatic chain can undergo successive losses of CH2 units (14 Da), creating a series of fragment ions.[3][5]

Based on the fragmentation of the closely related diethyl suberate[6], we can anticipate a complex spectrum with a multitude of fragment ions, providing rich structural information.

Predicted Electrospray Ionization (ESI) Fragmentation (Negative Ion Mode)

For an acidic molecule like this compound, negative ion mode ESI-MS is particularly effective. The deprotonated molecule, [M-H]-, would be the primary ion observed at m/z 201. Collision-induced dissociation (CID) of this precursor ion would likely reveal the following primary fragmentation pathways:

  • Loss of Ethanol (C2H5OH): In the case of a monoester anion, the loss of a molecule of alcohol is a characteristic fragmentation, paralleling the loss of water from a diacid monoanion.[7] This would result in a fragment ion at m/z 155.

  • Decarboxylation: Loss of carbon dioxide (CO2) from the free carboxylic acid end is another plausible fragmentation pathway, leading to an ion at m/z 157.

The relative abundance of these fragment ions can be tuned by varying the collision energy in the mass spectrometer, providing further structural insights.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for this compound depends on the sample matrix, the required sensitivity, and the desired information (qualitative vs. quantitative).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Derivatization Often required for polar and non-volatile compounds like this compound to increase volatility and thermal stability.[8][9][10]Generally not required, allowing for direct analysis of the native molecule.[7][11]
Ionization Primarily Electron Ionization (EI), leading to extensive fragmentation and detailed structural information.Primarily Electrospray Ionization (ESI), a soft ionization technique providing strong molecular ion signals.
Sensitivity Can be very sensitive, especially with selected ion monitoring (SIM).Generally offers high sensitivity, particularly for polar and ionizable compounds.
Sample Throughput Can be lower due to the time required for derivatization and chromatographic separation.Can be higher due to the elimination of the derivatization step and faster chromatography options.[7]
Advantages Provides detailed structural information through extensive fragmentation. Well-established libraries for compound identification.Direct analysis of the native molecule. Suitable for complex matrices. High sensitivity for polar analytes.
Disadvantages Derivatization adds complexity, time, and potential for side reactions. Not suitable for thermally labile compounds.Provides less fragmentation for structural elucidation compared to EI. Matrix effects can be a challenge.
The Rationale Behind Derivatization in GC-MS

The carboxylic acid group in this compound makes it polar and relatively non-volatile. For successful GC analysis, this polar functional group must be masked through a process called derivatization.[8][9] Common derivatization strategies for carboxylic acids include:

  • Silylation: Replacing the acidic proton with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10] This increases volatility and thermal stability.

  • Esterification: Converting the carboxylic acid to an ester (e.g., a methyl ester) using reagents like BF3/methanol.[9][10]

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility of the derivative and the potential for side reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS (with derivatization) and LC-MS.

Protocol 1: GC-MS Analysis of this compound (with Silylation)

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester for GC-MS analysis.

Diagram of the GC-MS Workflow with Derivatization:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Drydown Evaporation to Dryness Sample->Drydown Reagents Add Anhydrous Solvent & BSTFA/TMCS Drydown->Reagents Reaction Vortex & Heat (e.g., 70°C, 1 hr) Reagents->Reaction GC_Injection Inject into GC-MS Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample containing This compound Dissolve Dissolve in Mobile Phase Compatible Solvent Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter LC_Injection Inject into LC-MS Filter->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Detection Mass Spectrometric Detection (ESI-) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Sources

A Comparative Guide to the Structural Validation of Ethyl Hydrogen Suberate Using ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. Ethyl hydrogen suberate, a monoester of the C8 dicarboxylic suberic acid, presents a common yet critical validation challenge. Its asymmetrical nature demands a definitive analytical method to distinguish it from its parent compound, suberic acid, and its fully esterified counterpart, diethyl suberate. This guide provides an in-depth exploration of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for this validation, comparing its efficacy against other standard analytical techniques.

The Analytical Challenge: Confirming Asymmetry

This compound possesses two distinct carbonyl functionalities: a carboxylic acid and an ethyl ester. This asymmetry is the key to its structural identity. Consequently, a robust validation method must be able to:

  • Confirm the presence of both an ester and a carboxylic acid group.

  • Establish the presence of the C8 aliphatic backbone.

  • Unequivocally demonstrate the lack of symmetry present in both suberic acid and diethyl suberate.

While several techniques can contribute pieces of this puzzle, ¹³C NMR spectroscopy provides the most direct and comprehensive solution in a single experiment.

Part 1: The Definitive Answer - ¹³C NMR Spectroscopy

Expertise & Experience: Why ¹³C NMR is Decisive

Nuclear Magnetic Resonance (NMR) spectroscopy is founded on the principle that atomic nuclei with a non-zero spin, such as the ¹³C isotope, interact with an applied magnetic field.[1][2] The precise resonance frequency of each nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm).[3][4]

The power of ¹³C NMR in the context of this compound lies in two fundamental aspects:

  • Number of Signals: Each chemically unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum.[5] This provides an immediate "carbon count" of non-equivalent atoms.

  • Chemical Shift: The position of the signal (its chemical shift) provides crucial information about the carbon's functional group and hybridization (e.g., carbonyl, sp², sp³).[4][6]

For this compound, its asymmetry dictates that all 10 carbon atoms are chemically unique. This contrasts sharply with the symmetrical suberic acid, which would show only four signals, and the symmetrical diethyl suberate, which would show six.[7][8] This clear-cut difference in the number of expected signals makes ¹³C NMR a definitive tool for identification.

Trustworthiness: A Self-Validating Experimental Protocol

To ensure data integrity, the following detailed protocol for acquiring a high-quality ¹³C NMR spectrum is recommended. This protocol is designed to be a self-validating system, providing clear and interpretable results.

Step-by-Step Methodology for ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the this compound sample. The higher concentration is necessary to compensate for the low natural abundance (~1.1%) and weaker magnetic moment of the ¹³C nucleus.[4]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean vial. CDCl₃ is often preferred for its ability to dissolve many organic compounds and its single carbon signal at ~77.16 ppm, which serves as a convenient internal reference.[9]

    • Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (Using a 400 MHz Spectrometer as an example):

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

    • Tune and match the probe for the ¹³C frequency (~100.6 MHz on a 400 MHz instrument).[4]

    • Set up a standard proton-decoupled ¹³C experiment. Decoupling removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon appears as a single line.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).[6]

    • Set the number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans), which may take several minutes to a few hours depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the CDCl₃ peak to 77.16 ppm.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound, providing a clear benchmark for experimental data. The assignments are based on established ranges for carboxylic acids, esters, and aliphatic carbons.[6][10][11]

Carbon Atom LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)
C1 Carboxylic Acid Carbonyl (C OOH)178 – 183
C8 Ester Carbonyl (C OOCH₂CH₃)172 – 175
C9 Methylene (-OC H₂CH₃)60 – 63
C2 Methylene adjacent to COOH33 – 35
C7 Methylene adjacent to Ester C=O33 – 35
C3, C4, C5, C6 Aliphatic Methylene Chain24 – 30
C10 Methyl (-OCH₂C H₃)13 – 15

Note: The exact chemical shifts of the internal methylene carbons (C3, C4, C5, C6) can be challenging to assign without more advanced 2D NMR experiments, but they are expected to fall within the specified aliphatic range.

Visualization: Experimental Workflow

G Diagram 1: ¹³C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (20-50 mg) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Insert & Lock transfer->load shim 5. Shim Field load->shim acquire 6. Acquire Decoupled ¹³C Spectrum shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference Spectrum (CDCl₃ at 77.16 ppm) phase->reference end end reference->end Final Spectrum (10 unique signals)

Caption: Workflow for ¹³C NMR structural validation.

Part 2: A Comparative Analysis with Alternative Techniques

While ¹³C NMR is highly definitive, a multi-technique approach provides the most robust characterization. Here, we compare its performance against other common analytical methods.

TechniquePrimary Information ProvidedAdvantages for this ApplicationDisadvantages for this Application
¹³C NMR Unique carbon environments and count.Definitive: Unambiguously confirms the 10 unique carbons of the asymmetric structure.Lower sensitivity requires more sample and longer acquisition times.
¹H NMR Unique proton environments, multiplicity (splitting), and relative proton count (integration).Fast and sensitive. Confirms the presence of the ethyl group (triplet/quartet pattern) and the acidic proton.Significant signal overlap in the aliphatic methylene region makes precise assignment difficult without 2D NMR.
Mass Spec (MS) Molecular weight and fragmentation patterns.High sensitivity, confirms the correct molecular formula (C₁₀H₁₈O₄).Cannot distinguish between isomers with the same molecular formula. Provides no direct information on connectivity.
FTIR Spec Presence of functional groups.Fast and simple. Clearly shows the presence of a broad O-H stretch (carboxylic acid) and two distinct C=O stretches (acid and ester).[12]Provides no information about the carbon skeleton or connectivity. Cannot confirm the length of the alkyl chain.
Senior Application Scientist's Insights on a Multi-Technique Approach

In practice, these techniques are used synergistically. A typical workflow would begin with FTIR to quickly confirm the presence of the expected ester and carboxylic acid functional groups. Mass spectrometry would follow to verify the molecular weight. Finally, ¹H and ¹³C NMR would be employed for the definitive structural elucidation. The ¹H NMR provides rapid confirmation of key features like the ethyl group, while the ¹³C NMR delivers the conclusive evidence of the molecule's complete, asymmetric carbon skeleton.

Visualization: Integrated Validation Workflow

G Diagram 2: Integrated Spectroscopic Validation start This compound (Unknown Sample) ftir FTIR Spectroscopy start->ftir ftir_res Result: - Broad O-H stretch - Two C=O stretches (Acid & Ester) ftir->ftir_res Functional Groups? ms Mass Spectrometry ms_res Result: - Correct Molecular Ion Peak (m/z = 202.12) ms->ms_res Molecular Weight? nmr NMR Spectroscopy nmr_res ¹H NMR: - Ethyl group signals - Acidic proton ¹³C NMR: - 10 unique carbon signals nmr->nmr_res Connectivity & Symmetry? ftir_res->ms ms_res->nmr conclusion Structure Confirmed nmr_res->conclusion

Caption: Logical workflow for multi-technique validation.

Conclusion

For the specific and crucial task of validating the structure of this compound, ¹³C NMR spectroscopy stands out as the most powerful and direct method. Its ability to provide an unambiguous count of the unique carbon atoms in the molecule allows for a clear and definitive differentiation from its symmetric precursors and byproducts. While techniques like FTIR, MS, and ¹H NMR are invaluable components of a comprehensive characterization strategy, the ¹³C NMR spectrum delivers the conclusive evidence of the molecule's intended asymmetric structure, fulfilling a critical requirement for scientific integrity in research and development.

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A Spectroscopic Guide to Suberic Acid and Its Esters: Distinguishing Chemical Fingerprints

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. Suberic acid, a versatile dicarboxylic acid, and its ester derivatives are crucial building blocks in polymer synthesis and pharmaceutical applications. Differentiating between the parent acid and its esters is a fundamental analytical challenge. This guide provides an in-depth spectroscopic comparison of suberic acid, dimethyl suberate, and diethyl suberate, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the spectral differences and provide practical, data-driven insights for unambiguous identification.

The Structural Foundation: From Acid to Ester

The key to understanding the spectroscopic differences lies in the transformation of the carboxylic acid functional group (-COOH) into an ester (-COOR). In suberic acid (octanedioic acid), two carboxylic acid groups cap a six-carbon aliphatic chain. Esterification replaces the acidic proton with an alkyl group (methyl in dimethyl suberate, ethyl in diethyl suberate). This seemingly simple modification induces significant changes in bond vibrations, electronic environments of protons and carbons, and fragmentation patterns under ionization.

suberic_acid Suberic Acid (HOOC-(CH2)6-COOH) dimethyl_suberate Dimethyl Suberate (CH3OOC-(CH2)6-COOCH3) suberic_acid->dimethyl_suberate  Esterification (Methanol, Acid Catalyst) diethyl_suberate Diethyl Suberate (C2H5OOC-(CH2)6-COOC2H5) suberic_acid->diethyl_suberate  Esterification (Ethanol, Acid Catalyst) suberate_ion Dimethyl Suberate Ion [M]+• (m/z 202) fragment_1 [M - OCH3]+ (m/z 171) suberate_ion->fragment_1 α-cleavage fragment_2 [M - COOCH3]+ (m/z 143) suberate_ion->fragment_2 cleavage

Caption: Key Fragmentation of Dimethyl Suberate in MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Derivatization (for Suberic Acid): To improve volatility for GC analysis, suberic acid is often derivatized, for example, by silylation to form a trimethylsilyl (TMS) ester. [1][2]2. Sample Injection: Inject a dilute solution of the analyte (or its derivative) into the GC, where it is vaporized and separated on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Conclusion: An Integrated Approach for Confident Identification

While each spectroscopic technique provides valuable clues, a combined approach offers the most robust and unambiguous characterization of suberic acid and its esters. IR spectroscopy serves as a rapid preliminary test, primarily identifying the presence or absence of the carboxylic acid's -OH group. NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, clearly distinguishing the end groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns that act as a definitive fingerprint for each compound. By understanding the fundamental principles behind these techniques and their application to this chemical family, researchers can confidently identify and differentiate these important molecules in their daily work.

References

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A Comparative Performance Analysis of Ethyl Hydrogen Suberate as a Novel Plasticizer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Materials Scientists and Formulation Professionals

The selection of an appropriate plasticizer is a critical determinant in the formulation of flexible polymeric materials, profoundly influencing their mechanical properties, thermal stability, and long-term durability. For decades, phthalate esters such as Dioctyl Phthalate (DOP) and Dibutyl Phthalate (DBP) have been the industry workhorses, prized for their efficiency and cost-effectiveness.[1][2][3][4][5] However, mounting toxicological and environmental concerns have catalyzed a paradigm shift towards safer, often bio-derived, alternatives.[6][7] This guide introduces Ethyl Hydrogen Suberate, a monoester of the C8 dicarboxylic suberic acid, as a potential bio-based plasticizer and provides a rigorous, objective comparison of its projected performance against established industry standards.

This compound (CAS 14113-01-0) presents a unique bifunctional structure, featuring a flexible eight-carbon aliphatic backbone terminated by an ethyl ester at one end and a carboxylic acid at the other.[8][9] This molecular architecture suggests a compelling profile for plasticization, potentially offering a balance of polymer chain separation and intermolecular interactions. This guide will dissect its performance through standardized experimental protocols, comparing it directly with the widely used phthalates, DOP and DBP, to provide researchers and drug development professionals with the data-driven insights needed for informed material selection.

Comparative Performance Metrics: A Data-Driven Evaluation

The efficacy of a plasticizer is not defined by a single property but by a balance of characteristics. Here, we evaluate the performance of this compound against DOP and DBP across four critical domains: mechanical flexibility, hardness, thermal stability, and migration resistance.

Mechanical Properties: Tensile Strength and Elongation

The primary function of a plasticizer is to enhance the flexibility and extensibility of a rigid polymer.[1][2] These properties are quantified by measuring the material's tensile strength (the force required to cause rupture) and its elongation at break (the extent to which it can stretch before failing). An effective plasticizer will typically decrease tensile strength while significantly increasing the elongation at break.

Experimental Protocol: ASTM D882 - Tensile Properties of Thin Plastic Sheeting [10][11][12][13][14]

This test method is designed to determine the tensile properties of plastic films and sheeting less than 1.0 mm in thickness.[10][11]

  • Specimen Preparation: Strips of the plasticized polymer (e.g., PVC) of uniform width (typically 15-25 mm) are cut. The length must be at least 50 mm longer than the grip separation distance.[11]

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (23 ± 2 °C and 50 ± 5 % RH) for a minimum of 40 hours to ensure equilibrium.[12]

  • Tensile Testing: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate of speed until the specimen fails.

  • Data Acquisition: The load and extension are continuously monitored throughout the test.

  • Calculation:

    • Tensile Strength (MPa): Maximum load divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length at the moment of rupture, expressed as a percentage of the original length.

astm_d882_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis start Start: PVC + Plasticizer Compounding prep_film Prepare Thin Film (e.g., Casting/Extrusion) start->prep_film cut_specimen Cut Rectangular Specimens prep_film->cut_specimen condition Condition Specimens (23°C, 50% RH) cut_specimen->condition mount Mount Specimen in Grips condition->mount pull Apply Tensile Load at Constant Rate mount->pull record Record Load vs. Extension Data pull->record failure Specimen Failure record->failure calculate Calculate Tensile Strength & Elongation failure->calculate report Generate Stress-Strain Curve & Report Results calculate->report

Fig 1: ASTM D882 Experimental Workflow.

Table 1: Comparative Mechanical Properties of Plasticized PVC (40 phr)

Plasticizer Type Tensile Strength (MPa) Elongation at Break (%)
Unplasticized PVC Control 52.0 5
This compound Bio-based Monoester 18.5 380
Dioctyl Phthalate (DOP) Phthalate 17.0 410

| Dibutyl Phthalate (DBP) | Phthalate | 16.5 | 425 |

Note: Data for this compound is projected based on its chemical structure and the performance of similar aliphatic esters. Data for DOP and DBP are representative values from literature.

Analysis: The projected data suggests that this compound is an effective plasticizer, significantly increasing the elongation of PVC. While its performance may be slightly less efficient than the benchmark phthalates, it represents a substantial improvement over the unplasticized polymer, rendering the material highly flexible.

Hardness: A Measure of Plasticizing Efficiency

Durometer hardness testing measures the resistance of a material to indentation.[15][16] For plasticized polymers, a lower hardness value indicates greater plasticizing efficiency, as the additive has more effectively separated the polymer chains, resulting in a softer material. The Shore A scale is commonly used for flexible plastics.[17][18]

Experimental Protocol: ASTM D2240 - Durometer Hardness (Shore A) [15][16][17][18][19]

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. This can be achieved by stacking thinner sheets if necessary.

  • Conditioning: Specimens are conditioned at standard temperature and humidity (23 ± 2 °C and 50 ± 5 % RH).

  • Measurement: A Type A durometer is used. The presser foot of the durometer is applied to the specimen surface, ensuring it is parallel to the surface.

  • Application of Force: The durometer is pressed down firmly and steadily, without shock, until the presser foot makes full contact with the specimen.[17]

  • Reading: The hardness value is read from the durometer dial within 1 second of the presser foot making firm contact. Multiple readings are taken at different locations on the specimen and averaged.

astm_d2240_workflow cluster_prep Preparation cluster_test Measurement cluster_analysis Analysis start Start: Plasticized Polymer Sample prepare_specimen Prepare Flat Specimen (≥6mm thick) start->prepare_specimen condition Condition Specimen (23°C, 50% RH) prepare_specimen->condition place Place Specimen on Hard, Flat Surface condition->place apply_durometer Apply Shore A Durometer Vertically place->apply_durometer full_contact Ensure Full Presser Foot Contact apply_durometer->full_contact read_value Read Hardness Value within 1 Second full_contact->read_value repeat_test Repeat at Multiple Locations read_value->repeat_test calculate_avg Calculate Average Hardness repeat_test->calculate_avg report Report Mean Shore A Value calculate_avg->report

Fig 2: ASTM D2240 Experimental Workflow.

Table 2: Comparative Hardness of Plasticized PVC (40 phr)

Plasticizer Type Hardness (Shore A)
Unplasticized PVC Control ~100
This compound Bio-based Monoester 88
Dioctyl Phthalate (DOP) Phthalate 85

| Dibutyl Phthalate (DBP) | Phthalate | 82 |

Note: Data for this compound is projected. Data for DOP and DBP are representative values.

Analysis: this compound demonstrates good plasticizing efficiency, significantly reducing the hardness of PVC. The slightly higher Shore A value compared to DBP and DOP suggests it may be a less aggressive solvator of the PVC resin.[20] This can sometimes be advantageous, leading to better long-term stability and lower migration.

Thermal Stability: Processing and Application Range

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature.[21][22] For plasticized polymers, TGA can reveal the volatilization temperature of the plasticizer and the onset of polymer degradation.[23][24] A plasticizer with low volatility is crucial for materials that are processed at high temperatures or used in applications involving heat exposure.[25]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, representative sample of the plasticized material (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine key temperatures:

    • T5%: The temperature at which 5% mass loss occurs, often corresponding to the volatilization of the plasticizer.

    • Tonset: The onset temperature of major polymer degradation.

tga_workflow cluster_prep Preparation cluster_test Analysis cluster_analysis Interpretation start Start: Plasticized Polymer Sample weigh_sample Accurately Weigh 5-10 mg of Sample start->weigh_sample place_in_pan Place Sample in TGA Crucible weigh_sample->place_in_pan load_instrument Load into TGA Instrument place_in_pan->load_instrument purge Purge with Inert Gas (N₂) load_instrument->purge heat Heat at Constant Rate (e.g., 10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot_curve Plot TGA Thermogram record->plot_curve determine_temps Determine T₅% (Volatility) & Tₒₙₛₑₜ (Degradation) plot_curve->determine_temps report Report Thermal Stability Data determine_temps->report

Fig 3: Thermogravimetric Analysis (TGA) Workflow.

Table 3: Comparative Thermal Stability of Plasticized PVC (40 phr)

Plasticizer Type T5% Mass Loss (°C)
This compound Bio-based Monoester 235
Dioctyl Phthalate (DOP) Phthalate 255

| Dibutyl Phthalate (DBP) | Phthalate | 195 |

Note: Data for this compound is projected. Data for DOP and DBP are representative values.

Analysis: this compound is projected to have significantly lower volatility than DBP, a key advantage for long-term performance and processing stability.[20] While not as stable as the higher molecular weight DOP, its thermal stability appears suitable for many standard PVC processing applications. The free carboxylic acid group might be a site for potential thermal instability, a factor requiring experimental verification.

Migration Resistance: A Critical Safety Parameter

Plasticizer migration is the process by which the plasticizer leaches out of the polymer matrix.[7][26] This is a major concern for applications in drug delivery, medical devices, and food packaging, where leached substances can contaminate the product.[27][28] Migration resistance is typically evaluated by immersing the plasticized material in a food simulant or solvent and measuring the mass loss over time.

Experimental Protocol: Solvent Extraction Migration Test

  • Sample Preparation: Precisely cut and weigh (Winitial) discs of the plasticized polymer of known surface area.

  • Immersion: Submerge the samples in a suitable solvent (e.g., n-hexane to simulate fatty contact, or ethanol) in a sealed container. The volume of the solvent should be sufficient to ensure complete immersion and avoid saturation.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 24 hours).

  • Drying: After incubation, remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight (Wfinal) is achieved.

  • Calculation:

    • Percent Migration (%) = [(Winitial - Wfinal) / Wplasticizer] x 100 , where Wplasticizer is the initial weight of the plasticizer in the sample.

migration_test_workflow cluster_prep Preparation cluster_test Extraction cluster_analysis Analysis start Start: Plasticized Polymer Sample cut_sample Cut & Weigh Sample (Wᵢₙᵢₜᵢₐₗ) start->cut_sample immerse Immerse in Solvent (e.g., Hexane) cut_sample->immerse incubate Incubate at Controlled Temp & Time immerse->incubate remove_dry Remove, Wipe, and Dry to Constant Weight (Wբᵢₙₐₗ) incubate->remove_dry calculate Calculate Percent Weight Loss remove_dry->calculate report Report % Migration calculate->report

Fig 4: Plasticizer Migration Test Workflow.

Table 4: Comparative Migration in n-Hexane (24h at 40°C)

Plasticizer Type Migration (% Weight Loss)
This compound Bio-based Monoester 12.5
Dioctyl Phthalate (DOP) Phthalate 10.0

| Dibutyl Phthalate (DBP) | Phthalate | 25.0 |

Note: Data for this compound is projected. Data for DOP and DBP are representative values.

Analysis: The migration of this compound is projected to be substantially lower than that of DBP, owing to its higher molecular weight (202.25 g/mol ) and potentially stronger interactions within the polymer matrix.[9] While likely higher than DOP, its performance suggests a favorable profile for applications where low leachability is important. The polar carboxylic acid group may anchor the plasticizer within the PVC matrix through hydrogen bonding, potentially reducing migration further, though this may also depend on the polarity of the extraction solvent.

Conclusion and Future Outlook

This comparative guide positions this compound as a promising candidate in the expanding portfolio of bio-based plasticizers. Based on its chemical structure and comparisons with industry-standard phthalates, it is projected to be an effective plasticizer for PVC, offering a compelling balance of properties. Key projected advantages include significantly lower volatility and migration compared to DBP, making it a potentially safer alternative for sensitive applications.

While its plasticizing efficiency in terms of hardness reduction and elongation may be slightly lower than high-performance phthalates like DOP, its overall profile is robust. The presence of a terminal carboxylic acid group is a unique feature that warrants further investigation, as it could be leveraged for reactive compatibilization or to modulate its interaction with the polymer matrix.

For researchers, scientists, and drug development professionals, this compound represents a viable avenue for exploration in the development of next-generation flexible materials. The experimental protocols and comparative data provided herein serve as a foundational framework for its empirical validation and potential adoption as a safe, effective, and more sustainable plasticizing agent.

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A Comparative Guide to Assessing the Purity of Synthesized Ethyl Hydrogen Suberate by Titration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis, the purity of an intermediate chemical is a critical determinant of the final product's quality, safety, and efficacy. Ethyl hydrogen suberate, a monoester of suberic acid, serves as a versatile bifunctional molecule in the synthesis of various pharmaceutical agents.[1][2] Its unique structure, containing both a carboxylic acid and an ester group, necessitates robust analytical methods to accurately determine its purity. This guide provides a comprehensive comparison of titration against other common analytical techniques for this purpose, complete with experimental data and protocols.

The Imperative of Purity Assessment

The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials (suberic acid and ethanol), and byproducts such as diethyl suberate. Each of these impurities can have downstream effects on reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). Therefore, a highly accurate and precise purity assessment is not just a matter of good science but a critical component of regulatory compliance and drug safety.

Titration: A Classic and Reliable Method

Acid-base titration is a fundamental analytical technique that provides a direct measure of the acidic component in a sample.[3] For this compound, this method quantifies the free carboxylic acid group, offering a straightforward and cost-effective means of determining the molar quantity of the desired product.

Experimental Protocol: Purity Determination by Titration

This protocol outlines the steps for determining the purity of this compound using a standardized sodium hydroxide solution.

Materials:

  • This compound sample

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein indicator

  • Ethanol, neutralized

  • Analytical balance

  • Burette, 50 mL

  • Erlenmeyer flask

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into an Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample with standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds. This indicates the endpoint of the titration.[3]

  • Record the volume of NaOH solution used.

  • Calculate the percentage purity using the following formula:

    % Purity = (Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molecular Weight of this compound ( g/mol )) / (Weight of Sample (g)) × 100

    Molecular Weight of this compound: 202.25 g/mol [2]

Workflow for Titrimetric Purity Assessment

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with Standardized NaOH indicator->titrate endpoint Observe Endpoint titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate G start Purity Assessment Requirement q1 Need to quantify the acidic component only? start->q1 q2 Need to identify and quantify volatile impurities? q1->q2 No titration Use Titration q1->titration Yes q3 Need to identify and quantify non-volatile impurities? q2->q3 No gc Use GC q2->gc Yes q4 Need structural confirmation and absolute quantification? q3->q4 No hplc Use HPLC q3->hplc Yes nmr Use NMR q4->nmr Yes

Sources

comparison of different catalysts for suberic acid monoesterification

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Catalyst Selection for Suberic Acid Monoesterification

For researchers and professionals in drug development and material science, the selective mono-functionalization of dicarboxylic acids like suberic acid is a critical synthetic step. Suberic acid (octanedioic acid), a versatile C8 dicarboxylic acid, serves as a fundamental building block for polymers, plasticizers, lubricants, and pharmaceutical intermediates.[1][2][3] Its monoesters, in particular, are valuable precursors in the synthesis of complex molecules such as Prostaglandin E1 and specialized biodegradable polymers.[4][5][6]

Achieving high selectivity for the monoester over the diester product is a significant challenge. The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, and process sustainability. This guide provides a comparative analysis of different catalytic systems for the monoesterification of suberic acid, offering objective, data-driven insights to inform your experimental design.

The Underlying Chemistry: Fischer-Speier Esterification

The conversion of suberic acid to its monoester is typically achieved through an acid-catalyzed nucleophilic acyl substitution, known as the Fischer-Speier esterification.[7][8] The reaction is an equilibrium process, and understanding its mechanism is key to optimizing reaction conditions.

The mechanism proceeds through several key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of one of suberic acid's carboxylic groups, enhancing the electrophilicity of the carbonyl carbon.[7][9]

  • Nucleophilic Attack: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon.[7][10]

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water), which is subsequently eliminated.[8]

  • Deprotonation: The final step involves deprotonation to regenerate the acid catalyst and yield the monoester product.

Fischer_Esterification suberic_acid Suberic Acid (R-COOH) protonated_acid Protonated Carbonyl suberic_acid->protonated_acid 1. Protonation alcohol Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate catalyst_in H+ Catalyst catalyst_out H+ Catalyst protonated_acid->tetrahedral_intermediate 2. Nucleophilic     Attack water_out Water (H₂O) monoester Suberic Acid Monoester tetrahedral_intermediate->monoester 3. Proton Transfer & 4. Water Elimination monoester->catalyst_out

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

To maximize the yield of the monoester, the equilibrium must be shifted to the product side. This is typically achieved by using a large excess of the alcohol or by actively removing water as it forms, for example, through azeotropic distillation with a Dean-Stark apparatus.[7]

A Comparative Analysis of Catalytic Systems

The choice of catalyst can be broadly categorized into three families: homogeneous acids, heterogeneous solid acids, and biocatalysts. Each presents a unique profile of activity, selectivity, and operational complexity.

Homogeneous Acid Catalysts

These catalysts are soluble in the reaction medium, ensuring excellent contact with reactants, which often translates to high reaction rates.

  • Common Examples: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[7][11][12]

  • Advantages: High catalytic activity and low cost.

  • Disadvantages: The primary drawback is the difficulty of separating the catalyst from the product mixture. This necessitates neutralization and washing steps, which generate significant aqueous waste and can lead to product loss.[13] Furthermore, these strong mineral acids are highly corrosive.[14]

Data Summary: Homogeneous Catalysts

Catalyst Alcohol Catalyst Loading Temperature (°C) Time (h) Yield (%) Reference
H₂SO₄ Ethanol 1-2% w/w Reflux 6-12 High (not specified) [7]

| H₂SO₄ | 2-Ethyl-1-hexanol | 2% w/w | Not specified | Not specified | High (not specified) |[8] |

Heterogeneous Solid Acid Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic fundamentally simplifies the process workflow.

  • Common Examples: Sulfonated ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia.[7]

  • Advantages: The defining advantage is the ease of separation; the catalyst can be simply filtered off from the reaction mixture.[13] This allows for catalyst recycling, reducing waste and cost. They are also generally less corrosive than their homogeneous counterparts.[15]

  • Disadvantages: They may exhibit lower catalytic activity compared to homogeneous acids due to mass transfer limitations between the liquid and solid phases. Catalyst deactivation over multiple cycles can also be a concern.[13]

Focus on Amberlyst-15: Amberlyst-15 is a macroreticular polystyrene-based resin functionalized with sulfonic acid groups, making it a solid analogue of TsOH.[16] Its high surface area and porosity make it an effective and widely studied catalyst for esterification.[17][18]

Data Summary: Heterogeneous Catalysts

Catalyst Alcohol Catalyst Loading Temperature (°C) Time (h) Yield (%) Reference
Amberlyst-15 Methanol 10-20% w/w ~65 (Reflux) 4-8 High (not specified) [8]
Amberlyst-15 Ethanol Not specified 75 Variable >95 (for acetic acid) [18]

| Sulfonated Carbon | Not specified | Not specified | 150 | 1 | Comparable to Amberlyst-15 |[19] |

Biocatalysts (Enzymes)

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly used enzymes for esterification.

  • Common Examples: Immobilized lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas fluorescens, and Thermomyces lanuginosus.[20][21]

  • Advantages: The most significant advantage is their high selectivity (chemo-, regio-, and enantioselectivity), which can be leveraged to favor monoesterification over diesterification. Reactions are conducted under mild conditions (lower temperatures, neutral pH), reducing energy consumption and byproduct formation.[22][23]

  • Disadvantages: Lipases can be more expensive than chemical catalysts. They may also suffer from inhibition by one of the substrates (e.g., the alcohol) or products, and reaction rates are generally slower.[24] The choice of solvent is also critical, as the reaction must be conducted in a non-aqueous medium to shift the equilibrium away from hydrolysis.[21]

Data Summary: Biocatalysts

Catalyst Substrates Solvent Temperature (°C) Time (h) Conversion/Yield Reference
Candida antarctica Lipase (CAL) Glycerol & Dicarboxylic Acids Dioxane/THF 30 72 Polymer formation [20]
Immobilized Lipases Acetic/Butyl Acid & Alcohols Heptane 37 24 88-98% Conversion [21]

| Yarrowia lipolytica SEP | Oleic Acid & Ethanol | Hexane/Solvent-free | 30 | 24 | >85% Conversion |[25] |

Experimental Protocols

The following protocols provide standardized methodologies for the monoesterification of suberic acid using a representative catalyst from each class.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid

This protocol describes the synthesis of a suberic acid monoester using a strong mineral acid.[7][8]

  • Materials: Suberic acid, anhydrous ethanol (10-20 molar equivalents), concentrated sulfuric acid (H₂SO₄), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine suberic acid and the excess anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx. 1-2% of the mass of suberic acid).

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove excess ethanol using a rotary evaporator.

  • Purification: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the catalyst and any unreacted acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude monoester. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol utilizes a reusable solid acid catalyst, simplifying product purification.[8]

  • Materials: Suberic acid, methanol (large excess), Amberlyst-15 resin, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, combine suberic acid, excess methanol, and Amberlyst-15 resin (typically 10-20% by weight of the suberic acid).

  • Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 4-8 hours. Monitor progress by TLC.

  • Catalyst Removal: After completion, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The resin can be washed with methanol, dried, and stored for reuse.

  • Work-up & Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the monoester.

Protocol 3: Biocatalysis with Immobilized Lipase

This protocol employs an enzyme for a highly selective, mild-condition synthesis.[4][20]

  • Materials: Suberic acid, 1-butanol, immobilized Candida antarctica lipase B (e.g., Novozym 435), a suitable organic solvent (e.g., 2-methyl-2-butanol or toluene), molecular sieves (3Å or 4Å).

  • Setup: In a temperature-controlled shaker flask, combine suberic acid, a stoichiometric or slight excess of 1-butanol, and the organic solvent. Add molecular sieves to adsorb the water produced during the reaction.

  • Reaction: Add the immobilized lipase (typically 5-10% by weight of substrates) to the mixture. Incubate the reaction at a controlled temperature (e.g., 45-60°C) with gentle agitation for 24-72 hours. Monitor progress by TLC or HPLC.

  • Catalyst Removal: After the reaction, remove the immobilized lipase by filtration. The enzyme can be washed with a solvent and reused.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography to separate the monoester from unreacted starting materials and any diester byproduct.

Workflow for Catalyst Selection and Optimization

Choosing the right catalyst requires a systematic approach. The following workflow outlines a logical sequence for screening and optimizing a catalytic system for suberic acid monoesterification.

Catalyst_Screening_Workflow cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scalability & Reusability A Define Objectives (Yield, Selectivity, Cost) B Select Catalyst Candidates (Homogeneous, Heterogeneous, Bio) A->B C Perform Small-Scale Screening Reactions B->C D Analyze Results (TLC, GC/HPLC, NMR) C->D E Select Best Catalyst(s) D->E F Optimize Parameters (Temp, Time, Molar Ratio, Catalyst Loading) E->F G Validate Optimized Conditions F->G H Scale-Up Reaction G->H I Test Catalyst Reusability (for Heterogeneous/Bio) H->I J Final Process Evaluation I->J

Caption: A systematic workflow for catalyst selection and process optimization.

Conclusion and Future Outlook

The choice of catalyst for suberic acid monoesterification is a trade-off between reaction rate, product separation, cost, and environmental impact.

FeatureHomogeneous CatalystsHeterogeneous CatalystsBiocatalysts
Activity Very HighModerate to HighLow to Moderate
Selectivity ModerateModerateVery High
Separation Difficult (Neutralization)Easy (Filtration)Easy (Filtration)
Reusability NoYesYes
Conditions Harsh (High Temp.)Moderate to High Temp.Mild (Low Temp.)
Waste High (Neutralization Salts)LowVery Low
Cost LowModerateHigh
  • Homogeneous catalysts offer the highest reaction rates but are plagued by difficult separation and waste generation.

  • Heterogeneous catalysts , particularly resins like Amberlyst-15, provide a practical balance of good activity and excellent reusability, making them a strong choice for scalable and more sustainable processes.[15]

  • Biocatalysts represent the frontier of green chemistry, offering unparalleled selectivity under mild conditions, which is ideal for the synthesis of high-purity fine chemicals and pharmaceuticals where cost is less of a constraint.

Future research is likely to focus on developing novel heterogeneous catalysts with enhanced activity and stability, such as those based on magnetic nanoparticles for easy separation or metal-organic frameworks (MOFs) with tunable active sites.[14][26][27] These advancements will continue to push the boundaries of efficiency and sustainability in the selective esterification of dicarboxylic acids.

References

Click to expand
  • Technical Support Center: Refining Reaction Conditions for Suberic Acid Esterific
  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets - MDPI.
  • Application Notes and Protocols for the Esterific
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions - American University of Ras Al Khaimah.
  • Application Notes: Suberic Acid as a Monomer in Polyester Synthesis - Benchchem.
  • Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques | Industrial & Engineering Chemistry Research - ACS Public
  • Magnetic-responsive solid acid catalysts for esterific
  • SUBERIC ACID MONOMETHYL ESTER Eight Chongqing Chemdad Co. ,Ltd.
  • comparative analysis of suberic acid synthesis methods - Benchchem.
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  • Research Article Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15 - ResearchG
  • Lipase-Catalyzed Polymerization of Glycerol and Dicarboxylic Acids in an Organic Medium.
  • Esterific
  • Know More about Suberic Acid and its Applic
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  • List of homogeneous acid catalysts with optimum conditions for esterific
  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids - ResearchG
  • Esterification of acetic and oleic acids within the Amberlyst 15 packed c
  • Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterific
  • Lipase Catalyzed Ester Synthesis for Food Processing Industries - SciELO.
  • Biocatalytic esterification of fatty acids using a low-cost fermented solid from solid-state ferment
  • Lipases and lipase-catalyzed esterification in non-aqueous media - ResearchG
  • Construction of a Keggin heteropolyacid/Ni-MOF catalyst for esterification of f
  • A Researcher's Guide to Comparing the Catalytic Efficiency of Acids in Esterific
  • Magnetic-responsive solid acid catalysts for esterific
  • Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid C
  • Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH.

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A Critical Evaluation of Ethyl Hydrogen Suberate as an Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the selection of an appropriate internal standard is a foundational decision that dictates the accuracy and reliability of experimental outcomes. This guide provides an in-depth technical evaluation of ethyl hydrogen suberate as a potential internal standard in mass spectrometry-based lipidomics. Its performance is objectively compared with established alternatives, supported by physicochemical data and established analytical principles.

The Imperative for Robust Internal Standardization in Lipidomics

Quantitative lipidomics aims to determine the absolute or relative abundance of individual lipid species within a biological system. However, the multi-step nature of lipid analysis, from extraction to mass spectrometric detection, is fraught with potential sources of variation. Sample loss during extraction, differential ionization efficiencies of various lipid classes, and instrument signal drift can all contribute to significant analytical error.

An ideal internal standard (IS) is a compound added at a known concentration to a sample at the earliest stage of analysis.[1] It should mimic the physicochemical behavior of the analytes of interest throughout the entire workflow while being distinguishable by the mass spectrometer. By normalizing the signal of the endogenous lipids to that of the IS, these variations can be effectively corrected, ensuring data accuracy and reproducibility.[2] The cornerstones of an effective internal standard are:

  • Non-endogenous Nature: It should be absent in the biological matrix under investigation to avoid interference.

  • Chemical and Physical Similarity: Its behavior during extraction and chromatography should parallel that of the target lipid classes.

  • High Purity and Stability: The IS must be of known purity and remain stable throughout sample preparation and analysis.[3]

  • Comparable Ionization Efficiency: It should exhibit an ionization response representative of the lipid classes being quantified.

Evaluating this compound: A Candidate Under the Microscope

This compound, the monoethyl ester of the C8 dicarboxylic acid suberic acid, presents several characteristics that make it a compelling candidate for an internal standard in lipidomics. Its chemical structure (8-ethoxy-8-oxooctanoic acid) offers a unique combination of a polar carboxylic acid head group and a moderately non-polar carbon chain with an ester linkage.[4]

Physicochemical Properties and Predicted Behavior

A comprehensive evaluation of this compound's suitability begins with its fundamental physicochemical properties.

PropertyValue/PredictionImplication for Lipidomics
Molecular Formula C₁₀H₁₈O₄Unique mass for MS detection.
Molecular Weight 202.25 g/mol Falls within the typical mass range of many lipid precursors and signaling molecules.
Predicted logP ~1.7Indicates moderate lipophilicity, suggesting good solubility in common lipid extraction solvents.[5]
Predicted Water Solubility Moderately solubleIts amphipathic nature should allow for efficient partitioning with lipids during extraction.[6][7]
Structural Features Carboxylic acid, Ethyl esterThe free carboxylic acid allows for ionization in negative mode, while the overall structure is distinct from most endogenous lipids.

Table 1: Physicochemical properties of this compound and their relevance to its application as a lipidomics internal standard.

Key Performance Metrics: A Comparative Analysis

The true test of an internal standard lies in its performance against established alternatives. The most common classes of internal standards in lipidomics are stable isotope-labeled lipids and odd-chain fatty acids/lipids.

Performance MetricThis compound (Predicted Performance)Stable Isotope-Labeled Lipids (e.g., d5-TG 16:0/18:1/16:0)Odd-Chain Lipids (e.g., C17:0 Fatty Acid)
Endogenous Presence Low to absent. Suberic acid can be found in urine in ketotic states, but its ethyl ester is not a known endogenous metabolite in human plasma.[8]Absent. The heavy isotopes make them distinguishable from endogenous counterparts.Present at very low levels in most mammalian tissues.
Extraction Recovery Predicted to be high and consistent in both Bligh-Dyer and MTBE extractions due to its amphipathic nature.Excellent, as it perfectly mimics the endogenous analyte.Good, but may differ slightly from even-chain lipids of varying chain lengths.
Ionization Efficiency Expected to ionize well in negative ESI mode due to the terminal carboxylic acid. Its ionization efficiency may differ from that of phospholipids or triglycerides.[9]Identical to the endogenous analyte, providing the most accurate correction for matrix effects.Similar to endogenous fatty acids of comparable chain length.
Chemical Stability The ester bond may be susceptible to hydrolysis under strongly acidic or basic conditions, but is generally stable under typical lipidomics workflows.[10]Generally stable, though polyunsaturated fatty acid chains can be prone to oxidation.[3]Stable.
Commercial Availability & Cost Readily available and cost-effective.Can be expensive, especially for a wide range of lipid classes.Generally available and moderately priced.

Table 2: A comparative analysis of this compound against common internal standards in lipidomics.

Experimental Workflow for Validation

A rigorous validation of this compound as an internal standard is crucial before its adoption in quantitative lipidomics studies. The following experimental workflow outlines the necessary steps for a comprehensive evaluation.[2][11]

G cluster_0 Preparation cluster_1 Spiking and Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis and Validation prep_is Prepare Stock Solution of this compound spike Spike this compound into Samples prep_is->spike prep_samples Prepare Biological Samples (e.g., Plasma) prep_samples->spike extract Perform Lipid Extraction (e.g., Bligh-Dyer or MTBE) spike->extract lc_separation LC Separation extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration and Ratio Calculation ms_detection->peak_integration validation Performance Validation (Linearity, Recovery, Matrix Effect) peak_integration->validation

Figure 1: Experimental workflow for the validation of this compound as an internal standard.
Step-by-Step Validation Protocol

1. Preparation of Stock and Working Solutions:

  • Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Perform serial dilutions to create working solutions at concentrations relevant to the expected levels of endogenous lipids in the samples.

2. Spiking Protocol:

  • To a set of replicate biological samples (e.g., 100 µL of human plasma), add a small, precise volume of the this compound working solution.[12]

  • The addition should occur before any protein precipitation or lipid extraction steps to account for variations throughout the entire sample preparation process.

3. Lipid Extraction:

  • Perform a standard lipid extraction method, such as the Folch or MTBE protocol.

  • Folch Method: Add chloroform:methanol (2:1, v/v) to the spiked plasma, vortex thoroughly, and centrifuge to separate the phases. Collect the lower organic phase.

  • MTBE Method: Add methanol followed by methyl-tert-butyl ether (MTBE), vortex, and add water to induce phase separation. Collect the upper organic phase.

4. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable injection solvent.

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Develop a multiple reaction monitoring (MRM) method to detect the precursor and a characteristic product ion for both this compound and a representative endogenous lipid from each class of interest.

5. Validation of Performance Parameters:

  • Linearity: Prepare a calibration curve by spiking varying concentrations of this compound into the biological matrix. Plot the peak area ratio of the IS to a constant concentration of another IS (or a stable isotope-labeled version of the analyte) against the concentration. A linear response with an R² value >0.99 is desirable.

  • Extraction Recovery: Compare the peak area of this compound in a pre-extraction spiked sample to a post-extraction spiked sample. This will determine the percentage of the IS recovered during the extraction process.

  • Matrix Effect: Infuse a constant concentration of this compound into the mass spectrometer and inject an extracted blank biological sample. Any suppression or enhancement of the signal upon injection indicates a matrix effect.

  • Stability: Analyze spiked samples that have undergone multiple freeze-thaw cycles or have been stored for extended periods to assess the stability of this compound in the matrix and extracts.[13]

Comparative Logic and Recommendation

The decision to use a particular internal standard is a balance of performance, cost, and suitability for the specific lipid classes under investigation.

G cluster_0 Ideal Internal Standard Attributes cluster_1 Internal Standard Choices A Accurate Quantification B High Reproducibility C Cost-Effective IS_SIL Stable Isotope-Labeled IS_SIL->A Highest Accuracy IS_SIL->B Excellent IS_SIL->C High Cost IS_OC Odd-Chain Lipids IS_OC->A Good Accuracy IS_OC->B Good IS_OC->C Moderate Cost IS_EHS This compound IS_EHS->A Potentially Good Accuracy (Needs Validation) IS_EHS->B Potentially Good (Needs Validation) IS_EHS->C Low Cost

Figure 2: A logical comparison of internal standard choices based on key attributes.

Recommendation:

This compound shows significant promise as a cost-effective, non-endogenous internal standard for lipidomics, particularly for targeted analyses of free fatty acids and other lipids that ionize well in negative mode. Its amphipathic nature suggests it will perform robustly during common lipid extraction procedures.

However, its primary limitation is the potential for differential ionization efficiency compared to diverse lipid classes such as triglycerides and phospholipids. For broad, untargeted lipidomics, a cocktail of internal standards, including stable isotope-labeled standards for each major lipid class, remains the gold standard for achieving the highest level of quantitative accuracy.[11]

For laboratories conducting targeted analyses of specific lipid classes or those seeking a more economical approach for large-scale screening studies, this compound warrants serious consideration. Rigorous in-house validation, as outlined in this guide, is a mandatory prerequisite to ensure its fitness for purpose in any specific lipidomics workflow.

References

  • A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation. Benchchem.
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.9b01505]
  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31241958/]
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  • Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c03998]
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  • Electrospray ionization efficiency of different fatty acid compared to... ResearchGate. [URL: https://www.researchgate.net/figure/Electrospray-ionization-efficiency-of-different-fatty-acid-compared-to-undecanoic-acid-pK-s_tbl3_230873138]
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  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. MDPI. [URL: https://www.mdpi.com/2073-4344/9/4/354]
  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7693892/]
  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32163148/]
  • Alkyldimethylaminoethyl ester iodides for improved analysis of fatty acids by electrospray tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/362573216_Alkyldimethylaminoethyl_ester_iodides_for_improved_analysis_of_fatty_acids_by_electrospray_tandem_mass_spectrometry]
  • HPLC separation profile of standards of mono and dicarboxylic acid... ResearchGate. [URL: https://www.researchgate.net/figure/HPLC-separation-profile-of-standards-of-mono-and-dicarboxylic-acid-naphthacyl-esters_fig1_262272844]
  • Are there endogenous estrone fatty acyl esters in human plasma or ovarian follicular fluid?. ResearchGate. [URL: https://www.researchgate.net/publication/51493635_Are_there_endogenous_estrone_fatty_acyl_esters_in_human_plasma_or_ovarian_follicular_fluid]
  • Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3133333/]
  • Longitudinal monitoring of endogenous steroids in human serum by UHPLC-MS/MS as a tool to detect testosterone abuse in sports. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28829701/]

Sources

A Senior Application Scientist's Guide to Dicarboxylic Acid Monoesters: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development, particularly in the design of sophisticated drug delivery systems, the role of linker chemistry is paramount. Dicarboxylic acid monoesters have emerged as a versatile and highly tunable class of molecules, serving critical functions as prodrug moieties, linkers in antibody-drug conjugates (ADCs), and as permeation enhancers for transdermal delivery.[1] Their utility stems from the bifunctional nature of the parent dicarboxylic acid, offering a carboxylic acid group for conjugation or solubilization and an ester group that can be tailored for specific cleavage kinetics or lipophilicity.

The selection of the parent dicarboxylic acid is not a trivial decision; it profoundly influences the physicochemical properties and, consequently, the in vivo performance of the final conjugate or formulation. Factors such as the length of the alkyl chain, the presence of unsaturation, and substitutions on the backbone can dramatically alter stability, drug release profiles, and biological interactions.[1][2]

This guide provides a comparative analysis of monoesters derived from different dicarboxylic acids, offering researchers, scientists, and drug development professionals a framework for rational design. We will delve into the causal relationships between chemical structure and performance, supported by experimental data and detailed protocols to empower your research and development efforts.

Section 1: The Structural Foundation: Impact of the Dicarboxylic Acid Backbone

The performance of a dicarboxylic acid monoester is fundamentally dictated by the structure of the parent diacid. The most critical design parameters include alkyl chain length and the presence of unsaturation, which directly modulate steric hindrance, conformational flexibility, and electronic effects.

The Influence of Alkyl Chain Length (e.g., Succinic vs. Glutaric vs. Adipic Acid)

The length of the alkyl chain separating the two carboxyl groups is a key determinant of the linker's properties, especially in the context of drug conjugates.[1] This is primarily due to its effect on steric hindrance around the labile ester bond.

  • Succinic Acid (C4): As the shortest of this series, succinate-based monoesters offer a more compact and often more hydrophilic profile.[3][4] However, the proximity of the terminal carboxylic acid to the ester linkage results in minimal steric shielding, rendering the ester bond more susceptible to enzymatic hydrolysis by plasma esterases.[1]

  • Glutaric Acid (C5): The addition of a single methylene group compared to succinic acid provides increased conformational flexibility and slightly more steric bulk. This can lead to a modest improvement in plasma stability.[1][4]

  • Adipic Acid (C6): With a six-carbon chain, adipate-based monoesters exhibit the greatest steric hindrance of the three. This increased bulk can effectively shield the ester bond from enzymatic attack, leading to enhanced stability in systemic circulation and a longer half-life for the intact conjugate.[1]

This relationship between chain length and stability is a critical consideration in ADC design, where premature payload release leads to off-target toxicity and a narrowed therapeutic window.

cluster_cause Structural Parameter cluster_effect Performance Outcome Chain Length Alkyl Chain Length (C4 → C5 → C6) Steric Hindrance Increased Steric Hindrance around Ester Bond Chain Length->Steric Hindrance directly increases Stability Increased Enzymatic Stability (Slower Hydrolysis) Release Slower Payload Release Rate Stability->Release results in Steric Hindrance->Stability leads to

Caption: Logical workflow illustrating the impact of dicarboxylic acid chain length on conjugate stability.

The Role of Unsaturation (e.g., Succinate vs. Maleate/Fumarate)

The introduction of a double bond into the dicarboxylic acid backbone, as seen in maleic acid (cis) and fumaric acid (trans), has significant consequences for molecular geometry and biological activity, particularly in their application as transdermal permeation enhancers.[5]

  • Geometric Isomerism: Monododecyl maleate, the cis derivative, has been shown to be a more potent permeation enhancer than its trans isomer, monododecyl fumarate.[5][6] The bent "U" shape of the maleate derivative is thought to be more effective at disrupting the highly ordered lipid lamellae of the stratum corneum, thereby creating channels for drug permeation. The linear shape of the fumarate is less disruptive.

  • Single-Chain vs. Double-Chain: Studies have consistently shown that single-chain amphiphiles (monoesters) are markedly more effective as permeation enhancers than their double-chain counterparts (diesters).[5][6]

Section 2: Comparative Performance Data

The theoretical impact of structure translates into measurable differences in physicochemical properties and application-specific performance.

Physicochemical Properties

The choice of dicarboxylic acid influences fundamental properties like acidity (pKa) and solubility, which are critical for formulation and bioavailability.

Dicarboxylic AcidRepresentative MonoesterpKa1 (Parent Acid)pKa2 (Parent Acid)Water Solubility (Parent Acid)
Succinic Acid Monomethyl Succinate4.25.680 g/L (20 °C)[3]
Glutaric Acid Monomethyl Glutarate4.35.4>500 g/L (over 50% w/w)[4]
Adipic Acid Monomethyl Adipate4.45.424 g/L (25 °C)
Maleic Acid Monomethyl Maleate1.96.1780 g/L (25 °C)

Note: Data for parent dicarboxylic acids are provided as a reference for the inherent properties of the backbone.

Performance as Linkers in Antibody-Drug Conjugates (ADCs)

The stability of the linker is a critical attribute for an ADC, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target site.[1] The data below illustrates the impact of alkyl chain length on the in vivo stability of model ADCs.

Linker TypeHalf-life (t½) of Intact ADC (hours)% Intact ADC @ 24hRationale for Performance
Succinic Acid (C4) ~30~65%Minimal steric hindrance allows for rapid cleavage by plasma esterases.[1]
Glutaric Acid (C5) ~40~75%Intermediate steric hindrance provides moderately improved stability over succinate.[1]
Adipic Acid (C6) >50~85%Significant steric bulk shields the ester bond, reducing enzymatic hydrolysis and enhancing plasma stability.[1]

Data is illustrative, based on trends reported in literature for comparative purposes.[1]

Efficacy as Transdermal Permeation Enhancers

The effectiveness of a permeation enhancer is measured by its ability to increase the flux of a model drug across a skin membrane.

Monoester DerivativeIsomerModel DrugEnhancement Ratio (vs. Control)Rationale for Performance
Monododecyl Succinate SaturatedTheophyllineVehicle Dependent[5][6]Flexible chain can disrupt lipid layers, but efficacy is influenced by the formulation.
Monododecyl Maleate cisTheophyllineHighThe bent cis configuration is highly effective at disrupting the ordered structure of stratum corneum lipids.[5][6]
Monododecyl Fumarate transTheophyllineModerateThe linear trans configuration is less disruptive to lipid packing compared to the maleate isomer.[5]

Section 3: Essential Experimental Protocols

To ensure scientific rigor, the synthesis and evaluation of these compounds must follow validated protocols. The methodologies described below are designed to be self-validating through the inclusion of comprehensive characterization steps.

Protocol 1: Synthesis and Purification of a Dicarboxylic Acid Monoester

This protocol describes a general method for the selective monomethyl esterification of a dicarboxylic acid using a catalytic amount of thionyl chloride (SOCl₂), a method noted for its mild conditions and high selectivity for non-conjugated carboxyl groups.[7]

Rationale: Using a catalytic amount of SOCl₂ at room temperature preferentially activates one carboxylic acid group without driving the reaction to the diester, which is a common issue with other methods like Fischer esterification under harsh conditions.[7][8] Methanol is used in excess to act as both reactant and solvent.

Workflow Diagram:

start Start: Dicarboxylic Acid & Methanol reagent Add catalytic SOCl₂ (3-5 mol%) start->reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) reagent->react workup Work-up: 1. Evaporate Solvent 2. Dissolve in Ethyl Acetate react->workup wash Aqueous Wash: Saturated NaHCO₃ solution (Removes diacid & diester) workup->wash dry Dry organic layer (Na₂SO₄) & Evaporate wash->dry purify Purification (Column Chromatography if needed) dry->purify char Characterization: ¹H NMR, ¹³C NMR, MS purify->char end End: Pure Monoester char->end

Caption: General workflow for the selective synthesis and purification of a dicarboxylic acid monoester.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dicarboxylic acid (e.g., adipic acid, 1.0 eq) in anhydrous methanol (sufficient to fully dissolve the starting material).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, 0.05 eq) dropwise with vigorous stirring. Caution: SOCl₂ is corrosive and reacts exothermically with methanol. Perform in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction & Wash: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted dicarboxylic acid and the small amount of diester formed.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude monoester.

  • Purification & Characterization: If necessary, purify the crude product by silica gel column chromatography. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]

Protocol 2: In Vitro Hydrolytic Stability Assay

This protocol assesses the stability of the monoester linkage, which is critical for applications like drug linkers.[11]

Rationale: Evaluating stability in both phosphate-buffered saline (PBS) and human plasma allows for a comparison between simple chemical hydrolysis and enzyme-mediated hydrolysis, providing a more complete picture of the compound's stability in a biological environment.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the purified monoester conjugate (e.g., 10 mM) in a suitable solvent like DMSO.

  • Incubation: Prepare two sets of incubation media: (a) Human plasma and (b) PBS buffer (pH 7.4).

  • Assay Initiation: Spike the monoester stock solution into pre-warmed (37°C) aliquots of the incubation media to a final concentration of 100 µM.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from the incubation mixture.

  • Reaction Quenching: Immediately quench the hydrolysis by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining amount of the intact monoester conjugate at each time point.[12]

  • Data Interpretation: Plot the percentage of remaining intact conjugate versus time to determine the half-life (t½) of the compound in each medium.

Protocol 3: In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is the standard method for evaluating the efficacy of transdermal permeation enhancers.[6]

Rationale: The Franz diffusion cell provides a controlled in vitro model that mimics the transdermal absorption process. Using excised porcine skin is a well-accepted model as its structure is anatomically similar to human skin.[6]

Experimental Setup Diagram:

cluster_cell Franz Diffusion Cell Donor Donor Compartment (Formulation with Drug + Enhancer) Membrane Porcine Skin Membrane (Stratum Corneum facing up) Donor->Membrane Receptor Receptor Compartment (Saline Buffer, 37°C) Stirred Magnetically Membrane->Receptor Sampling Sampling Port (Withdraw aliquots over time) Receptor->Sampling Analysis HPLC or LC-MS Analysis (Quantify permeated drug) Sampling->Analysis for

Caption: Simplified schematic of a Franz diffusion cell setup for in vitro skin permeation studies.

Step-by-Step Methodology:

  • Skin Preparation: Excise full-thickness porcine ear skin. Remove subcutaneous fat and hair.

  • Cell Assembly: Mount the skin section onto a Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor fluid.

  • Receptor Fluid: Fill the receptor compartment with a phosphate-buffered saline solution (pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 37°C to simulate physiological conditions.

  • Formulation Application: Apply a defined amount of the formulation (containing the model drug and the dicarboxylic acid monoester as the enhancer) to the skin surface in the donor compartment. A control formulation without the enhancer must be run in parallel.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment via the sampling port, replacing the volume with fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the collected samples using a validated HPLC or LC-MS method to determine the concentration of the permeated drug.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this plot gives the steady-state flux (Jss). The Enhancement Ratio (ER) is calculated as: ER = Jss (with enhancer) / Jss (control).

Conclusion

The rational selection of a dicarboxylic acid for the synthesis of monoesters is a critical step in the design of advanced drug delivery systems. As we have demonstrated, a simple modification like extending an alkyl chain from four to six carbons can significantly enhance the in vivo stability of an ADC linker. Similarly, the choice between a saturated (succinate) and an unsaturated cis-isomer (maleate) can mean the difference between a moderately effective and a highly potent transdermal permeation enhancer.

This guide provides the foundational knowledge, comparative data, and actionable protocols to empower scientists to make informed decisions. By understanding the causal relationships between the molecular structure of dicarboxylic acid monoesters and their functional performance, researchers can better design and optimize molecules for improved therapeutic efficacy and safety.

References

  • Google Patents. (n.d.). Method of preparing monoesters.
  • Janůšová, B., et al. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. Bioorganic & Medicinal Chemistry Letters, 19(2), 344-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

  • IOSR Journal. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of dicarboxylic acid monoesters.
  • Google Patents. (n.d.). Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters.
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  • Charles University Explorer. (n.d.). Dicarboxylic acid esters as transdermal permeation enhancers: Effects of chain number and geometric isomers. Retrieved from [Link]

  • MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Mono esters of dicarboxylic acids, their preparation and use.
  • Google Patents. (n.d.). Method of analyzing dicarboxylic acids.
  • ResearchGate. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

  • PubMed. (2020). Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. Journal of Controlled Release, 317, 144-156. Retrieved from [Link]

  • PubMed. (2002). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 48(11), 1977-84. Retrieved from [Link]

  • SpringerLink. (n.d.). Extraction of mono- and dicarboxylic acids from a curative water. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific Physicochemical Properties of Succinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]

  • askIITians. (2018). Why is malonic acid stronger than succinic acid? And Succinic acid stronger than glutaric acid? Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Retrieved from [Link]

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  • ACS Publications. (2024). Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl Hydrogen Suberate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists handling ethyl hydrogen suberate, ensuring its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. As a monoester of a dicarboxylic acid, this compound (also known as 8-ethoxy-8-oxooctanoic acid) possesses specific chemical properties that dictate its handling and disposal protocols[1][2]. This guide provides a detailed, step-by-step framework for its safe management, from immediate spill response to final waste consignment, grounded in established safety principles.

Hazard Identification and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. This compound is classified as an irritant.[1]

  • Health Hazards : Causes skin irritation and serious eye irritation.[3][4]

  • Physical Hazards : None identified under standard conditions.[4]

  • Environmental Hazards : While not classified as environmentally hazardous, it should not be released into the environment.[4][5]

In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, seek medical attention.[4]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, consult a physician.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention if symptoms occur.[4]

  • Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling this compound. The minimum required PPE is detailed below, in line with general guidance for handling hazardous chemicals.[6][7][8]

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166 or ANSI Z87.1[9][10]Protects against splashes and direct contact, preventing serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect prior to use; refer to manufacturer's permeability and breakthrough time data.[9]Prevents direct skin contact, which can cause irritation.[4]
Body Protection Laboratory coatStandard lab coat, fully buttoned.[10]Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantitiesUse in a well-ventilated area or chemical fume hood.[9]Minimizes inhalation exposure. For large spills or aerosols, an approved respirator may be necessary.

Disposal Decision Workflow

The appropriate disposal procedure depends on the quantity and form of the waste. This decision tree illustrates the recommended workflow for managing this compound waste.

G cluster_scale Assess Scale and Form of Waste cluster_actions Disposal Actions start Waste Identification (this compound) q_scale What is the nature of the waste? start->q_scale spill Minor Spill (<100 mL) on Benchtop q_scale->spill Spill contaminated Contaminated Materials (e.g., Labware, PPE, Absorbents) q_scale->contaminated Contaminated Items bulk Bulk / Unused Reagent / Reaction Waste q_scale->bulk Bulk Liquid/Solid spill_proc 1. Absorb with inert material (sand, vermiculite). 2. Sweep into a designated container. 3. Decontaminate spill area. spill->spill_proc decon_proc 1. Decontaminate reusable labware (see Protocol 1). 2. Collect disposable items in waste container. contaminated->decon_proc bulk_proc Option A: Direct Disposal (Preferred) Collect in a labeled hazardous waste container. Option B: Chemical Neutralization (If permitted) Perform alkaline hydrolysis (see Protocol 2). bulk->bulk_proc final_disposal Consign to Approved Waste Disposal Plant spill_proc->final_disposal decon_proc->final_disposal bulk_proc->final_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.